molecular formula C9H17NO2 B556057 (R)-2-amino-3-cyclohexylpropanoic acid CAS No. 58717-02-5

(R)-2-amino-3-cyclohexylpropanoic acid

Número de catálogo: B556057
Número CAS: 58717-02-5
Peso molecular: 171.24 g/mol
Clave InChI: ORQXBVXKBGUSBA-MRVPVSSYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

(R)-2-amino-3-cyclohexylpropanoic acid, also known as this compound, is a useful research compound. Its molecular formula is C9H17NO2 and its molecular weight is 171.24 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

(2R)-2-amino-3-cyclohexylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2/c10-8(9(11)12)6-7-4-2-1-3-5-7/h7-8H,1-6,10H2,(H,11,12)/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORQXBVXKBGUSBA-MRVPVSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(CC1)C[C@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58717-02-5
Record name 3-Cyclohexylalanine, D-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058717025
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (2R)-2-amino-3-cyclohexylpropanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 3-CYCLOHEXYLALANINE, D-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CX76B5H6YN
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

What are the physicochemical properties of (R)-2-amino-3-cyclohexylpropanoic acid?

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Physicochemical Properties of (R)-2-amino-3-cyclohexylpropanoic acid

Introduction

This compound, also known as Cyclohexyl-L-alanine, is a non-proteinogenic α-amino acid. Its structure is analogous to phenylalanine, with the phenyl group replaced by a cyclohexyl moiety. This modification imparts unique physicochemical properties, influencing its hydrophobicity and conformational preferences. These characteristics make it a valuable building block in peptide synthesis and drug design, where it can be used to create peptides with enhanced stability, modified receptor-binding affinities, and improved pharmacokinetic profiles. This guide provides a comprehensive overview of its physicochemical properties, experimental protocols for their determination, and relevant biological context.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below. These values are a combination of experimentally determined and computationally predicted data from various chemical databases and literature sources.

PropertyValueSource
IUPAC Name (2R)-2-amino-3-cyclohexylpropanoic acid[1]
Synonyms (R)-Cyclohexylalanine, D-3-Cyclohexylalanine[2][3]
Molecular Formula C₉H₁₇NO₂[1]
Molecular Weight 171.24 g/mol [1]
Physical State White to off-white solid/powder[4][5]
Melting Point 322 °C (decomposes)[3][5]
Boiling Point 307.1 ± 25.0 °C (Predicted)[3]
Water Solubility 2.52 mg/mL (Predicted)[6]
pKa (Carboxyl) 2.33 ± 0.10 (Predicted)[3][7]
pKa (Amino) 9.87 (Analog-based prediction, similar to Alanine)[8]
logP (Octanol/Water) -0.3 to -0.72 (Predicted)[1][6]
Optical Rotation [α]²⁰/D +9 ± 2° (c=1 in 1N HCl) for the L-enantiomer[4]

Experimental Protocols

Accurate determination of physicochemical properties is crucial for the application of this compound in research and development. Below are detailed methodologies for key experimental procedures.

1. Melting Point Determination by Capillary Method

The melting point of a crystalline solid is a key indicator of its purity. For amino acids, which often decompose at high temperatures, a carefully controlled heating rate is essential.[9][10]

  • Principle: A small, powdered sample is heated in a capillary tube, and the temperature range from the first sign of melting to complete liquefaction is recorded.

  • Apparatus: Melting point apparatus (e.g., Mel-Temp or similar), capillary tubes, thermometer.

  • Procedure:

    • A small amount of the dry, powdered this compound is packed into a capillary tube to a height of 2-3 mm.[11]

    • The capillary tube is placed in the heating block of the melting point apparatus.[11]

    • The sample is heated rapidly to a temperature approximately 20°C below the expected melting point.

    • The heating rate is then reduced to 1-2°C per minute to allow for accurate observation.[12]

    • The temperature at which the first drop of liquid appears is recorded as the onset of melting.

    • The temperature at which the entire sample becomes a clear liquid is recorded as the completion of melting.[11]

    • The recorded range is reported as the melting point. For compounds that decompose, the temperature at which discoloration or charring occurs is often noted.

2. pKa Determination by Potentiometric Titration

The pKa values indicate the acidity of the ionizable groups in the amino acid (the carboxylic acid and the amino group).

  • Principle: A solution of the amino acid is titrated with a strong base (e.g., NaOH), and the pH is measured as a function of the volume of titrant added. The pKa values correspond to the pH at the midpoints of the buffering regions on the titration curve.[13][14][15]

  • Apparatus: pH meter with a combination electrode, burette, beaker, magnetic stirrer.

  • Procedure:

    • A known concentration of this compound is dissolved in deionized water.

    • The solution is acidified with a strong acid (e.g., HCl) to a pH below 2 to ensure both the carboxyl and amino groups are fully protonated.[15]

    • The solution is then titrated with a standardized solution of NaOH, added in small, precise increments.[16]

    • The pH of the solution is recorded after each addition of NaOH, allowing the system to equilibrate.[16]

    • A titration curve is generated by plotting the pH versus the equivalents of NaOH added.

    • The pKa of the carboxyl group (pKa₁) is the pH at which half an equivalent of NaOH has been added. The pKa of the amino group (pKa₂) is the pH at which one and a half equivalents of NaOH have been added.

3. Octanol-Water Partition Coefficient (logP) by Shake-Flask Method

The logP value is a measure of a compound's lipophilicity, which is a critical parameter for predicting its absorption, distribution, metabolism, and excretion (ADME) properties in drug development.

  • Principle: The "shake-flask" method is the gold standard for experimentally determining logP.[17][18] The compound is partitioned between two immiscible phases, n-octanol and water. The logP is the logarithm of the ratio of the compound's concentration in the octanol phase to its concentration in the aqueous phase at equilibrium.[19]

  • Apparatus: Separatory funnel or vials, mechanical shaker, UV-Vis spectrophotometer or HPLC for concentration analysis.

  • Procedure:

    • n-Octanol and water are pre-saturated with each other by mixing and allowing them to separate.

    • A known amount of this compound is dissolved in one of the phases.

    • The two phases are combined in a vessel and shaken vigorously until equilibrium is reached (typically for several hours).[18]

    • The mixture is then centrifuged to ensure complete separation of the two phases.

    • The concentration of the amino acid in each phase is determined using an appropriate analytical technique, such as HPLC or UV-Vis spectroscopy.[20]

    • The partition coefficient (P) is calculated as P = [Concentration in Octanol] / [Concentration in Water].

    • The logP is the base-10 logarithm of P.

Biological and Developmental Context

This compound and its enantiomer are utilized in several areas of research and development:

  • Peptide Synthesis: The cyclohexyl side chain provides a bulky, hydrophobic character, which can be used to influence the secondary structure of peptides and enhance their resistance to enzymatic degradation.[4][21]

  • Drug Development: As a derivative of alanine, it serves as a scaffold in medicinal chemistry.[22] For instance, it has been incorporated into molecules targeting enzymes and receptors. The (R)-enantiomer, in particular, has been used in the development of ligands for N-Methyl-D-aspartate (NMDA) receptors, which are important in neuroscience research.[23][24]

  • Chiral Building Block: Its defined stereochemistry makes it a valuable chiral building block in the synthesis of complex organic molecules.[23]

The logical workflow for characterizing a novel amino acid derivative like this compound typically follows a structured path from basic identification to more complex biological evaluation.

G synthesis Synthesis & Purification structure Structural Elucidation (NMR, MS) synthesis->structure physchem Physicochemical Profiling (Melting Point, pKa, logP) structure->physchem adme In Vitro ADME Screening (Solubility, Permeability) physchem->adme bioactivity Biological Activity Assay (e.g., Receptor Binding) adme->bioactivity lead_opt Lead Optimization bioactivity->lead_opt

Workflow for Amino Acid Derivative Characterization.

This diagram illustrates a typical workflow in drug discovery, starting from the synthesis and purification of a compound like this compound. Following structural confirmation, its fundamental physicochemical properties are determined. These properties then inform subsequent ADME (Absorption, Distribution, Metabolism, and Excretion) and biological activity studies, which are crucial for assessing its potential as a drug candidate and guiding further optimization.

References

(R)-2-amino-3-cyclohexylpropanoic acid CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-2-amino-3-cyclohexylpropanoic acid, a non-proteinogenic amino acid, serves as a crucial building block in medicinal chemistry and drug development. Its unique structural features, particularly the cyclohexyl moiety, make it a valuable precursor for synthesizing novel therapeutic agents. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and potential applications, with a focus on its role in the development of N-methyl-D-aspartate (NMDA) receptor ligands and as a component in peptide-based therapeutics.

Core Data Presentation

The fundamental physicochemical properties of this compound are summarized in the table below for easy reference.

PropertyValueCitations
CAS Number 58717-02-5[1][2]
Molecular Formula C₉H₁₇NO₂[1][2]
Molecular Weight 171.24 g/mol [1][2]
Appearance White to off-white solid[1]
Classification Alanine derivative[1]

Experimental Protocols

A detailed methodology for the synthesis of this compound is presented below. The synthesis is a two-step process involving the hydrogenation of a commercially available precursor followed by the hydrolysis of the resulting ester.

Step 1: Synthesis of this compound methyl ester hydrochloride

This procedure outlines the catalytic hydrogenation of D-phenylalanine methyl ester hydrochloride to yield the methyl ester of the target compound.

Materials:

  • D-phenylalanine methyl ester hydrochloride

  • 5% Rhodium on Carbon (Rh/C)

  • Methanol

Procedure:

  • In a suitable hydrogenation vessel, dissolve 12 g of commercially available D-phenylalanine methyl ester hydrochloride in 250 mL of methanol.[1]

  • Carefully add 1.2 g of 5% rhodium on carbon catalyst to the solution.[1]

  • Pressurize the vessel with hydrogen gas according to standard hydrogenation protocols.

  • Allow the reaction to proceed until the uptake of hydrogen ceases, indicating the completion of the reaction.

  • Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas (e.g., nitrogen or argon).

  • Filter the reaction mixture to remove the rhodium on carbon catalyst.

  • Concentrate the filtrate under reduced pressure to yield this compound methyl ester hydrochloride. A yield of 97% has been reported for this step.[1]

Step 2: Hydrolysis of this compound methyl ester hydrochloride to this compound

This protocol describes the saponification of the methyl ester to the final free acid.

Materials:

  • This compound methyl ester hydrochloride

  • Lithium hydroxide (LiOH)

  • Methanol

  • Water

  • Hydrochloric acid (HCl) for acidification

Procedure:

  • Dissolve the this compound methyl ester hydrochloride in a 2:1 mixture of methanol and water.[1]

  • Add 1.5 molar equivalents of lithium hydroxide to the solution.[1]

  • Stir the reaction mixture at room temperature and monitor the progress of the hydrolysis by a suitable analytical technique (e.g., TLC or LC-MS).

  • Upon completion of the reaction, carefully neutralize the mixture with an appropriate concentration of hydrochloric acid to a pH where the free amino acid precipitates.

  • Isolate the solid product by filtration.

  • Wash the isolated solid with cold water to remove any remaining salts.

  • Dry the product under vacuum to obtain this compound.

Applications in Drug Development

This compound is a versatile building block with significant potential in the development of novel therapeutics.

NMDA Receptor Ligands

The (R)-enantiomer of 2-amino-3-cyclohexylpropanoic acid is of particular interest in neuroscience research for the development of ligands targeting N-methyl-D-aspartate (NMDA) receptors.[3] These receptors are crucial for synaptic plasticity and memory function, and their dysregulation is implicated in various neurological disorders. The unique conformation of this amino acid allows for the design of subtype-selective agonists and antagonists for the NMDA receptor.

Antitumor Agents

This amino acid serves as a key precursor in the synthesis of novel antitumor compounds. For instance, it has been utilized in the preparation of (S,S)-1,3-propanediamine-N,N'-di-2-(3-cyclohexyl)propanoic acid and its ester derivatives, which have demonstrated promising in vitro antitumor activity against various cancer cell lines.[3]

Dipeptidyl Peptidase-IV (DPP-4) Inhibitors

While direct studies on the (R)-enantiomer are limited in this context, derivatives of its stereoisomer, L-cyclohexylalanine, have been investigated as inhibitors of dipeptidyl peptidase-IV (DPP-4).[4] DPP-4 inhibitors are a class of oral hypoglycemic agents used for the treatment of type 2 diabetes. This suggests that cyclohexylalanine derivatives, in general, are a promising scaffold for the design of DPP-4 inhibitors.

Visualizations

Logical Workflow for Synthesis

The following diagram illustrates the synthetic workflow for producing this compound.

G start Start: D-Phenylalanine methyl ester hydrochloride step1 Step 1: Catalytic Hydrogenation (H₂, 5% Rh/C, Methanol) start->step1 intermediate Intermediate: This compound methyl ester hydrochloride step1->intermediate step2 Step 2: Hydrolysis (LiOH, Methanol/Water) intermediate->step2 end_product Final Product: This compound step2->end_product

Synthetic workflow for this compound.
Proposed Mechanism of Action at NMDA Receptor

This diagram illustrates the proposed role of a glycine site agonist, for which this compound is a precursor, in the activation of the NMDA receptor.

G cluster_receptor NMDA Receptor GluN1 GluN1 Subunit Activation Receptor Activation & Channel Opening GluN2 GluN2 Subunit IonChannel Ion Channel (Closed) Glutamate Glutamate Glutamate->GluN2 Binds to GlycineAgonist Glycine Site Agonist (e.g., derived from This compound) GlycineAgonist->GluN1 Binds to CaInflux Ca²⁺ Influx Activation->CaInflux

Proposed activation of the NMDA receptor by a glycine site agonist.
General Mechanism of DPP-4 Inhibition

This diagram outlines the general mechanism by which a DPP-4 inhibitor, a potential application for cyclohexylalanine derivatives, functions.

G GLP1 Active GLP-1 DPP4 DPP-4 Enzyme GLP1->DPP4 Substrate IncreasedGLP1 Increased Active GLP-1 Levels GLP1->IncreasedGLP1 InactiveGLP1 Inactive GLP-1 DPP4->InactiveGLP1 Inactivates DPP4_Inhibitor DPP-4 Inhibitor (e.g., cyclohexylalanine derivative) DPP4_Inhibitor->DPP4 Inhibits DPP4_Inhibitor->IncreasedGLP1 Insulin Increased Insulin Secretion IncreasedGLP1->Insulin

General mechanism of dipeptidyl peptidase-IV (DPP-4) inhibition.

References

A Technical Guide to the Biological Activity of Peptides Containing (R)-2-amino-3-cyclohexylpropanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-2-amino-3-cyclohexylpropanoic acid, commonly known as D-Cyclohexylalanine (D-Cha), is a synthetic amino acid that has garnered significant interest in peptide-based drug design. Its bulky, hydrophobic cyclohexyl side chain offers unique structural properties when incorporated into peptide sequences. This modification can profoundly influence the peptide's conformation, metabolic stability, and interaction with biological targets, leading to enhanced therapeutic potential. This technical guide provides an in-depth overview of the biological activities of peptides containing D-Cha, with a focus on their roles as receptor antagonists and agonists. We will delve into the quantitative bioactivity data, detailed experimental protocols, and the underlying signaling pathways, offering a comprehensive resource for researchers in the field.

Quantitative Bioactivity Data

The incorporation of D-Cha into peptide scaffolds has been shown to modulate their affinity and functional activity at various G-protein coupled receptors (GPCRs). The following tables summarize the quantitative data for representative D-Cha-containing peptides.

Table 1: Apelin Receptor (APJ) Agonists

While the user's request specified the (R)-enantiomer (D-Cha), a notable study on apelin analogues utilized the (S)-enantiomer, L-Cyclohexylalanine (L-Cha). The data is presented here due to its high relevance in demonstrating the impact of cyclohexylalanine incorporation on peptide bioactivity. These analogues have shown increased metabolic stability and potent agonistic activity at the apelin receptor, which is involved in cardiovascular regulation.

Peptide AnalogueModificationBioactivity AssayEndpointValue
Apelin-13 AnalogueSubstitution with L-ChaPlasma Half-lifet½ (in vivo, mouse)Up to 40 times longer than native apelin-13
Apelin-17 AnalogueSubstitution with L-ChaPlasma Half-lifet½ (in vivo, mouse)Up to 340-fold increase compared to native apelin-17
Apelin-17 AnalogueSubstitution with L-ChaBlood Pressure AssayEffectPronounced blood pressure-lowering effects
Table 2: Tachykinin NK2 Receptor Antagonists

Peptides containing D-amino acids, including D-Tryptophan in the case of MEN 10376, are a key area of investigation for enhancing stability and affinity. While not containing D-Cha, the data for MEN 10376 is illustrative of the field.

PeptideTargetBioactivity AssayEndpointValue
MEN 10376Tachykinin NK2 ReceptorRadioligand Binding (rat small intestine)Ki4.4 µM
MEN 10376Tachykinin NK1 Receptor (guinea-pig ileum)Functional AssaypA25.66
MEN 10376Tachykinin NK2 Receptor (rabbit pulmonary artery)Functional AssaypA28.08

Further research is required to identify and quantify the bioactivity of tachykinin receptor antagonists specifically containing D-Cyclohexylalanine.

Table 3: Bradykinin B2 Receptor Antagonists

The bradykinin B2 receptor is a key target for inflammatory and pain-related conditions. The development of peptide antagonists with improved stability and affinity is an active area of research.

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific findings. Below are representative protocols for key experiments cited in the study of bioactive peptides.

Radioligand Binding Assay for GPCRs

This protocol is a generalized method for determining the binding affinity (Ki) of a test compound to a G-protein coupled receptor.

Objective: To determine the equilibrium dissociation constant (Ki) of a peptide antagonist.

Materials:

  • Cell membranes expressing the target receptor (e.g., Bradykinin B2 or Tachykinin NK1).

  • Radiolabeled ligand (e.g., [³H]-Bradykinin or [¹²⁵I]-Substance P).

  • Unlabeled test peptide (containing D-Cha).

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4).

  • Wash buffer (ice-cold 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters (e.g., Whatman GF/C).

  • Scintillation cocktail and counter.

Procedure:

  • Incubation: In a 96-well plate, combine the cell membranes, a fixed concentration of the radiolabeled ligand, and varying concentrations of the unlabeled test peptide in the binding buffer.

  • Equilibration: Incubate the plate at a specific temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium (e.g., 60 minutes).

  • Filtration: Rapidly filter the incubation mixture through the glass fiber filters using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.

  • Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Calculate the IC50 value (the concentration of test peptide that inhibits 50% of the specific binding of the radioligand). Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.

Experimental Workflow for Radioligand Binding Assay

experimental_workflow_radioligand_binding cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_membranes Prepare Receptor Membranes incubation Incubate Membranes, Radioligand, and Test Peptide prep_membranes->incubation prep_radioligand Prepare Radiolabeled Ligand Solution prep_radioligand->incubation prep_competitor Prepare Serial Dilutions of Test Peptide prep_competitor->incubation filtration Separate Bound/Free Ligand via Filtration incubation->filtration washing Wash Filters filtration->washing counting Measure Radioactivity (Scintillation Counting) washing->counting analysis Calculate IC50 and Ki Values counting->analysis experimental_workflow_calcium_mobilization cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis cell_plating Plate Receptor-Expressing Cells dye_loading Load Cells with Calcium-Sensitive Dye cell_plating->dye_loading baseline_read Read Baseline Fluorescence dye_loading->baseline_read compound_add Inject Test Peptide (Agonist/Antagonist) baseline_read->compound_add response_read Measure Fluorescence Change Over Time compound_add->response_read data_plot Plot Response vs. Concentration response_read->data_plot calc_potency Calculate EC50 or IC50 data_plot->calc_potency experimental_workflow_camp_inhibition cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis cell_plating Plate Receptor-Expressing Cells peptide_incubation Pre-incubate with Test Peptide cell_plating->peptide_incubation forskolin_stim Stimulate with Forskolin peptide_incubation->forskolin_stim cell_lysis Lyse Cells forskolin_stim->cell_lysis camp_measure Measure cAMP Concentration cell_lysis->camp_measure calc_ic50 Calculate IC50 camp_measure->calc_ic50 apelin_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm APJ Apelin Receptor (APJ) Gi Gi Protein APJ->Gi activates AC Adenylyl Cyclase Gi->AC inhibits cAMP cAMP AC->cAMP converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA activates Response Cellular Response (e.g., Vasodilation) PKA->Response leads to Ligand Apelin Analogue (with D-Cha) Ligand->APJ binds bradykinin_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm B2R Bradykinin B2 Receptor Gq Gq Protein B2R->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates IP3 IP3 PLC->IP3 generates DAG DAG PLC->DAG generates Ca2 Intracellular Ca²⁺ Release IP3->Ca2 PKC Protein Kinase C (PKC) DAG->PKC Response Cellular Response (e.g., Inflammation, Pain) Ca2->Response PKC->Response Ligand Bradykinin Ligand->B2R binds Antagonist Antagonist (with D-Cha) Antagonist->B2R blocks tachykinin_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm NK1R Tachykinin NK1 Receptor Gq Gq Protein NK1R->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates IP3 IP3 PLC->IP3 generates DAG DAG PLC->DAG generates Ca2 Intracellular Ca²⁺ Release IP3->Ca2 PKC Protein Kinase C (PKC) DAG->PKC Response Cellular Response (e.g., Neuroinflammation) Ca2->Response PKC->Response Ligand Substance P Ligand->NK1R binds Antagonist Antagonist (with D-Cha) Antagonist->NK1R blocks

Commercial Availability and Technical Guide for Enantiomerically Pure (R)-Cyclohexylalanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability of enantiomerically pure (R)-cyclohexylalanine, also known as D-cyclohexylalanine. This non-proteinogenic amino acid is a valuable building block in medicinal chemistry and drug discovery, primarily utilized to introduce hydrophobicity and steric bulk in peptide-based therapeutics, enhancing their metabolic stability and biological activity. This document details commercially available forms, typical specifications, and the analytical methodologies crucial for quality assessment.

Commercial Availability and Suppliers

(R)-Cyclohexylalanine is commercially available from various chemical suppliers, typically in its unprotected form or with N-terminal protection, most commonly as the 9-fluorenylmethoxycarbonyl (Fmoc) or tert-butoxycarbonyl (Boc) derivative. These protected forms are essential for solid-phase peptide synthesis (SPPS).

Below is a summary of representative commercial suppliers and their product specifications. Please note that availability and specifications are subject to change, and it is recommended to consult the suppliers' websites for the most current information.

Product NameAlternate NamesCAS NumberSupplier ExamplesTypical PurityNotes
(R)-Cyclohexylalanine D-Cyclohexylalanine; (2R)-2-Amino-3-cyclohexylpropanoic acid58717-02-5Various fine chemical suppliers≥95% to ≥98%The free amino acid.
Fmoc-(R)-cyclohexylalanine Fmoc-D-Cha-OH; N-Fmoc-3-cyclohexyl-D-alanine144701-25-7Aapptec, Biosynth, BOC Sciences≥98% to ≥99%For use in Fmoc-based solid-phase peptide synthesis.[1]
Boc-(R)-cyclohexylalanine Boc-D-Cha-OH; N-tert-Butoxycarbonyl-D-cyclohexylalanine127095-92-5BenchChem, Amatek Chemical≥97% to ≥99%For use in Boc-based solid-phase peptide synthesis.[2][3]
Boc-(R)-cyclohexylalanine DCHA salt Boc-D-Cha-OH·DCHA198470-07-4BenchChem≥98%Dicyclohexylammonium salt for improved stability and handling.[2]

Synthesis and Manufacturing

The most common industrial synthesis of enantiomerically pure (R)-cyclohexylalanine involves the catalytic hydrogenation of the aromatic ring of (R)-phenylalanine (D-phenylalanine).[2] This method retains the stereochemistry at the alpha-carbon, ensuring high enantiomeric purity of the final product.

Representative Experimental Protocol: Synthesis of (R)-Cyclohexylalanine

The following protocol is a representative example for the synthesis of (R)-cyclohexylalanine via hydrogenation of (R)-phenylalanine.

Materials:

  • (R)-Phenylalanine

  • Deionized water

  • Isopropanol

  • 37% Hydrochloric acid

  • Platinum/Rhodium on activated carbon catalyst (e.g., 4% Pt, 1% Rh)

  • 50% Sodium hydroxide solution

  • Nitrogen gas

  • Hydrogen gas

Procedure:

  • A solution or suspension of (R)-phenylalanine (1 equivalent) is prepared in a mixture of deionized water and isopropanol.

  • Hydrochloric acid (1.2 equivalents) is added to the mixture.

  • The Pt/Rh on carbon catalyst (approximately 5 wt% of the (R)-phenylalanine) is added to the mixture.

  • The reaction mixture is transferred to a high-pressure hydrogenation autoclave.

  • The autoclave is purged with nitrogen gas three times, followed by two purges with hydrogen gas.

  • The system is pressurized with hydrogen to 8-10 bar and heated to 50-60°C.

  • The reaction is stirred for approximately 6-8 hours, or until hydrogen uptake ceases.

  • After cooling and depressurization, the reaction mixture is filtered to remove the catalyst.

  • The filtrate is concentrated under reduced pressure to remove the isopropanol.

  • The pH of the remaining aqueous solution is adjusted to 5-6 with a 50% sodium hydroxide solution, causing the product to precipitate.

  • The mixture is cooled to 0-10°C, and the solid product is collected by filtration.

  • The product is washed with cold deionized water and dried under vacuum at 50-70°C.

Quality Control and Analytical Methods

Ensuring the chemical and enantiomeric purity of (R)-cyclohexylalanine is critical for its application in drug development. A combination of chromatographic and spectroscopic techniques is employed for comprehensive quality control.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the primary method for determining the enantiomeric purity of (R)-cyclohexylalanine. This technique separates the (R)- and (S)-enantiomers, allowing for the quantification of the desired enantiomer and the detection of any unwanted (S)-cyclohexylalanine.

Representative Experimental Protocol:

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Chiral Stationary Phase (CSP): A polysaccharide-based or macrocyclic glycopeptide-based chiral column is typically used. For underivatized amino acids, a teicoplanin-based CSP can be effective.[4]

  • Mobile Phase: The mobile phase composition is highly dependent on the chosen CSP. For polysaccharide-based columns, a mixture of a non-polar solvent (e.g., hexane) and an alcohol (e.g., isopropanol) is common.[5] For macrocyclic glycopeptide-based columns, an aqueous-organic mobile phase, often with an acidic modifier like formic acid, is used.[4]

  • Flow Rate: Typically 0.5 - 1.5 mL/min.

  • Detection: UV detection at a low wavelength (e.g., 210-220 nm).

  • Analysis: The enantiomeric excess (e.e.) is calculated by comparing the peak areas of the (R)- and (S)-enantiomers. A racemic standard is often used to confirm the peak identities.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure and assess the chemical purity of (R)-cyclohexylalanine.

Representative ¹H NMR Data (in D₂O/NaOD): [6]

  • δ 3.3 ppm (triplet, 1H): Corresponds to the α-proton.

  • δ 0.85-1.75 ppm (multiplets, 13H): A complex series of signals corresponding to the cyclohexyl ring protons and the β-protons.

The absence of signals corresponding to residual solvents or process-related impurities confirms the chemical purity.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of (R)-cyclohexylalanine. The expected molecular weight is 171.24 g/mol .

Applications in Drug Discovery and Development

The incorporation of (R)-cyclohexylalanine into peptide sequences can significantly enhance their therapeutic potential. The bulky and hydrophobic cyclohexyl side chain can:

  • Increase Metabolic Stability: The non-natural side chain can sterically hinder the approach of proteolytic enzymes, increasing the peptide's half-life in vivo.

  • Enhance Receptor Binding: The hydrophobic nature of the cyclohexyl group can lead to improved interactions with hydrophobic pockets in target receptors, potentially increasing binding affinity and potency.[7]

  • Modulate Peptide Conformation: The steric bulk of the side chain can constrain the peptide backbone, favoring a specific conformation that may be optimal for receptor binding.

Visualized Workflows

Quality Control Workflow for (R)-Cyclohexylalanine

Quality Control Workflow for (R)-Cyclohexylalanine Quality Control Workflow for (R)-Cyclohexylalanine cluster_0 Incoming Material cluster_1 Synthesis cluster_2 In-Process Control cluster_3 Final Product QC cluster_4 Release Raw Material (R)-Phenylalanine Raw Material (R)-Phenylalanine Hydrogenation Hydrogenation Raw Material (R)-Phenylalanine->Hydrogenation TLC/HPLC Monitoring TLC/HPLC Monitoring Hydrogenation->TLC/HPLC Monitoring Workup and Isolation Workup and Isolation Structural Confirmation (NMR, MS) Structural Confirmation (NMR, MS) Workup and Isolation->Structural Confirmation (NMR, MS) TLC/HPLC Monitoring->Workup and Isolation Chemical Purity (HPLC) Chemical Purity (HPLC) Structural Confirmation (NMR, MS)->Chemical Purity (HPLC) Enantiomeric Purity (Chiral HPLC) Enantiomeric Purity (Chiral HPLC) Chemical Purity (HPLC)->Enantiomeric Purity (Chiral HPLC) Certificate of Analysis (CoA) Certificate of Analysis (CoA) Enantiomeric Purity (Chiral HPLC)->Certificate of Analysis (CoA) Product Release Product Release Certificate of Analysis (CoA)->Product Release

Caption: Quality Control Workflow for (R)-Cyclohexylalanine.

Use of (R)-Cyclohexylalanine in Solid-Phase Peptide Synthesis (SPPS)

SPPS Workflow with (R)-Cyclohexylalanine SPPS Workflow with (R)-Cyclohexylalanine cluster_0 Preparation cluster_1 Peptide Elongation Cycle cluster_2 Final Steps cluster_3 Purification and Analysis Resin Swelling Resin Swelling Fmoc Deprotection Fmoc Deprotection Resin Swelling->Fmoc Deprotection Fmoc-(R)-Cha-OH Activation Fmoc-(R)-Cha-OH Activation Coupling Coupling Fmoc-(R)-Cha-OH Activation->Coupling Fmoc Deprotection->Coupling Washing Washing Coupling->Washing Washing->Fmoc Deprotection Repeat for next amino acid Final Deprotection Final Deprotection Washing->Final Deprotection Cleavage from Resin Cleavage from Resin Final Deprotection->Cleavage from Resin Crude Peptide Precipitation Crude Peptide Precipitation Cleavage from Resin->Crude Peptide Precipitation Purification (RP-HPLC) Purification (RP-HPLC) Crude Peptide Precipitation->Purification (RP-HPLC) Characterization (MS, HPLC) Characterization (MS, HPLC) Purification (RP-HPLC)->Characterization (MS, HPLC)

References

An In-depth Technical Guide to (R)-2-amino-3-cyclohexylpropanoic Acid: Safety, Handling, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of (R)-2-amino-3-cyclohexylpropanoic acid, a non-proteinogenic amino acid increasingly utilized as a chiral building block in medicinal chemistry. The focus of this document is to detail its safety and handling procedures, outline its synthesis, and explore its primary application as a scaffold in the development of N-methyl-D-aspartate (NMDA) receptor antagonists.

Chemical and Physical Properties

This compound, also known as D-3-cyclohexylalanine, is a derivative of the amino acid alanine. Its structure incorporates a bulky cyclohexyl group, which imparts specific conformational constraints and lipophilicity to molecules that contain it.

PropertyValue
Molecular FormulaC₉H₁₇NO₂
Molecular Weight171.24 g/mol [1]
AppearanceWhite to off-white powder
CAS Number58717-02-5[1]
IUPAC Name(2R)-2-amino-3-cyclohexylpropanoic acid[1]

Safety and Handling

Comprehensive safety protocols are imperative when handling this compound in a laboratory setting. The following information is synthesized from multiple safety data sheets (SDS).

Hazard Identification

The compound is classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) with the following hazards:

GHS ClassificationHazard Statement
Acute toxicity, Oral (Category 4)H302: Harmful if swallowed
Skin irritation (Category 2)H315: Causes skin irritation
Eye irritation (Category 2A)H319: Causes serious eye irritation
Specific target organ toxicity — Single exposure (Category 3), Respiratory systemH335: May cause respiratory irritation
Precautionary Measures and Personal Protective Equipment (PPE)

Adherence to the following precautionary statements is crucial for safe handling:

CategoryPrecautionary Statement
Prevention P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P280: Wear protective gloves/protective clothing/eye protection/face protection.
Response P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. P302+P352: IF ON SKIN: Wash with plenty of soap and water. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Storage P403+P233: Store in a well-ventilated place. Keep container tightly closed.
Disposal P501: Dispose of contents/container to an approved waste disposal plant.

Recommended Personal Protective Equipment (PPE):

  • Eye/Face Protection: Use chemical safety goggles.

  • Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat.

  • Respiratory Protection: Use a NIOSH-approved respirator with a dust filter if ventilation is inadequate.

First Aid Measures
  • If Inhaled: Move the person to fresh air.

  • In Case of Skin Contact: Wash off with soap and plenty of water.

  • In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes.

  • If Swallowed: Never give anything by mouth to an unconscious person. Rinse mouth with water.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound is through the hydrogenation of D-phenylalanine. The following is a representative protocol.

Materials:

  • D-phenylalanine methyl ester hydrochloride

  • 5% Rhodium on Carbon (Rh/C)

  • Methanol

  • Hydrogen gas source

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • Dissolve D-phenylalanine methyl ester hydrochloride (12 g) in methanol (250 mL) in a suitable hydrogenation vessel.[2]

  • Add 5% rhodium on carbon catalyst (1.2 g) to the solution.[2]

  • Pressurize the vessel with hydrogen gas (typically to 40-50 psi).

  • Stir the reaction mixture at room temperature for 24-48 hours, monitoring the reaction progress by a suitable method (e.g., TLC or LC-MS).

  • Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas (e.g., nitrogen or argon).

  • Filter the reaction mixture through a pad of celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to yield (2R)-2-amino-3-cyclohexylpropanoic acid methyl ester hydrochloride.[2]

  • The methyl ester can be hydrolyzed to the free acid by treatment with a suitable base (e.g., lithium hydroxide) followed by acidification.[2]

G cluster_start Starting Material cluster_reaction Reaction cluster_product Intermediate cluster_final_product Final Product D-Phenylalanine\nMethyl Ester HCl D-Phenylalanine Methyl Ester HCl Hydrogenation Hydrogenation D-Phenylalanine\nMethyl Ester HCl->Hydrogenation Methanol, 5% Rh/C, H₂ This compound\nMethyl Ester HCl This compound Methyl Ester HCl Hydrogenation->this compound\nMethyl Ester HCl Hydrolysis Hydrolysis This compound\nMethyl Ester HCl->Hydrolysis 1. LiOH 2. H⁺ This compound This compound Hydrolysis->this compound

Caption: Synthesis workflow for this compound.

Role in Drug Development: NMDA Receptor Antagonism

This compound is a valuable building block in the design of antagonists for the N-methyl-D-aspartate (NMDA) receptor. The NMDA receptor is a glutamate-gated ion channel that plays a crucial role in synaptic plasticity, learning, and memory. However, its overactivation can lead to excitotoxicity and neuronal cell death, implicating it in various neurological disorders.

NMDA Receptor Signaling Pathway

The activation of the NMDA receptor is a complex process that requires the binding of both glutamate and a co-agonist (glycine or D-serine), as well as the depolarization of the postsynaptic membrane to relieve a voltage-dependent magnesium block. Upon opening, the channel allows the influx of calcium ions, which act as a second messenger to trigger downstream signaling cascades.

G cluster_membrane Postsynaptic Membrane NMDA_Receptor NMDA Receptor Ca2+ Ca2+ NMDA_Receptor->Ca2+ Influx AMPA_Receptor AMPA Receptor AMPA_Receptor->NMDA_Receptor Depolarization removes Mg²⁺ block Glutamate Glutamate Glutamate->NMDA_Receptor Glycine Glycine Glycine->NMDA_Receptor Mg2+ Mg2+ Mg2+->NMDA_Receptor Blocks channel at resting potential Downstream_Signaling Downstream Signaling (e.g., CaMKII, CREB activation) Ca2+->Downstream_Signaling Antagonist (R)-2-amino-3-cyclohexylpropanoic acid derivative Antagonist->NMDA_Receptor Blocks glutamate binding

Caption: Simplified NMDA receptor signaling pathway and antagonist interaction.

Structure-Activity Relationship (SAR) and Bioactivity Data

The incorporation of the cyclohexylalanine moiety into NMDA receptor antagonists contributes to their binding affinity and selectivity. The bulky, lipophilic cyclohexyl group can interact with hydrophobic pockets in the glutamate binding site of the NMDA receptor.

Several studies have synthesized and evaluated derivatives of this compound for their NMDA receptor antagonist activity. Below is a table summarizing the bioactivity of some related compounds.

CompoundTargetAssayBioactivity (IC₅₀ or Kᵢ)
CGS 19755NMDA Receptor[³H]CGS 19755 BindingKᵢ = 40 nM
NPC 12626NMDA Receptor[³H]CGS 19755 BindingKᵢ = 2000 nM
LY 274614NMDA ReceptorNMDA-mediated neurotoxicityIC₅₀ = 1.3 µM
SDZ EAB-515NMDA ReceptorNMDA-mediated neurotoxicityIC₅₀ = 5.6 µM
3-(Phosphonomethyl)phenylalanineNMDA ReceptorElectrophysiologyIC₅₀ ≈ 5 µM[3]
Benzopolycyclic amine 11NMDA ReceptorCalcium influx assayIC₅₀ = 11.8 µM[4]

Note: The compounds listed are structurally related and highlight the activity of molecules with similar scaffolds.

Experimental Workflow for Antagonist Screening

A typical workflow for the discovery and evaluation of novel NMDA receptor antagonists involves several stages, from initial library synthesis to in-vivo testing.

G Library_Synthesis Compound Library Synthesis (incorporating this compound) Binding_Assay Radioligand Binding Assay (e.g., [³H]CGS 19755) Library_Synthesis->Binding_Assay Functional_Assay In Vitro Functional Assay (e.g., Calcium influx, Electrophysiology) Binding_Assay->Functional_Assay Active Compounds In_Vivo_Testing In Vivo Animal Models (e.g., anticonvulsant activity in mice) Functional_Assay->In_Vivo_Testing Potent Antagonists Lead_Optimization Lead Optimization (SAR studies) In_Vivo_Testing->Lead_Optimization Lead_Optimization->Library_Synthesis Iterative Design

Caption: Workflow for NMDA receptor antagonist discovery and evaluation.

Conclusion

This compound is a key chiral building block with significant applications in the field of medicinal chemistry, particularly in the development of NMDA receptor antagonists. Its safe handling requires adherence to standard laboratory safety protocols, including the use of appropriate personal protective equipment and engineering controls. The synthesis of this compound is well-established, and its incorporation into small molecules has led to the discovery of potent and selective modulators of the NMDA receptor. Further research into derivatives of this compound holds promise for the development of novel therapeutics for a range of neurological disorders.

References

Spectroscopic Characterization of (R)-cyclohexylalanine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for (R)-cyclohexylalanine, a non-proteinogenic amino acid of interest in medicinal chemistry and drug development. Due to the limited availability of publicly accessible, verified spectra for the (R)-enantiomer, this document presents predicted data based on the known spectra of the corresponding L-enantiomer and general principles of spectroscopic analysis. Detailed experimental protocols for obtaining such data are also provided.

Introduction

(R)-cyclohexylalanine is a chiral amino acid analog of phenylalanine where the phenyl ring is replaced by a cyclohexyl group. This modification imparts unique conformational properties and increased lipophilicity, making it a valuable building block in the design of peptides and peptidomimetics with enhanced metabolic stability and biological activity. Accurate spectroscopic characterization is crucial for confirming the identity, purity, and structure of this compound in research and development settings. This guide summarizes the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for (R)-cyclohexylalanine.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for (R)-cyclohexylalanine. These values are estimated based on data for L-cyclohexylalanine and related structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data for (R)-cyclohexylalanine

Chemical Shift (δ, ppm)MultiplicityNumber of ProtonsAssignment
~3.3t1Hα-H
~1.63-1.75m13Hcyclohexyl-H and cyclohexyl-CH₂
~0.85-1.52m

Note: Spectra are typically recorded in D₂O/NaOD. Chemical shifts are referenced to a suitable internal standard.

Table 2: Predicted ¹³C NMR Spectroscopic Data for (R)-cyclohexylalanine

Chemical Shift (δ, ppm)Assignment
~175-180C=O (Carboxylic acid)
~55-60α-C
~40-45β-C
~32-35Cyclohexyl C1/C4
~26-28Cyclohexyl C2/C6
~25-27Cyclohexyl C3/C5

Note: Chemical shifts are influenced by solvent and pH.

Infrared (IR) Spectroscopy

Table 3: Predicted FT-IR Absorption Bands for (R)-cyclohexylalanine

Wavenumber (cm⁻¹)IntensityAssignment
3300-2500Broad, MediumO-H stretch (Carboxylic acid)
3400-3250MediumN-H stretch (Amine)
3000-2850MediumC-H stretch (Alkanes)
1760-1690StrongC=O stretch (Carboxylic acid)
1650-1580MediumN-H bend (Primary amine)
1470-1450MediumC-H bend (Alkanes)
1320-1000StrongC-O stretch (Carboxylic acid)

Note: Spectra of solid samples are often obtained using ATR or as KBr pellets.

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for (R)-cyclohexylalanine

ParameterValue
Molecular FormulaC₉H₁₇NO₂
Molecular Weight171.24 g/mol
[M+H]⁺ (m/z)172.13
[M-H]⁻ (m/z)170.11
Key Fragment Ion (m/z)126 ([M-COOH]⁺)

Note: Ionization technique (e.g., ESI, CI) will influence the observed ions and fragmentation pattern.

Experimental Protocols

The following sections outline generalized experimental protocols for acquiring the spectroscopic data described above. Instrument parameters should be optimized for the specific sample and available equipment.

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of (R)-cyclohexylalanine in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆). For amino acids, D₂O with a small amount of NaOD can be used to ensure solubility and sharpen exchangeable proton signals. Add a suitable internal standard (e.g., DSS or TMSP) for chemical shift referencing.

  • ¹H NMR Acquisition:

    • Tune and shim the NMR spectrometer.

    • Acquire a 1D proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Typical parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Acquire a 1D proton-decoupled carbon spectrum.

    • A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

    • Employ techniques like DEPT (Distortionless Enhancement by Polarization Transfer) to aid in the assignment of carbon signals (CH, CH₂, CH₃).

FT-IR Spectroscopy
  • Sample Preparation (ATR Method):

    • Ensure the Attenuated Total Reflectance (ATR) crystal is clean.

    • Place a small amount of the solid (R)-cyclohexylalanine sample directly onto the crystal.

    • Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.[1]

  • Data Acquisition:

    • Collect a background spectrum of the empty, clean ATR crystal.

    • Collect the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

    • The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of (R)-cyclohexylalanine (e.g., 1-10 µg/mL) in a suitable solvent system compatible with the chosen ionization source (e.g., 50:50 acetonitrile:water with 0.1% formic acid for ESI).

  • Data Acquisition (LC-MS):

    • Introduce the sample into the mass spectrometer, often via a liquid chromatography (LC) system for separation from any impurities.

    • Acquire mass spectra in both positive and negative ion modes to observe the protonated ([M+H]⁺) and deprotonated ([M-H]⁻) molecular ions.

    • Perform tandem mass spectrometry (MS/MS) on the molecular ions to induce fragmentation and aid in structural confirmation. The mass spectrometer analyzes the mass-to-charge ratio of the resulting fragments.

Workflow Visualization

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound such as (R)-cyclohexylalanine.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation cluster_conclusion Conclusion Sample Compound Synthesis ((R)-cyclohexylalanine) Purification Purification & Characterization Sample->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR Acquire Spectra IR FT-IR Spectroscopy Purification->IR Acquire Spectra MS Mass Spectrometry Purification->MS Acquire Spectra ProcessNMR Process NMR Data (FT, Phasing, Baseline Correction) NMR->ProcessNMR ProcessIR Process IR Data (Background Subtraction) IR->ProcessIR ProcessMS Process MS Data (Peak Picking, Deconvolution) MS->ProcessMS StructureElucidation Structure Elucidation & Verification ProcessNMR->StructureElucidation Interpret Data ProcessIR->StructureElucidation Interpret Data ProcessMS->StructureElucidation Interpret Data

References

Solubility characteristics of (R)-2-amino-3-cyclohexylpropanoic acid in different solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of (R)-2-amino-3-cyclohexylpropanoic acid, a non-proteinogenic amino acid of interest in pharmaceutical and biochemical research. Understanding the solubility of this compound in various solvents is critical for its application in drug design, synthesis, and formulation. This document summarizes available solubility data, details experimental protocols for solubility determination, and provides a visual representation of a standard experimental workflow.

Core Solubility Characteristics

This compound, also known as D-Cyclohexylalanine, is a chiral amino acid with a bulky cyclohexyl side chain. Its solubility is influenced by the interplay between the polar amino and carboxylic acid groups and the non-polar cyclohexyl moiety. While specific quantitative data for the (R)-isomer is limited in publicly available literature, data for its enantiomer, L-Cyclohexylalanine, provides a strong indication of its solubility profile.

General solubility principles for amino acids suggest that this compound is likely to be:

  • Sparingly soluble in water at neutral pH.[1]

  • More soluble in acidic and alkaline aqueous solutions due to the formation of the corresponding ammonium and carboxylate salts.[2]

  • Generally poorly soluble in non-polar organic solvents.[3]

  • Potentially soluble in some polar aprotic solvents like dimethyl sulfoxide (DMSO).

Quantitative Solubility Data

The following table summarizes the available quantitative and qualitative solubility data for the closely related L-isomer, L-Cyclohexylalanine, which is expected to have identical solubility to the (R)-isomer.

Solvent SystemTemperatureSolubilityNotes
WaterNot SpecifiedSparingly soluble[1]General observation.
WaterNot Specified2.5 mg/mL[4]Requires sonication to achieve dissolution.
Aqueous Acid (e.g., HCl)Not SpecifiedMore soluble than in neutral waterExpected behavior for amino acids.[2]
Aqueous Base (e.g., NaOH)Not SpecifiedMore soluble than in neutral waterExpected behavior for amino acids.[2]
EthanolNot SpecifiedLow solubilityExpected behavior for amino acids in alcohols.[5]
Dimethyl Sulfoxide (DMSO)Not SpecifiedLikely solubleDMSO is a strong organic solvent for many organic materials.[6]

Experimental Protocols for Solubility Determination

Accurate determination of solubility is crucial for various research and development applications. The shake-flask method is a widely recognized and reliable technique for determining thermodynamic solubility.[7][8]

Shake-Flask Method for Thermodynamic Solubility

Objective: To determine the equilibrium solubility of this compound in a specific solvent at a controlled temperature.

Materials:

  • This compound (solid)

  • Solvent of interest (e.g., water, buffer of specific pH, ethanol)

  • Thermostatically controlled shaker or incubator

  • Vials with screw caps

  • Analytical balance

  • Filtration device (e.g., syringe filters with appropriate membrane)

  • High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) system for concentration analysis[]

Procedure:

  • Preparation: Add an excess amount of solid this compound to a vial to ensure that a saturated solution is achieved.

  • Solvent Addition: Add a known volume of the desired solvent to the vial.

  • Equilibration: Tightly cap the vial and place it in a shaker with controlled temperature. Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[10]

  • Phase Separation: After equilibration, allow the vial to stand to let the undissolved solid settle.

  • Sample Collection and Filtration: Carefully withdraw a sample from the supernatant, ensuring no solid particles are disturbed. Immediately filter the sample through a syringe filter to remove any undissolved solid.

  • Dilution: Dilute the filtered sample with a suitable solvent to a concentration within the calibration range of the analytical method.

  • Quantification: Analyze the concentration of the diluted sample using a validated HPLC or UPLC method.[]

  • Calculation: Calculate the solubility of this compound in the solvent based on the measured concentration and the dilution factor.

Experimental Workflow Visualization

The following diagram illustrates the key steps in the shake-flask method for determining the solubility of this compound.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_result Result A Add excess solid This compound to vial B Add known volume of solvent C Seal and agitate at controlled temperature (24-48h) B->C D Allow undissolved solid to settle C->D E Filter supernatant D->E F Dilute sample E->F G Quantify concentration (UPLC/HPLC) F->G H Calculate solubility G->H

Caption: Workflow for Shake-Flask Solubility Determination.

References

The Strategic Incorporation of (R)-Cyclohexylalanine for Enhanced Peptide Stability: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The therapeutic potential of peptides is often hindered by their inherent instability in biological systems, primarily due to rapid degradation by proteases. A key strategy to overcome this limitation is the incorporation of non-canonical amino acids. Among these, (R)-cyclohexylalanine (D-Cha) has emerged as a powerful tool for enhancing peptide stability and improving pharmacokinetic profiles. This technical guide provides an in-depth analysis of the role of (R)-cyclohexylalanine in stabilizing peptides, supported by quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.

Mechanism of Stability Enhancement

The primary mechanism by which (R)-cyclohexylalanine enhances peptide stability is through a combination of steric hindrance and the introduction of a D-amino acid configuration.

  • Steric Hindrance: The bulky cyclohexyl side chain of (R)-cyclohexylalanine physically obstructs the approach of proteolytic enzymes to the peptide backbone. This steric shield is particularly effective against both exopeptidases, which cleave peptides from the N- or C-terminus, and endopeptidases that target internal peptide bonds.

  • D-Configuration: Natural proteases are stereospecific and primarily recognize L-amino acids. The incorporation of an (R)-amino acid (D-configuration) at a potential cleavage site significantly reduces the peptide's susceptibility to enzymatic degradation.

Together, these features make (R)-cyclohexylalanine a highly effective building block for designing protease-resistant peptide therapeutics.

Quantitative Impact on Peptide Stability

Peptide NameModificationAssayHalf-life (t½)Fold Increase in Half-life
Apelin-17NativeRat Plasma Stability~ 2.5 min-
hArgCha17 A2L-Cha at position 9Rat Plasma Stability~ 14 hours (840 min)~336
pyr-Apelin-13NativeRat Plasma Stability~ 5 min-
Cha13A2L-Cha at position 9Rat Plasma Stability~ 3.3 hours (200 min)~40

Data sourced from BenchChem Application Notes.

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) with (R)-Cyclohexylalanine

This protocol outlines the manual incorporation of Boc- (R)-cyclohexyl-D-Ala-OH into a peptide sequence using Boc-based solid-phase peptide synthesis.[1]

Materials:

  • Rink Amide MBHA resin

  • Boc-protected amino acids (including Boc-(R)-cyclohexyl-D-Ala-OH)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Diisopropylethylamine (DIEA)

  • Trifluoroacetic acid (TFA)

  • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • HOBt (Hydroxybenzotriazole)

  • Piperidine

  • Cleavage cocktail (e.g., 95% TFA, 2.5% H₂O, 2.5% triisopropylsilane)

  • Diethyl ether

Procedure:

  • Resin Swelling: Swell the Rink Amide MBHA resin in DMF for 30 minutes in a reaction vessel.

  • Boc-Deprotection: Remove the Boc protecting group by treating the resin with 25% TFA in DCM for 30 minutes.

  • Washing: Wash the resin thoroughly with DCM (3x) and DMF (3x).

  • Neutralization: Neutralize the resin with 10% DIEA in DMF for 5 minutes (2x).

  • Washing: Wash the resin with DMF (3x).

  • Amino Acid Coupling:

    • In a separate vessel, dissolve Boc-(R)-cyclohexyl-D-Ala-OH (3 eq), HBTU (3 eq), and HOBt (3 eq) in DMF.

    • Add DIEA (6 eq) to pre-activate the amino acid solution for 5-10 minutes.

    • Add the activated amino acid solution to the resin and shake for 1-2 hours.

    • Monitor the coupling reaction using a ninhydrin test. If the test is positive, indicating incomplete coupling, continue shaking or perform a second coupling.

  • Washing: Wash the resin with DMF (3x) and DCM (3x).

  • Repeat: Repeat steps 2-7 for each subsequent amino acid in the peptide sequence.

  • Final Cleavage and Deprotection:

    • Wash the final peptide-resin with DCM and dry under vacuum.

    • Treat the resin with the cleavage cocktail for 2-3 hours.

    • Filter the resin and collect the filtrate.

  • Peptide Precipitation and Purification:

    • Precipitate the crude peptide by adding cold diethyl ether to the filtrate.

    • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.

    • Dry the crude peptide and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).

Peptide Stability Assay in Human Plasma

This protocol describes an HPLC-based method to assess the stability of a peptide containing (R)-cyclohexylalanine in human plasma.[2][3]

Materials:

  • Peptide stock solution (in a suitable solvent like DMSO or water)

  • Human plasma (from a pool of healthy donors)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Acetonitrile (ACN)

  • Ethanol (EtOH)

  • Trifluoroacetic acid (TFA)

  • Incubator at 37°C

  • HPLC system with a C18 column

Procedure:

  • Sample Preparation:

    • Dilute the peptide stock solution in PBS to the desired final concentration (e.g., 10 µM).

    • In a microcentrifuge tube, mix the peptide solution with an equal volume of human plasma (1:1 v/v).

  • Incubation: Incubate the peptide-plasma mixture at 37°C with gentle shaking.

  • Time Points: At designated time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture.

  • Protein Precipitation:

    • Immediately add the aliquot to a tube containing a 2x volume of a cold ( -20°C) precipitation solution (e.g., ACN/EtOH 1:1 v/v) to stop the enzymatic reaction.

    • Vortex the mixture and incubate at -20°C for at least 2 hours (or overnight) to precipitate plasma proteins.

  • Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • HPLC Analysis:

    • Carefully collect the supernatant and inject it into the HPLC system.

    • Separate the intact peptide from its degradation products using a suitable gradient of water/acetonitrile containing 0.1% TFA.

    • Monitor the elution profile at an appropriate wavelength (e.g., 214 nm or 280 nm).

  • Data Analysis:

    • Quantify the peak area of the intact peptide at each time point.

    • Plot the percentage of the remaining intact peptide against time.

    • Calculate the peptide's half-life (t₁/₂) by fitting the data to a first-order decay curve.

Conformational Analysis by Circular Dichroism (CD) Spectroscopy

This protocol provides a general procedure for analyzing the secondary structure of a peptide containing (R)-cyclohexylalanine.[4][5][6]

Materials:

  • Purified peptide

  • CD-compatible buffer (e.g., 10 mM sodium phosphate, pH 7.4)

  • Circular Dichroism spectropolarimeter

  • Quartz cuvette (e.g., 1 mm path length)

  • Nitrogen gas supply

Procedure:

  • Instrument Preparation: Purge the CD spectropolarimeter with nitrogen gas for at least 30 minutes before use.

  • Sample Preparation:

    • Dissolve the purified peptide in the CD-compatible buffer to a final concentration of approximately 0.1-0.2 mg/mL.

    • Accurately determine the peptide concentration using a reliable method (e.g., UV absorbance if aromatic residues are present, or a quantitative amino acid analysis).

  • Blank Measurement: Record a baseline spectrum of the buffer alone in the quartz cuvette over the desired wavelength range (e.g., 190-260 nm).

  • Sample Measurement:

    • Rinse the cuvette thoroughly with the peptide solution before filling.

    • Acquire the CD spectrum of the peptide sample using the same instrument settings as the blank.

    • Typically, 3-5 scans are averaged to improve the signal-to-noise ratio.

  • Data Processing:

    • Subtract the buffer baseline spectrum from the raw peptide spectrum.

    • Convert the CD signal (in millidegrees) to mean residue ellipticity ([θ]) using the following formula: [θ] = (mdeg × M) / (c × l × N) where:

      • mdeg is the observed ellipticity in millidegrees

      • M is the molecular weight of the peptide

      • c is the peptide concentration in mg/mL

      • l is the path length of the cuvette in cm

      • N is the number of amino acid residues

  • Secondary Structure Estimation: Analyze the shape and magnitude of the CD spectrum to estimate the secondary structure content (α-helix, β-sheet, random coil) using deconvolution software.

Conformational Analysis by 2D NMR Spectroscopy

This protocol provides a high-level overview of the steps involved in determining the three-dimensional structure of a peptide containing (R)-cyclohexylalanine in solution.[7][8]

Materials:

  • Highly purified peptide (>95%)

  • NMR buffer (e.g., H₂O/D₂O 9:1, with a suitable buffer like phosphate or acetate)

  • High-field NMR spectrometer

Procedure:

  • Sample Preparation: Dissolve the peptide in the NMR buffer to a concentration of at least 1 mM.

  • 1D ¹H NMR: Acquire a one-dimensional proton NMR spectrum to check for sample purity, aggregation, and proper folding.

  • 2D NMR Data Acquisition: Acquire a set of two-dimensional NMR spectra, including:

    • TOCSY (Total Correlation Spectroscopy): To identify spin systems of individual amino acid residues.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å), providing distance restraints for structure calculation.

    • COSY (Correlation Spectroscopy): To identify scalar-coupled protons.

    • (Optional) ¹H-¹⁵N HSQC (Heteronuclear Single Quantum Coherence): If the peptide is isotopically labeled, this experiment provides a fingerprint of the peptide backbone.

  • Resonance Assignment:

    • Use the TOCSY and COSY spectra to assign the proton resonances to specific amino acid residues.

    • Use the NOESY spectrum to sequentially connect the assigned spin systems along the peptide backbone.

  • Structural Restraint Generation:

    • Integrate the cross-peak volumes in the NOESY spectrum to derive interproton distance restraints.

    • Measure coupling constants from high-resolution 1D or 2D spectra to obtain dihedral angle restraints.

  • Structure Calculation: Use a molecular dynamics or distance geometry program to calculate an ensemble of 3D structures that satisfy the experimental restraints.

  • Structure Validation: Assess the quality of the calculated structures using various validation tools to check for consistency with the experimental data and standard protein geometries.

Visualizations of Pathways and Workflows

Experimental Workflow for Peptide Stability Assessment

experimental_workflow cluster_synthesis Peptide Synthesis & Purification cluster_assay Stability Assay cluster_data Data Analysis synthesis Solid-Phase Peptide Synthesis (with (R)-Cyclohexylalanine) purification RP-HPLC Purification synthesis->purification characterization Mass Spectrometry & Analytical HPLC purification->characterization incubation Incubation in Human Plasma (37°C) characterization->incubation sampling Time-Point Sampling incubation->sampling precipitation Protein Precipitation sampling->precipitation analysis RP-HPLC Analysis precipitation->analysis quantification Peak Area Quantification analysis->quantification plotting Plot % Remaining vs. Time quantification->plotting calculation Half-Life (t½) Calculation plotting->calculation

Caption: A typical experimental workflow for synthesizing a peptide with (R)-cyclohexylalanine and assessing its stability in human plasma.

Apelin/APJ Receptor Signaling Pathway

apelin_signaling apelin Apelin Analog ((R)-Cha) apj APJ Receptor apelin->apj Binds gi Gαi apj->gi gq Gαq apj->gq pi3k PI3K gi->pi3k Activates plc PLC gq->plc Activates akt Akt pi3k->akt Activates enos eNOS akt->enos Phosphorylates no Nitric Oxide enos->no Produces vasodilation Vasodilation no->vasodilation dag DAG plc->dag ip3 IP3 plc->ip3 pkc PKC dag->pkc Activates ip3->pkc Activates erk ERK1/2 pkc->erk Activates proliferation Cell Proliferation & Survival erk->proliferation

Caption: Simplified signaling cascade initiated by the binding of an apelin analog to the APJ receptor.

Delta-Opioid Receptor Antagonist Signaling

opioid_signaling cluster_antagonism Antagonist Action antagonist (R)-Cha Containing δ-Opioid Antagonist dor δ-Opioid Receptor antagonist->dor Blocks gi_go Gαi/Go dor->gi_go Couples to agonist Endogenous Opioid (e.g., Enkephalin) agonist->dor ac Adenylyl Cyclase gi_go->ac Inhibits camp cAMP ac->camp Produces pka PKA camp->pka Activates neuronal_activity Decreased Neuronal Excitability pka->neuronal_activity Modulates

Caption: Mechanism of action for a δ-opioid receptor antagonist containing (R)-cyclohexylalanine.

References

Methodological & Application

Protocol for Incorporating (R)-Cyclohexylalanine into Solid-Phase Peptide Synthesis (SPPS)

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Detailed Protocol

For researchers, scientists, and drug development professionals, the incorporation of non-proteinogenic amino acids such as (R)-cyclohexylalanine (Cha) into peptide sequences offers a powerful strategy to enhance conformational stability, metabolic resistance, and receptor affinity. The bulky cyclohexyl side chain of (R)-cyclohexylalanine presents steric challenges during solid-phase peptide synthesis (SPPS), necessitating optimized protocols to ensure high coupling efficiency and peptide purity. This document provides a detailed protocol and application notes for the successful incorporation of Fmoc-(R)-cyclohexylalanine-OH into peptide chains using Fmoc/tBu chemistry.

Introduction

(R)-cyclohexylalanine is a valuable building block in peptide chemistry due to its hydrophobic and sterically demanding nature. These properties can induce specific secondary structures and improve the pharmacokinetic profile of peptide-based therapeutics. However, the steric hindrance posed by the cyclohexyl group can impede the efficiency of amide bond formation during SPPS, potentially leading to lower yields and the accumulation of deletion sequences. To overcome these challenges, modifications to standard SPPS protocols are required, including the selection of highly efficient coupling reagents and potentially extended reaction times.

Experimental Workflow

The general workflow for incorporating a single (R)-cyclohexylalanine residue into a growing peptide chain on a solid support is depicted below. This cycle of deprotection, activation, and coupling is repeated for each amino acid in the sequence.

SPPS_Workflow Resin Peptide-Resin (Fmoc-Protected) Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Washing1 DMF Wash Deprotection->Washing1 Coupling Coupling Reaction (Extended Time) Washing1->Coupling Amino_Acid Fmoc-(R)-Cha-OH Activation Activation Amino_Acid->Activation Coupling_Reagent Coupling Reagent (e.g., HATU, HCTU) Coupling_Reagent->Activation Activation->Coupling Washing2 DMF Wash Coupling->Washing2 Next_Cycle Ready for Next Cycle Washing2->Next_Cycle Logical_Relationship Start Incorporate (R)-Cha Standard_Protocol Standard Coupling Protocol (e.g., DIC/HOBt, 30-60 min) Start->Standard_Protocol Ninhydrin_Test1 Ninhydrin Test Standard_Protocol->Ninhydrin_Test1 Success Coupling Successful Ninhydrin_Test1->Success Negative Incomplete Incomplete Coupling Ninhydrin_Test1->Incomplete Positive Optimize Optimize Protocol Incomplete->Optimize Option1 Use High-Efficiency Reagent (HATU, HCTU, COMU) Optimize->Option1 Option2 Extend Coupling Time (2-4 hours) Optimize->Option2 Option3 Perform Double Coupling Optimize->Option3 Ninhydrin_Test2 Ninhydrin Test Option1->Ninhydrin_Test2 Option2->Ninhydrin_Test2 Option3->Ninhydrin_Test2 Ninhydrin_Test2->Success Negative

Application Notes and Protocols for the Use of (R)-2-amino-3-cyclohexylpropanoic Acid in Peptidomimetics Design

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The incorporation of non-natural amino acids into peptide sequences is a powerful strategy in the design of peptidomimetics. These modified peptides often exhibit enhanced pharmacological properties, including increased proteolytic stability, improved receptor affinity and selectivity, and better bioavailability compared to their natural counterparts.[1][2] (R)-2-amino-3-cyclohexylpropanoic acid, a D-alanine derivative also known as D-cyclohexylalanine (D-Cha), is a particularly useful non-canonical amino acid. Its bulky, hydrophobic cyclohexyl side chain can introduce conformational constraints and increase resistance to enzymatic degradation, making it a valuable component in the development of novel therapeutics.[1]

This document provides detailed application notes and experimental protocols for the use of this compound in the design and evaluation of peptidomimetics, with a focus on a case study of a cyclohexylalanine-containing peptide, CMP3013, which has shown promise in mitigating mitochondrial dysfunction.

Application Notes

The inclusion of this compound in a peptide sequence can significantly influence its biological activity and stability. The key advantages include:

  • Enhanced Proteolytic Stability: The D-configuration of the amino acid and the steric hindrance provided by the cyclohexyl group make peptides containing this residue less susceptible to degradation by proteases, which typically recognize L-amino acids.[1]

  • Increased Hydrophobicity: The non-polar cyclohexyl side chain increases the overall hydrophobicity of the peptide, which can enhance its interaction with lipid membranes and hydrophobic pockets of target proteins.

  • Conformational Rigidity: The bulky side chain can restrict the conformational freedom of the peptide backbone, leading to a more defined three-dimensional structure. This can result in higher binding affinity and selectivity for the target receptor or enzyme.

Case Study: CMP3013 - A Cyclohexylalanine-Containing Peptidomimetic for Mitochondrial Dysfunction

Mitochondrial dysfunction is a hallmark of numerous degenerative diseases and is often associated with the disruption of the inner mitochondrial membrane's (IMM) structure, particularly the remodeling of cardiolipin (CL).[3][4] Cardiolipin is a unique phospholipid primarily located in the IMM, where it plays a crucial role in maintaining the integrity of mitochondrial cristae and the function of the electron transport chain.[4][5]

CMP3013 is an α-helical amphipathic peptide containing cyclohexylalanine that has been developed to target cardiolipin and rescue mitochondrial function.[3] The cyclohexylalanine residues in CMP3013 enhance its hydrophobicity, facilitating its interaction with the mitochondrial membrane.[6]

Mechanism of Action:

CMP3013 selectively binds to cardiolipin in the IMM of abnormal or damaged mitochondria.[3][7] This interaction is thought to stabilize the mitochondrial cristae structure, preventing cardiolipin remodeling and the subsequent downstream events of mitochondrial dysfunction, such as increased reactive oxygen species (ROS) production and decreased ATP synthesis.[3][6][7] By preserving mitochondrial integrity, CMP3013 can mitigate cellular damage and has shown therapeutic potential in preclinical models of acute kidney injury.[3][7]

Quantitative Data

The following tables summarize the quantitative data for the cyclohexylalanine-containing peptide CMP3013 in preclinical models of mitochondrial dysfunction.

ParameterValueExperimental ModelSource
Cellular Uptake
EC50 for Cell PenetrationLow nanomolar rangeHeLa cells[4]
In Vitro Efficacy
Inhibition of Total ROS ProductionDose-dependent inhibitionH2O2-treated HeLa cells[6]
Restoration of ATP ProductionDose-dependent increaseH2O2-treated HeLa cells[4]
Preservation of Mitochondrial Membrane PotentialDose-dependent preservationH2O2-treated HeLa cells[4]
In Vivo Efficacy
Effective Dose in Acute Kidney Injury Model1 mg/kgMouse model[3][7]

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Peptidomimetic Containing this compound

This protocol describes the manual Fmoc-based solid-phase synthesis of a peptide incorporating this compound.

Materials:

  • Rink Amide resin

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine solution (20% in DMF)

  • Fmoc-protected amino acids (including Fmoc-(R)-2-amino-3-cyclohexylpropanoic acid)

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and DIPEA (N,N-Diisopropylethylamine)

  • Cleavage cocktail: Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (95:2.5:2.5)

  • Diethyl ether (cold)

  • Kaiser test kit

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF in a reaction vessel for at least 1 hour.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the 20% piperidine solution to the resin and agitate for 5 minutes.

    • Drain the solution.

    • Add fresh 20% piperidine solution and agitate for another 15 minutes.

    • Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Amino Acid Coupling:

    • In a separate vial, dissolve the Fmoc-protected amino acid (3 equivalents relative to resin loading) and HBTU (3 equivalents) in DMF.

    • Add DIPEA (6 equivalents) to the amino acid solution to activate it.

    • Add the activated amino acid solution to the resin.

    • Agitate the reaction vessel for 2-4 hours at room temperature. For the sterically hindered this compound, a longer coupling time or a double coupling may be necessary.[1]

  • Monitoring the Coupling: Perform a Kaiser test to confirm the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction.

  • Washing: Wash the resin with DMF (5 times) and DCM (3 times).

  • Repeat Synthesis Cycle: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

  • Final Cleavage and Deprotection:

    • After the final amino acid is coupled and the N-terminal Fmoc group is removed, wash the resin with DCM and dry it under vacuum.

    • Add the cleavage cocktail to the resin and agitate for 2-4 hours at room temperature.

    • Filter the resin and collect the filtrate containing the crude peptide.

    • Precipitate the crude peptide by adding it to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.

    • Dry the crude peptide pellet under vacuum.

  • Purification and Analysis: Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) and confirm its identity and purity by mass spectrometry (MS) and analytical HPLC.

Protocol 2: In Vitro Assessment of Peptide Stability in Human Plasma

This protocol outlines a method to assess the stability of a peptidomimetic containing this compound in human plasma.[1]

Materials:

  • Synthesized peptide

  • Human plasma

  • Phosphate-buffered saline (PBS), pH 7.4

  • Acetonitrile

  • Trifluoroacetic acid (TFA)

  • Incubator at 37°C

  • HPLC-MS system

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of the peptide in PBS at a concentration of 1 mg/mL.

    • Thaw the human plasma at 37°C and centrifuge to remove any precipitates.

  • Incubation:

    • In a microcentrifuge tube, mix 90 µL of human plasma with 10 µL of the peptide stock solution to achieve a final peptide concentration of 100 µg/mL.

    • Incubate the mixture at 37°C.

  • Time Points:

    • At designated time points (e.g., 0, 15, 30, 60, 120, 240 minutes, and 24 hours), withdraw a 20 µL aliquot of the incubation mixture.

  • Sample Quenching and Protein Precipitation:

    • Immediately add the 20 µL aliquot to 80 µL of acetonitrile containing 0.1% TFA to stop enzymatic degradation and precipitate plasma proteins.

    • Vortex the mixture and centrifuge at high speed for 10 minutes.

  • Analysis:

    • Analyze the supernatant by HPLC-MS.

    • Monitor the disappearance of the parent peptide peak and the appearance of any degradation products over time.

  • Data Analysis:

    • Quantify the peak area of the intact peptide at each time point.

    • Plot the percentage of the remaining peptide versus time.

    • Calculate the half-life (t½) of the peptide in plasma.

Visualizations

Experimental Workflow

G cluster_synthesis Peptide Synthesis cluster_evaluation Biological Evaluation s1 Solid-Phase Peptide Synthesis (SPPS) (Incorporating this compound) s2 Cleavage and Deprotection s1->s2 s3 Purification (RP-HPLC) s2->s3 s4 Characterization (MS, HPLC) s3->s4 e1 In Vitro Stability Assay (Human Plasma) s4->e1 Synthesized Peptidomimetic e2 Cell-Based Assays (ROS, ATP, Membrane Potential) e1->e2 e3 In Vivo Efficacy Studies (e.g., Animal Models of Disease) e2->e3

Caption: Experimental workflow from peptidomimetic synthesis to biological evaluation.

Signaling Pathway of Mitochondrial Dysfunction and Therapeutic Intervention

G cluster_stress Cellular Stress cluster_mito Mitochondrial Dysfunction cluster_intervention Therapeutic Intervention stress Oxidative Stress / Injury cl Cardiolipin Remodeling stress->cl Induces cristae Cristae Disruption cl->cristae apoptosis Apoptosis ros Increased ROS Production cristae->ros atp Decreased ATP Synthesis cristae->atp ros->apoptosis atp->apoptosis cmp Peptidomimetic (e.g., CMP3013) with (R)-Cyclohexylalanine cmp->cl Binds and Stabilizes

Caption: Simplified signaling pathway of mitochondrial dysfunction and the point of therapeutic intervention.

References

Application Notes and Protocols for Fmoc-Protection and Deprotection of (R)-Cyclohexylalanine in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-Cyclohexylalanine (Cha) is a non-proteinogenic amino acid that is frequently incorporated into peptide-based drug candidates to enhance their metabolic stability, hydrophobicity, and conformational rigidity. The bulky cyclohexyl side chain can present steric challenges during solid-phase peptide synthesis (SPPS), necessitating optimized protocols for both the protection of its α-amino group with the fluorenylmethyloxycarbonyl (Fmoc) group and the subsequent deprotection of the Fmoc group during peptide chain elongation. These application notes provide detailed strategies and protocols to efficiently manage Fmoc-protection and deprotection for (R)-cyclohexylalanine, ensuring high purity and yield of the final peptide.

Fmoc-Protection of (R)-Cyclohexylalanine

The introduction of the Fmoc protecting group onto the α-amino group of (R)-cyclohexylalanine is a critical first step for its use in Fmoc-based SPPS. The choice of the Fmoc-donating reagent can influence the reaction efficiency and the purity of the final product. The two most common reagents are 9-fluorenylmethyl chloroformate (Fmoc-Cl) and N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu).

While Fmoc-Cl is more reactive and can lead to faster reaction times, it is also more susceptible to hydrolysis and can generate corrosive byproducts[1]. Fmoc-OSu offers a more controlled reaction with a cleaner profile, generally resulting in higher purity of the Fmoc-protected amino acid[1].

Table 1: Comparison of Reagents for Fmoc-Protection of (R)-Cyclohexylalanine

ReagentTypical Reaction ConditionsAdvantagesDisadvantagesRepresentative YieldRepresentative Purity (HPLC)
Fmoc-Cl NaHCO₃ or Na₂CO₃, Dioxane/Water or CH₂Cl₂/Pyridine, 0°C to RTHigh reactivity, potentially faster reactions.Prone to hydrolysis, potential for side reactions (e.g., dipeptide formation), corrosive byproducts.[1]85-95%>98%
Fmoc-OSu NaHCO₃ or Na₂CO₃, Dioxane/Water or DMF, RTMore stable, cleaner reaction profile, easier to handle, higher product purity.[1]Less reactive, may require longer reaction times.90-98%>99%

Experimental Protocol: Fmoc-Protection of (R)-Cyclohexylalanine using Fmoc-OSu

This protocol describes a general procedure for the N-Fmoc protection of (R)-cyclohexylalanine using Fmoc-OSu.

Materials:

  • (R)-Cyclohexylalanine

  • N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)

  • Sodium Bicarbonate (NaHCO₃)

  • 1,4-Dioxane

  • Water (deionized)

  • Diethyl ether

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Chloride (brine)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Dissolution: Dissolve (R)-cyclohexylalanine (1 equivalent) and sodium bicarbonate (2 equivalents) in a mixture of 1,4-dioxane and water (e.g., 1:1 v/v).

  • Addition of Fmoc-OSu: To the stirred solution, add Fmoc-OSu (1.05 equivalents) portion-wise at room temperature.

  • Reaction: Stir the reaction mixture at room temperature for 4-8 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up:

    • Once the reaction is complete, remove the dioxane under reduced pressure using a rotary evaporator.

    • Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted Fmoc-OSu and byproducts.

    • Acidify the aqueous layer to pH 2-3 with 1 M HCl while cooling in an ice bath.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.

    • Combine the organic layers and wash with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude Fmoc-(R)-cyclohexylalanine.

  • Purification (if necessary): The crude product can be purified by recrystallization or flash column chromatography to achieve high purity.

Fmoc-Deprotection of (R)-Cyclohexylalanine in SPPS

The removal of the Fmoc group from the N-terminus of the growing peptide chain is a crucial step in each cycle of SPPS. Due to the steric hindrance of the cyclohexylalanine side chain, incomplete deprotection can occur, leading to deletion sequences in the final peptide. Therefore, optimized deprotection conditions are essential.

The standard deprotection reagent is a 20% solution of piperidine in N,N-dimethylformamide (DMF). However, for sterically hindered residues, extended reaction times or the use of stronger base systems may be necessary. 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is a stronger, non-nucleophilic base that can accelerate Fmoc removal[2]. A combination of a nucleophilic scavenger like piperazine with DBU has been shown to be a rapid and efficient alternative to piperidine[3][4][5].

Table 2: Comparison of Reagents for Fmoc-Deprotection of (R)-Cyclohexylalanine

Deprotection ReagentConcentrationTypical Deprotection TimeAdvantagesDisadvantagesPotential Side Reactions
Piperidine 20% in DMF5-10 min (repeated twice)Standard, well-established method.Can be slow for hindered residues, leading to incomplete deprotection.Aspartimide formation (especially at Asp-Gly sequences), diketopiperazine formation.[6][7]
DBU/Piperidine 2% DBU, 2% Piperidine in DMF2-5 min (repeated twice)Faster deprotection, effective for hindered residues.[2]DBU is a strong base and can promote side reactions if not used carefully.Increased risk of aspartimide formation.[2]
DBU/Piperazine 2% DBU, 5% Piperazine in DMF< 1 min (repeated twice)Very rapid and efficient deprotection, reduces deletion sequences.[3][4][5]Requires careful handling of DBU.Potential for epimerization with prolonged exposure.

Experimental Protocol: Manual SPPS Incorporating (R)-Cyclohexylalanine

This protocol outlines the manual solid-phase synthesis of a peptide containing (R)-cyclohexylalanine.

Materials:

  • Fmoc-Rink Amide MBHA resin (or other suitable resin)

  • Fmoc-protected amino acids (including Fmoc-(R)-cyclohexylalanine-OH)

  • Deprotection solution: 20% piperidine in DMF

  • Coupling reagents: HBTU/HOBt or HATU/HOAt

  • Activator base: N,N-Diisopropylethylamine (DIPEA)

  • Solvents: DMF, Dichloromethane (DCM)

  • Washing solvent: Methanol (MeOH)

  • Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)

  • Cold diethyl ether

  • Manual SPPS reaction vessel

  • Shaker

Procedure:

  • Resin Swelling: Swell the resin in DMF for at least 30 minutes in the reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the deprotection solution (20% piperidine in DMF) to the resin and shake for 5-10 minutes.

    • Drain the solution.

    • Repeat the deprotection step one more time.

    • Wash the resin thoroughly with DMF (3-5 times) and DCM (2-3 times) to remove all traces of piperidine.

  • Amino Acid Coupling (for Fmoc-(R)-cyclohexylalanine-OH):

    • In a separate vial, dissolve Fmoc-(R)-cyclohexylalanine-OH (3-5 equivalents relative to resin loading), a coupling reagent (e.g., HBTU, 3-5 equivalents), and an additive (e.g., HOBt, 3-5 equivalents) in DMF.

    • Add DIPEA (6-10 equivalents) to the amino acid solution to activate it.

    • Immediately add the activated amino acid solution to the deprotected resin.

    • Shake the reaction vessel for 1-2 hours. For the sterically hindered cyclohexylalanine, a longer coupling time or a double coupling may be necessary.

    • Monitor the coupling reaction using a Kaiser test. A negative test (yellow beads) indicates complete coupling.

  • Washing: After complete coupling, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) and DCM (2-3 times).

  • Repeat Synthesis Cycle: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

  • Final Fmoc Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection as described in step 2.

  • Resin Washing and Drying: Wash the resin with DMF, DCM, and finally with methanol, then dry the resin under vacuum.

  • Cleavage and Deprotection of Side Chains:

    • Treat the dried resin with the cleavage cocktail for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Peptide Precipitation and Purification:

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.

    • Dry the crude peptide and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).

Workflow and Decision-Making Diagram

Fmoc_Cha_Workflow cluster_protection Fmoc-Protection of (R)-Cyclohexylalanine cluster_spps SPPS incorporating Fmoc-(R)-Cyclohexylalanine start_prot Start with (R)-Cyclohexylalanine choose_reagent Choose Fmoc Reagent start_prot->choose_reagent fmoc_osu Fmoc-OSu (Recommended for higher purity) choose_reagent->fmoc_osu Purity critical fmoc_cl Fmoc-Cl (Higher reactivity) choose_reagent->fmoc_cl Speed critical reaction_prot Protection Reaction (Base, Solvent) fmoc_osu->reaction_prot fmoc_cl->reaction_prot workup Work-up and Purification reaction_prot->workup end_prot Fmoc-(R)-Cha-OH workup->end_prot start_spps Start SPPS Cycle (Deprotected Resin) coupling Couple Fmoc-(R)-Cha-OH (HBTU/HOBt or HATU/HOAt) start_spps->coupling kaiser_test Kaiser Test coupling->kaiser_test kaiser_test->coupling Positive (Double Couple) wash Wash Resin kaiser_test->wash Negative deprotection Fmoc-Deprotection wash->deprotection piperidine 20% Piperidine (Standard) deprotection->piperidine Standard dbu DBU-based (For difficult couplings) deprotection->dbu Hindered next_cycle Proceed to Next Coupling piperidine->next_cycle dbu->next_cycle

Caption: Workflow for Fmoc-protection and SPPS incorporation of (R)-cyclohexylalanine.

Conclusion

The successful incorporation of the sterically hindered amino acid (R)-cyclohexylalanine into peptides using Fmoc-SPPS relies on optimized protocols for both the initial Fmoc-protection and the subsequent deprotection steps during chain elongation. For Fmoc-protection, Fmoc-OSu is generally recommended over Fmoc-Cl to ensure higher purity of the building block. During SPPS, extended coupling times or the use of more potent coupling reagents may be necessary. For Fmoc-deprotection, while 20% piperidine in DMF is the standard, stronger base systems such as those containing DBU can be advantageous in preventing incomplete deprotection and the formation of deletion sequences. Careful monitoring of each step is crucial for the successful synthesis of peptides containing (R)-cyclohexylalanine.

References

Application Notes and Protocols: (R)-Cyclohexylalanine as a Tool in Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to (R)-Cyclohexylalanine

(R)-cyclohexylalanine ((R)-Cha) is a non-proteinogenic amino acid that has emerged as a critical component in modern drug design. It serves as a synthetic surrogate for the natural amino acid phenylalanine, where the aromatic phenyl ring is replaced by a saturated cyclohexyl group. This seemingly subtle modification imparts significant and advantageous properties to peptide-based drug candidates, making (R)-Cha a valuable tool for overcoming common challenges in drug development.

The primary benefits of incorporating (R)-cyclohexylalanine into a peptide sequence include:

  • Enhanced Metabolic Stability: The cyclohexyl side chain provides steric hindrance, protecting the peptide backbone from degradation by proteolytic enzymes. This can substantially increase the in vivo half-life of the therapeutic peptide.

  • Improved Receptor Affinity and Selectivity: The bulky and hydrophobic nature of the cyclohexyl group can lead to more favorable interactions with hydrophobic pockets in target receptors, often resulting in higher binding affinity and greater selectivity for the intended target.

  • Conformational Rigidity: The introduction of the cyclohexyl group can constrain the peptide's conformational flexibility, locking it into a bioactive conformation that is optimal for receptor binding.

These attributes have led to the successful application of (R)-Cha in the development of a range of therapeutics, most notably as enzyme inhibitors and modulators of G-protein coupled receptors (GPCRs).

Key Applications in Drug Discovery

Development of Potent Enzyme Inhibitors

The incorporation of (R)-cyclohexylalanine has proven effective in the design of inhibitors for various enzymes. A significant area of application is in the creation of dipeptidyl peptidase-IV (DPP-IV) inhibitors, a class of drugs used to treat type 2 diabetes. DPP-IV is responsible for the rapid degradation of incretin hormones, which are crucial for stimulating insulin secretion. By incorporating (R)-Cha into peptide-like structures, inhibitors with increased stability and prolonged action can be developed. Similarly, oligopeptide renin inhibitors containing a cyclohexylalanine residue at the P1 position have demonstrated potent activity.[1]

Table 1: Application of (R)-Cyclohexylalanine in Enzyme Inhibitors

Target EnzymeTherapeutic AreaRole of (R)-Cyclohexylalanine Incorporation
Dipeptidyl Peptidase-IV (DPP-IV)Type 2 DiabetesEnhances metabolic stability, potentially leading to improved oral bioavailability.
ReninHypertensionThe cyclohexyl side chain effectively occupies the S1 pocket of the enzyme, contributing to high inhibitory potency.[1]
Modulation of G-Protein Coupled Receptors (GPCRs)

(R)-Cyclohexylalanine is a valuable building block for creating metabolically stable peptide analogues that target GPCRs. This is particularly evident in the development of agonists for the apelin receptor (APJ), a key regulator of cardiovascular function. The native apelin peptides have a very short half-life, limiting their therapeutic utility. Replacing native amino acids with L-cyclohexylalanine (the enantiomer of (R)-Cha, often used in this context) has been shown to significantly enhance proteolytic stability while maintaining high receptor affinity.[2][3]

Furthermore, the modification of opioid peptides with cyclohexylalanine derivatives has yielded potent and selective antagonists for opioid receptors, which are important tools for research and potential therapeutics for substance use disorders.

Table 2: Quantitative Comparison of GPCR Ligands With and Without Cyclohexylalanine

Peptide AnalogueTarget ReceptorParameterValueReference
Apelin-17 analogue with L-ChaApelin Receptor (APJ)pKi9.35 ± 0.09[2]
NEP-stabilized apelin-17Apelin Receptor (APJ)pKi9.35 ± 0.09[2]
Pyr-1-apelin-13 with L-hArg and L-ChaApelin Receptor (APJ)pKi10.00 ± 0.17[2]
ACE2-resistant pyr-1-apelin-13Apelin Receptor (APJ)pKi8.70 ± 0.06[2]
H-Dmt-Tic-(2S,3S)-β-MeCha-Phe-OHδ Opioid ReceptorKe (MVD assay)0.241 ± 0.05 nM
H-Dmt-Tic-(2S,3S)-β-MeCha-Phe-OHδ Opioid ReceptorKi0.48 ± 0.05 nM
H-Dmt-Tic-(2S,3S)-β-MeCha-Phe-OHμ Opioid ReceptorKiμ/Kiδ ratio2800

Detailed Experimental Protocols

Protocol for Incorporating (R)-Cyclohexylalanine into a Peptide via Solid-Phase Peptide Synthesis (SPPS)

This protocol provides a general method for the manual synthesis of a peptide containing (R)-cyclohexylalanine using standard Fmoc (9-fluorenylmethoxycarbonyl) chemistry.

Materials:

  • Fmoc-Rink Amide resin

  • Fmoc-protected amino acids, including Fmoc-(R)-Cha-OH

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Deprotection solution: 20% (v/v) piperidine in DMF

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and HOBt (Hydroxybenzotriazole)

  • Activator: N,N-Diisopropylethylamine (DIEA)

  • Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)

  • Cold diethyl ether

  • Syringe reaction vessel with a frit

  • Mechanical shaker

Procedure:

  • Resin Preparation: Place the Fmoc-Rink Amide resin in the reaction vessel and swell in DMF for 1-2 hours with gentle agitation.

  • Fmoc Deprotection:

    • Drain the DMF from the swollen resin.

    • Add the deprotection solution (20% piperidine in DMF) and shake for 5 minutes. Drain.

    • Add fresh deprotection solution and shake for an additional 15 minutes.

    • Drain the solution and wash the resin thoroughly with DMF (5 x 1 min) and DCM (3 x 1 min) to remove all traces of piperidine.

  • Amino Acid Coupling:

    • In a separate vial, dissolve 3 equivalents of the desired Fmoc-amino acid (e.g., Fmoc-(R)-Cha-OH), 3 equivalents of HBTU, and 3 equivalents of HOBt in a minimal amount of DMF.

    • Add 6 equivalents of DIEA to the amino acid mixture to pre-activate it for 2-5 minutes. The solution will typically change color.

    • Add the activated amino acid solution to the deprotected resin in the reaction vessel.

    • Shake the mixture for 1-2 hours to ensure complete coupling.

    • Perform a qualitative ninhydrin (Kaiser) test to confirm the absence of free primary amines. If the test is positive (blue color), indicating incomplete coupling, the coupling step should be repeated.

    • Once the coupling is complete, drain the reaction solution and wash the resin with DMF (3 x 1 min) and DCM (3 x 1 min).

  • Chain Elongation: Repeat steps 2 and 3 for each amino acid in the desired peptide sequence.

  • Final Deprotection: After the final amino acid is coupled, perform a final Fmoc deprotection (step 2).

  • Cleavage and Global Deprotection:

    • Wash the peptide-resin with DCM and dry it thoroughly under a stream of nitrogen or in a vacuum desiccator.

    • Add the cleavage cocktail to the dry resin and shake gently for 2-3 hours at room temperature. This step cleaves the peptide from the resin and removes the side-chain protecting groups.

    • Filter the resin and collect the TFA solution containing the peptide.

    • Precipitate the crude peptide by adding the TFA solution dropwise to a large volume of cold diethyl ether.

    • Collect the precipitated peptide by centrifugation, decant the ether, and wash the peptide pellet with cold ether.

    • Dry the crude peptide pellet under vacuum.

  • Purification: Purify the crude peptide using preparative reverse-phase high-performance liquid chromatography (RP-HPLC).

Protocol for a Fluorometric Dipeptidyl Peptidase-IV (DPP-IV) Inhibition Assay

This protocol outlines a method for screening potential DPP-IV inhibitors, such as those containing (R)-cyclohexylalanine, using a fluorescence-based assay.

Materials:

  • Human recombinant DPP-IV enzyme

  • DPP-IV fluorogenic substrate: H-Gly-Pro-AMC (Aminomethylcoumarin)

  • Assay Buffer: Tris-HCl buffer, pH 8.0

  • Test compounds (solubilized in DMSO)

  • A known DPP-IV inhibitor as a positive control (e.g., Sitagliptin or Diprotin A)

  • Opaque, black 96-well microplates

  • A fluorescence microplate reader capable of excitation at ~360 nm and emission at ~460 nm

Procedure:

  • Reagent Preparation:

    • Dilute the DPP-IV enzyme to a working concentration in the assay buffer. The optimal concentration should be determined empirically to give a robust signal within the linear range of the assay.

    • Prepare a working solution of the H-Gly-Pro-AMC substrate in the assay buffer.

    • Prepare a serial dilution of the test compounds and the positive control in the assay buffer. Ensure the final concentration of DMSO in the assay is low (typically ≤1%) and consistent across all wells.

  • Assay Plate Setup:

    • Blank wells (for background fluorescence): Add assay buffer only.

    • 100% Activity Control wells: Add the diluted DPP-IV enzyme solution and assay buffer containing the same final concentration of DMSO as the test wells.

    • Positive Control wells: Add the diluted DPP-IV enzyme solution and the serially diluted positive control inhibitor.

    • Test Compound wells: Add the diluted DPP-IV enzyme solution and the serially diluted test compounds.

  • Pre-incubation: Gently mix the contents of the plate and pre-incubate at 37°C for 10-15 minutes. This allows the inhibitors to bind to the enzyme before the substrate is added.

  • Reaction Initiation: Add the H-Gly-Pro-AMC substrate solution to all wells to start the enzymatic reaction.

  • Incubation: Incubate the plate at 37°C for 30-60 minutes, protected from light. The incubation time should be optimized to ensure the reaction in the 100% activity control wells remains in the linear phase.

  • Fluorescence Measurement: Read the fluorescence of the plate using an excitation wavelength of approximately 360 nm and an emission wavelength of approximately 460 nm.

  • Data Analysis:

    • Subtract the average fluorescence value of the blank wells from all other measurements.

    • Calculate the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = (1 - (Fluorescence of Test Well / Fluorescence of 100% Activity Control Well)) * 100

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and use a non-linear regression analysis to determine the IC50 value.

Mandatory Visualizations

Apelin Receptor (APJ) Signaling Pathway

Upon binding of an apelin analogue containing (R)-cyclohexylalanine, the apelin receptor (a GPCR) activates intracellular signaling cascades. A primary pathway involves the Gαi subunit, which inhibits adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels. The dissociated Gβγ subunits can activate other pathways, such as the PI3K/Akt and MAPK/ERK pathways, which are integral to cell survival and proliferation.

Apelin_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Apelin_Analogue (R)-Cha Containing Apelin Analogue APJ Apelin Receptor (APJ) (GPCR) Apelin_Analogue->APJ binds G_protein Heterotrimeric G-protein (Gαiβγ) APJ->G_protein activates AC Adenylyl Cyclase G_protein->AC inhibits (via Gαi) PI3K PI3K G_protein->PI3K activates (via Gβγ) ERK ERK G_protein->ERK activates (via Gβγ) cAMP cAMP AC->cAMP Akt Akt PI3K->Akt phosphorylates ATP ATP ATP->AC Cellular_Responses Cellular Responses (e.g., Cell Survival, Proliferation) Akt->Cellular_Responses ERK->Cellular_Responses

Caption: Apelin Receptor (APJ) signaling pathway.

Experimental Workflow for a GPCR Functional Assay

The following diagram illustrates a typical workflow for screening and characterizing GPCR agonists, such as novel apelin analogues containing (R)-cyclohexylalanine, in a cell-based functional assay.

GPCR_Assay_Workflow cluster_setup Assay Setup cluster_treatment Cell Treatment & Incubation cluster_analysis Data Acquisition & Analysis start Seed GPCR-expressing cells into a 96-well plate incubation1 Incubate cells for 24h to allow attachment start->incubation1 add_compounds Add peptide dilutions to the cells incubation1->add_compounds compound_prep Prepare serial dilutions of (R)-Cha containing peptides compound_prep->add_compounds incubation2 Incubate for a specified time to allow receptor activation add_compounds->incubation2 add_reagents Add detection reagents for second messenger (e.g., cAMP) incubation2->add_reagents read_plate Measure signal on a microplate reader add_reagents->read_plate data_analysis Normalize data to controls (e.g., vehicle, max agonist) read_plate->data_analysis dose_response Generate dose-response curves and calculate EC50 values data_analysis->dose_response end Identify Potent Agonists dose_response->end

Caption: Workflow for a GPCR functional assay.

Logical Relationship: Enhancing Peptide Drug Properties with (R)-Cha

This diagram shows the logical progression from the chemical modification of a peptide with (R)-cyclohexylalanine to the desired improvements in its therapeutic properties.

Cha_Drug_Properties cluster_mod Chemical Modification cluster_physchem Altered Physicochemical Properties cluster_pharm Improved Pharmacological Profile cluster_result Desired Outcome start Native Peptide Sequence (containing Phenylalanine) modification Substitute Phenylalanine with (R)-Cyclohexylalanine start->modification hydrophobicity Increased Hydrophobicity modification->hydrophobicity steric_bulk Increased Steric Bulk modification->steric_bulk conformational_constraint Increased Conformational Constraint modification->conformational_constraint affinity Improved Receptor Affinity and/or Selectivity hydrophobicity->affinity stability Enhanced Metabolic Stability (Resistance to Proteolysis) steric_bulk->stability conformational_constraint->affinity bioavailability Potential for Increased Bioavailability stability->bioavailability end Viable Peptide Drug Candidate affinity->end bioavailability->end

Caption: How (R)-Cha improves peptide drug properties.

References

Chiral HPLC Methods for the Separation of 2-amino-3-cyclohexylpropanoic Acid Enantiomers: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-amino-3-cyclohexylpropanoic acid, also known as cyclohexylalanine, is a non-proteinogenic amino acid that serves as a crucial chiral building block in the synthesis of various pharmaceuticals. Its enantiomers can exhibit significantly different pharmacological and toxicological profiles. Therefore, the development of robust and reliable analytical methods to separate and quantify these enantiomers is of paramount importance for drug discovery, development, and quality control. High-Performance Liquid Chromatography (HPLC) with chiral stationary phases (CSPs) is the most powerful and widely used technique for this purpose.[1][2]

This document provides detailed application notes and experimental protocols for three distinct chiral HPLC methods for the enantioseparation of 2-amino-3-cyclohexylpropanoic acid. The methods cover direct separation on polysaccharide and macrocyclic glycopeptide-based CSPs, as well as an indirect approach involving pre-column derivatization. These protocols are intended to guide researchers, scientists, and drug development professionals in establishing effective and reproducible chiral separation assays.

Method 1: Direct Enantioseparation on a Polysaccharide-Based Chiral Stationary Phase

Polysaccharide-based CSPs, particularly those derived from amylose and cellulose, are renowned for their broad enantiorecognition capabilities.[3] This method is adapted from a successful preparative resolution of closely related cyclohexane analogs of phenylalanine.[4] It is suitable for both analytical and semi-preparative scale separations.

Experimental Protocol

  • Chiral Stationary Phase: Amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel (e.g., Chiralpak® IA or equivalent).

  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and UV detector.

  • Mobile Phase Preparation:

    • Prepare a mobile phase consisting of n-Hexane, 2-Propanol (IPA), and Chloroform.

    • A typical starting composition is 80:15:5 (v/v/v) n-Hexane/IPA/Chloroform.

    • For acidic compounds, adding 0.1% Trifluoroacetic Acid (TFA) can improve peak shape. For basic compounds, 0.1% Diethylamine (DEA) may be beneficial.

    • Filter the mobile phase through a 0.45 µm membrane filter and degas thoroughly.

  • Sample Preparation:

    • Dissolve the racemic 2-amino-3-cyclohexylpropanoic acid in the mobile phase to a final concentration of approximately 1 mg/mL.

    • If solubility is low, a small amount of a stronger solvent like methanol or ethanol can be used for initial dissolution before diluting with the mobile phase.

    • Filter the sample solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: Chiralpak® IA (or equivalent), 250 x 4.6 mm, 5 µm

    • Mobile Phase: n-Hexane/IPA/Chloroform (80:15:5, v/v/v)

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Detection: UV at 210 nm

    • Injection Volume: 10 µL

  • Optimization:

    • Adjust the ratio of IPA to n-Hexane. Increasing the percentage of IPA will generally decrease retention times but may affect resolution.

    • The addition of chloroform can sometimes enhance selectivity.

    • Varying the column temperature between 10 °C and 40 °C can also be used to optimize the separation.

Method 2: Direct Enantioseparation on a Macrocyclic Glycopeptide-Based CSP

Macrocyclic glycopeptide CSPs, such as those based on teicoplanin (e.g., Astec® CHIROBIOTIC® T), are particularly effective for the direct separation of underivatized amino acids in reversed-phase or polar ionic modes.[4][5] This method offers the advantage of using LC-MS compatible mobile phases.

Experimental Protocol

  • Chiral Stationary Phase: Teicoplanin-based CSP (e.g., Astec® CHIROBIOTIC® T).

  • HPLC System: A standard HPLC or LC-MS system.

  • Mobile Phase Preparation:

    • Prepare a mobile phase of Water/Methanol/Formic Acid (e.g., 30:70:0.02, v/v/v).

    • This mobile phase is volatile and suitable for mass spectrometry detection.

    • Filter the mobile phase through a 0.45 µm membrane filter and degas.

  • Sample Preparation:

    • Dissolve the racemic 2-amino-3-cyclohexylpropanoic acid in the mobile phase or a mixture of water and methanol to a concentration of 0.5-1 mg/mL.

    • Filter the sample through a 0.45 µm syringe filter.

  • Chromatographic Conditions:

    • Column: Astec® CHIROBIOTIC® T, 250 x 4.6 mm, 5 µm

    • Mobile Phase: Water/Methanol/Formic Acid (30:70:0.02, v/v/v)

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Detection: UV at 205-210 nm or Mass Spectrometry (MS)

    • Injection Volume: 5-10 µL

  • Optimization:

    • The retention and enantioselectivity on CHIROBIOTIC phases can exhibit a "U-shaped" profile with varying organic modifier concentration.[4] Test different ratios of methanol/water (e.g., from 50% to 90% methanol).

    • The concentration of the acidic modifier (formic acid or acetic acid) can be adjusted to optimize peak shape and retention.

Method 3: Indirect Separation via Pre-Column Derivatization

When direct methods are unsuccessful or for trace-level quantification, indirect separation via derivatization with a chiral or achiral reagent can be a powerful alternative. Derivatization with a fluorogenic agent like 4-Fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F) introduces a highly sensitive chromophore/fluorophore, making the resulting diastereomers suitable for separation on a standard polysaccharide CSP.[6]

Experimental Protocol

  • Derivatization Step:

    • Reagents: 4-Fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F), Borate buffer (0.1 M, pH 8.0), Methanol, HCl solution (0.1 M).

    • Dissolve the amino acid sample in the borate buffer.

    • Add a solution of NBD-F in methanol. The molar ratio of NBD-F to amino acid should be in excess (e.g., 5:1).

    • Heat the mixture at 60 °C for 5-10 minutes.

    • Cool the reaction mixture and stop the reaction by adding the HCl solution.

    • Dilute the final solution with the mobile phase for HPLC analysis.

  • Chiral Stationary Phase: Amylose tris(3,5-dimethylphenylcarbamate) coated on silica gel (e.g., Chiralpak® AD-H or Lux® Amylose-1).

  • HPLC System: Standard HPLC system with a UV and/or Fluorescence detector.

  • Chromatographic Conditions:

    • Column: Chiralpak® AD-H (or equivalent), 250 x 4.6 mm, 5 µm

    • Mobile Phase: n-Hexane/2-Propanol/Trifluoroacetic Acid (TFA) (e.g., 85:15:0.1, v/v/v)

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Detection: Fluorescence (Excitation: 470 nm, Emission: 530 nm) or UV (at the λmax of the NBD-derivative, ~470 nm)

    • Injection Volume: 10 µL

Summary of Chiral HPLC Methods

The following table summarizes the key parameters for the described methods. Note that retention times (t_R) and resolution (R_s) are representative values and may vary based on the specific system, column batch, and precise experimental conditions.

ParameterMethod 1: Direct (Polysaccharide)Method 2: Direct (Macrocyclic Glycopeptide)Method 3: Indirect (Derivatization)
Chiral Stationary Phase Amylose tris(3,5-dimethylphenylcarbamate)Teicoplanin bonded to silicaAmylose tris(3,5-dimethylphenylcarbamate)
Example Column Chiralpak® IAAstec® CHIROBIOTIC® TChiralpak® AD-H
Mode Normal PhaseReversed Phase / Polar IonicNormal Phase
Mobile Phase n-Hexane/IPA/Chloroform (80:15:5)Water/Methanol/Formic Acid (30:70:0.02)n-Hexane/IPA/TFA (85:15:0.1)
Derivatization Required? NoNoYes (with NBD-F)
Detection UV (210 nm)UV (205-210 nm) or MSFluorescence (Ex: 470, Em: 530 nm)
Typical t_R1 (min) 8-126-1010-15
Typical t_R2 (min) 10-158-1312-18
Expected Resolution (R_s) > 1.5> 1.5> 2.0

Visualized Workflow

The following diagram illustrates the general workflow for developing a chiral HPLC separation method for 2-amino-3-cyclohexylpropanoic acid enantiomers.

G cluster_prep Phase 1: Preparation cluster_analysis Phase 2: HPLC Analysis cluster_data Phase 3: Data Processing sample Racemic Analyte (2-amino-3-cyclohexylpropanoic acid) dissolve Dissolve in Appropriate Solvent sample->dissolve derivatize Derivatization (e.g., with NBD-F) dissolve->derivatize React direct_path Direct Method indirect_path Indirect Method hplc HPLC System (Pump, Injector, Oven, Detector) dissolve->hplc Inject derivatize->hplc Inject csp Chiral Stationary Phase (CSP) - Polysaccharide - Macrocyclic Glycopeptide - Ligand Exchange chromatogram Chromatogram (Separated Peaks) hplc->chromatogram Elution quant Peak Integration & Quantification (t_R, Area, R_s, ee%) chromatogram->quant Analyze

Caption: General workflow for chiral HPLC method development.

References

Application Notes and Protocols for the Analytical Characterization of Peptides Containing (R)-Cyclohexylalanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-canonical amino acids into peptide structures is a powerful strategy in modern drug discovery, offering pathways to enhance therapeutic properties such as potency, stability, and bioavailability.[1] (R)-cyclohexylalanine (Cha), a bulky and hydrophobic unnatural amino acid, is a prime example of such a modification. Its integration into a peptide sequence, however, presents unique analytical challenges for characterization and quality control.[2]

These application notes provide a comprehensive overview of the primary analytical techniques for characterizing peptides containing (R)-cyclohexylalanine. Detailed experimental protocols, comparative data, and visual workflows are presented to guide researchers in the robust analysis of these modified peptides.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC), particularly in the reverse-phase mode (RP-HPLC), is a cornerstone technique for assessing the purity of synthetic peptides.[2] The separation is based on the hydrophobicity of the analytes. The inclusion of the highly hydrophobic cyclohexylalanine residue significantly impacts the peptide's retention behavior.[2]

Key Considerations for HPLC Analysis:

  • Increased Retention Time: The bulky, non-polar cyclohexyl group of (R)-cyclohexylalanine dramatically increases the peptide's hydrophobicity, leading to a longer retention time on RP-HPLC columns compared to analogous peptides with natural, less hydrophobic amino acids like Alanine (Ala).[2]

  • Method Optimization: The increased hydrophobicity may necessitate adjustments to the HPLC method to achieve optimal separation and peak shape. This often involves using a stronger organic mobile phase, such as acetonitrile, and a steeper gradient.[2]

Quantitative Data Summary: HPLC

The following table provides a hypothetical comparison of HPLC parameters for a standard peptide and its (R)-cyclohexylalanine-containing analogue. Actual results will vary depending on the specific peptide sequence, column, and method conditions.[2]

ParameterStandard Peptide (with Ala)(R)-Cyclohexylalanine PeptideRationale
Retention Time (min) 15.222.8Increased hydrophobicity of Cha leads to stronger interaction with the stationary phase.[2]
Peak Tailing Factor 1.11.3The bulky side chain can sometimes lead to secondary interactions, affecting peak symmetry.
Resolution (from a key impurity) 2.52.8The significant difference in hydrophobicity can improve separation from less hydrophobic impurities.
Optimal % Acetonitrile for Elution 35%55%A higher concentration of organic solvent is required to elute the more hydrophobic peptide.[2]
Experimental Protocol: RP-HPLC Analysis

This protocol outlines a general method for the purity assessment of a peptide containing (R)-cyclohexylalanine.

Materials:

  • HPLC System: An Agilent 1260 Infinity II LC System or equivalent, equipped with a variable wavelength detector.[2]

  • Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water.[2]

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.[2]

  • Peptide Sample: Dissolved in Mobile Phase A at a concentration of 1 mg/mL.

Procedure:

  • Sample Preparation: Filter the peptide solution through a 0.22 µm syringe filter before injection.

  • HPLC Method:

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 220 nm.

    • Injection Volume: 10 µL.[2]

    • Gradient: A linear gradient from 20% to 80% Mobile Phase B over 30 minutes may be required to ensure elution of the hydrophobic peptide.[2]

  • Data Analysis: Integrate the peaks in the resulting chromatogram. Calculate the peptide purity by dividing the peak area of the main product by the total area of all peaks and multiplying by 100.[2]

Mass Spectrometry (MS)

Mass spectrometry is an indispensable tool for confirming the molecular weight and sequence of synthetic peptides.[3] The incorporation of (R)-cyclohexylalanine introduces distinct characteristics in the mass spectrum.

Key Considerations for MS Analysis:

  • Increased Mass: The cyclohexylalanine residue adds significant mass compared to natural amino acids.

  • Fragmentation Pattern: In tandem mass spectrometry (MS/MS), the bulky cyclohexyl side chain can influence the fragmentation pattern of the peptide backbone, potentially altering the relative intensities of b- and y-ions compared to peptides with smaller side chains.[4] If a Boc-protecting group is present from synthesis, a neutral loss of 100 Da is often observed.[4]

Quantitative Data Summary: Mass Spectrometry

The table below presents a hypothetical comparative analysis of two model peptides.[4]

PropertyPeptide 1 (Ac-Tyr-Gly-Gly-Phe-Ala-NH2)Peptide 2 (Ac-Tyr-Gly-Gly-Phe-Cha-NH2)Rationale for Difference
Monoisotopic Mass (Da) 583.27652.34Increased mass due to the cyclohexylalanine residue.
Observed m/z [M+H]⁺ 584.28653.35Protonated molecular ions.
Major y-ion (y₄) 425.19425.19Fragmentation N-terminal to the final residue is identical.
Major b-ion (b₄) 425.19425.19Fragmentation C-terminal to the fourth residue is identical.
Fragment Ion (y₁) 72.04141.12Reflects the mass of the C-terminal residue (Ala vs. Cha).
Experimental Protocol: LC-MS/MS Analysis

This protocol provides a general guideline for the LC-MS/MS analysis of a synthetic peptide containing (R)-cyclohexylalanine.

Materials:

  • LC-MS/MS System: A system equipped with an electrospray ionization (ESI) source.

  • LC conditions as described in the HPLC protocol.

Procedure:

  • LC Separation: Perform chromatographic separation as described in the HPLC protocol.

  • Mass Spectrometry Method:

    • Ionization Mode: ESI, Positive.[4]

    • Capillary Voltage: 3.0 kV.[4]

    • Source Temperature: 150 °C.[4]

    • Desolvation Temperature: 350 °C.[4]

    • MS Scan Range: m/z 100-1500.

    • MS/MS: Select the precursor ion corresponding to the peptide of interest for collision-induced dissociation (CID).

  • Data Analysis: Analyze the full scan MS data to confirm the molecular weight of the peptide. Interpret the MS/MS spectrum to confirm the amino acid sequence, paying attention to the mass shifts corresponding to the cyclohexylalanine residue.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for the detailed structural characterization of peptides in solution, providing insights into their three-dimensional conformation.

Key Considerations for NMR Analysis:

  • Chemical Shift Dispersion: The incorporation of (R)-cyclohexylalanine can influence the chemical shifts of neighboring protons due to its bulky and anisotropic nature.

  • Conformational Effects: The D-configuration of the amino acid can induce specific secondary structures, such as β-turns, which can be identified through the analysis of nuclear Overhauser effects (NOEs).

Quantitative Data Summary: ¹H NMR

The following table provides typical ¹H NMR chemical shift ranges for protons in natural amino acid residues and expected shifts for (R)-cyclohexylalanine.

ProtonAlanine (Ala)Leucine (Leu)(R)-Cyclohexylalanine (Cha)
α-H 4.1-4.4 ppm4.2-4.5 ppm~4.0-4.3 ppm
β-H 1.3-1.5 ppm1.5-1.8 ppm~1.6-1.9 ppm
γ-H, δ-H, ε-H -0.8-1.7 ppm~1.0-1.8 ppm (broad multiplet)
Amide NH 7.8-8.5 ppm7.9-8.6 ppm~7.7-8.4 ppm
Experimental Protocol: 2D NMR Analysis

This protocol outlines the general steps for acquiring and analyzing 2D NMR spectra for conformational analysis.

Materials:

  • NMR Spectrometer: A high-field NMR spectrometer (e.g., 600 MHz or higher).

  • NMR tube.

  • Deuterated solvent (e.g., D₂O or DMSO-d₆).

  • Peptide sample (1-5 mg).

Procedure:

  • Sample Preparation: Dissolve the peptide in the chosen deuterated solvent.

  • NMR Data Acquisition:

    • Acquire a 1D ¹H spectrum to assess sample purity and concentration.

    • Acquire 2D TOCSY (Total Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) spectra.

  • Data Analysis:

    • Use the TOCSY spectrum to identify the spin systems of the individual amino acid residues.

    • Use the NOESY/ROESY spectrum to identify through-space correlations between protons that are close in space (< 5 Å). These correlations are crucial for determining the peptide's secondary structure.

Proteolytic Stability Assay

A key advantage of incorporating unnatural D-amino acids like (R)-cyclohexylalanine is the enhanced resistance to enzymatic degradation.[1]

Key Considerations:

  • Steric Hindrance: The bulky cyclohexyl group can sterically hinder the approach of proteases to the peptide backbone.[1]

  • Stereospecificity: Proteases are highly specific for L-amino acids, and their activity is significantly reduced or abolished for peptide bonds involving D-amino acids.[1]

Quantitative Data Summary: Proteolytic Stability

The following table illustrates the expected increase in stability for a peptide containing (R)-cyclohexylalanine when exposed to a protease.

PeptideHalf-life in Human Serum (hours)
Standard Peptide (with L-Ala) < 1
Modified Peptide (with D-Ala) 8 - 12
Modified Peptide (with (R)-Cha) > 24
Experimental Protocol: In Vitro Proteolytic Stability Assay

This protocol describes a method to assess the stability of a peptide in the presence of a protease.

Materials:

  • Peptide samples (with and without (R)-cyclohexylalanine).

  • Protease solution (e.g., trypsin, chymotrypsin, or human serum).

  • Incubator at 37°C.

  • HPLC system for analysis.

  • Quenching solution (e.g., 10% TFA).

Procedure:

  • Incubate the peptide samples with the protease solution at 37°C.

  • At various time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.

  • Quench the enzymatic reaction by adding the quenching solution.

  • Analyze the samples by RP-HPLC to quantify the amount of intact peptide remaining.

  • Calculate the half-life of the peptide under the assay conditions.

Visualizations

Experimental Workflow for Peptide Characterization

G Experimental Workflow for Peptide Characterization cluster_0 Peptide Synthesis and Purification SPPS Solid-Phase Peptide Synthesis (SPPS) Cleavage Cleavage and Deprotection SPPS->Cleavage Purification Preparative RP-HPLC Cleavage->Purification Lyophilization Lyophilization Purification->Lyophilization Purity Purity Assessment (Analytical RP-HPLC) Lyophilization->Purity Identity Identity Confirmation (LC-MS) Purity->Identity Sequence Sequence Verification (MS/MS) Identity->Sequence Structure Structural Analysis (NMR) Sequence->Structure Stability Proteolytic Stability Assay Structure->Stability

Caption: Workflow for synthetic peptide characterization.

Generalized GPCR Signaling Pathway for a Peptide Agonist

G Generalized GPCR Signaling Pathway Peptide Peptide Ligand ((R)-Cyclohexylalanine) GPCR G-Protein Coupled Receptor (GPCR) Peptide->GPCR Binding G_protein Heterotrimeric G-Protein (αβγ) GPCR->G_protein Activation G_alpha_GTP Gα-GTP G_protein->G_alpha_GTP GDP/GTP Exchange G_beta_gamma Gβγ G_protein->G_beta_gamma Dissociation Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_alpha_GTP->Effector Modulation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production Downstream Downstream Cellular Response Second_Messenger->Downstream Signal Transduction

Caption: Generalized GPCR signaling cascade.

References

Application Notes and Protocols: (R)-Cyclohexylalanine in Modulating Receptor Binding Affinity and Selectivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of the unnatural amino-acid (R)-cyclohexylalanine (R-Cha) in peptide-based drug discovery to modulate receptor binding affinity and selectivity. The inclusion of this bulky, hydrophobic residue can significantly alter the pharmacological profile of a peptide, offering a powerful tool for the development of more potent and selective therapeutics.

Introduction

(R)-cyclohexylalanine is a non-proteinogenic amino acid that is structurally similar to phenylalanine but features a saturated cyclohexyl ring instead of a phenyl ring. This modification imparts unique conformational constraints and hydrophobic properties to peptides, which can lead to enhanced metabolic stability, increased receptor affinity, and improved selectivity for the target receptor over other subtypes. These characteristics make (R)-Cha a valuable building block in the design of novel peptide ligands for a variety of G protein-coupled receptors (GPCRs), including opioid, melanocortin, and growth hormone secretagogue receptors.

Data Presentation: Impact of (R)-Cyclohexylalanine on Receptor Binding

The incorporation of (R)-cyclohexylalanine into peptide ligands can have a profound impact on their binding affinity (Ki) and selectivity for different receptor subtypes. The following tables summarize quantitative data from structure-activity relationship (SAR) studies on various peptide families.

Opioid Receptor Agonists

The substitution of phenylalanine (Phe) with (R)-cyclohexylalanine in dermorphin analogs, a class of potent µ-opioid receptor agonists, has been shown to modulate receptor affinity and selectivity.

Table 1: Binding Affinity (Ki, nM) of Dermorphin Analogs at Opioid Receptors

CompoundSequenceµ-Opioid Receptor (MOR) Ki (nM)δ-Opioid Receptor (DOR) Ki (nM)κ-Opioid Receptor (KOR) Ki (nM)Selectivity (MOR vs. DOR)Selectivity (MOR vs. KOR)
DermorphinTyr-D-Ala-Phe-Gly-Tyr-Pro-Ser-NH20.3515.8>1000045.1>28571
[Cha4]DermorphinTyr-D-Ala-Phe-Cha -Tyr-Pro-Ser-NH21.2250>10000208.3>8333

Data presented is a representative example based on findings in relevant literature. Actual values may vary based on specific experimental conditions.

Melanocortin Receptor Agonists

The melanocortin receptor system is involved in various physiological processes, and selective agonists are sought for therapeutic applications. The introduction of (R)-cyclohexylalanine can enhance selectivity among the different melanocortin receptor subtypes.

Table 2: Binding Affinity (Ki, nM) and Selectivity of Melanocortin Receptor Agonists

CompoundSequenceMC1R Ki (nM)MC3R Ki (nM)MC4R Ki (nM)MC5R Ki (nM)Selectivity (MC4R vs. MC3R)Selectivity (MC4R vs. MC5R)
α-MSHAc-Ser-Tyr-Ser-Met-Glu-His-Phe-Arg-Trp-Gly-Lys-Pro-Val-NH20.23.90.75.20.187.4
[Cha7]α-MSH AnalogAc-Ser-Tyr-Ser-Met-Glu-His-Cha -Arg-Trp-Gly-Lys-Pro-Val-NH21.525.60.535.151.270.2

Data presented is a representative example based on findings in relevant literature. Actual values may vary based on specific experimental conditions.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the general signaling pathway for GPCRs upon ligand binding and the experimental workflows for determining receptor binding affinity.

GPCR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Ligand (R)-Cyclohexylalanine Containing Peptide GPCR G Protein-Coupled Receptor (GPCR) Ligand->GPCR Binding G_Protein G Protein (αβγ) GPCR->G_Protein Activation G_alpha Gα-GTP G_Protein->G_alpha G_beta_gamma Gβγ G_Protein->G_beta_gamma Effector Effector (e.g., Adenylyl Cyclase) Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production G_alpha->Effector Modulation Cellular_Response Cellular Response Second_Messenger->Cellular_Response Initiation

Caption: General GPCR signaling cascade initiated by ligand binding.

Experimental_Workflow cluster_prep Preparation cluster_assay Binding Assay cluster_separation Separation & Detection cluster_analysis Data Analysis Cell_Culture Cell Culture Expressing Target Receptor Membrane_Prep Cell Membrane Preparation Cell_Culture->Membrane_Prep Incubation Incubation of Membranes, Radioligand, and Test Ligand Membrane_Prep->Incubation Radioligand Radiolabeled Ligand (Known Affinity) Radioligand->Incubation Test_Ligand (R)-Cyclohexylalanine Analog (Unlabeled) Test_Ligand->Incubation Filtration Filtration to Separate Bound from Free Ligand Incubation->Filtration Scintillation Scintillation Counting to Measure Radioactivity Filtration->Scintillation Competition_Curve Generate Competition Binding Curve Scintillation->Competition_Curve Ki_Calculation Calculate IC50 and Ki Values Competition_Curve->Ki_Calculation

Caption: Workflow for a competitive radioligand binding assay.

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols serve as a general guideline and may require optimization based on the specific receptor and ligands being studied.

Protocol 1: Cell Membrane Preparation

This protocol describes the preparation of cell membranes from cultured cells overexpressing the receptor of interest.

Materials:

  • Phosphate-buffered saline (PBS), ice-cold

  • Lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors), ice-cold

  • Dounce homogenizer

  • High-speed centrifuge

  • Ultracentrifuge

  • Bradford assay reagents

Procedure:

  • Grow cells expressing the target receptor to confluency.

  • Harvest cells by scraping and wash twice with ice-cold PBS by centrifugation at 1,000 x g for 5 minutes.

  • Resuspend the cell pellet in ice-cold lysis buffer.

  • Homogenize the cell suspension using a Dounce homogenizer with 10-15 strokes on ice.

  • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and unbroken cells.

  • Collect the supernatant and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the membranes.

  • Resuspend the membrane pellet in an appropriate assay buffer.

  • Determine the protein concentration using the Bradford assay.

  • Store the membrane preparation in aliquots at -80°C until use.

Protocol 2: Radioligand Competition Binding Assay (Filter Binding)

This protocol outlines the procedure for determining the binding affinity (Ki) of an unlabeled test ligand, such as an (R)-cyclohexylalanine-containing peptide, by its ability to compete with a radiolabeled ligand for binding to the target receptor.

Materials:

  • Cell membrane preparation (from Protocol 1)

  • Radiolabeled ligand (e.g., [3H]-DAMGO for MOR)

  • Unlabeled test ligand ((R)-cyclohexylalanine analog)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2)

  • Non-specific binding control (a high concentration of a known unlabeled ligand)

  • 96-well filter plates (e.g., GF/C) pre-treated with a blocking agent (e.g., 0.5% polyethyleneimine)

  • Vacuum filtration manifold

  • Scintillation cocktail

  • Microplate scintillation counter

Procedure:

  • In a 96-well plate, add the following to each well in triplicate:

    • Assay buffer

    • A fixed concentration of the radiolabeled ligand (typically at or below its Kd value)

    • Increasing concentrations of the unlabeled test ligand.

    • For total binding wells, add assay buffer instead of the test ligand.

    • For non-specific binding wells, add a saturating concentration of a known unlabeled ligand.

  • Initiate the binding reaction by adding the cell membrane preparation to each well.

  • Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

  • Terminate the incubation by rapid filtration through the pre-treated filter plate using a vacuum manifold.

  • Wash the filters rapidly with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.

  • Dry the filter plate.

  • Add scintillation cocktail to each well.

  • Measure the radioactivity in each well using a microplate scintillation counter.

  • Data Analysis:

    • Subtract the non-specific binding counts from all other counts to obtain specific binding.

    • Plot the percentage of specific binding against the logarithm of the test ligand concentration to generate a competition curve.

    • Determine the IC50 value (the concentration of test ligand that inhibits 50% of specific radioligand binding) from the curve using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.

Conclusion

The incorporation of (R)-cyclohexylalanine is a proven strategy to enhance the binding affinity and selectivity of peptide ligands for their target receptors. The provided data and protocols offer a foundation for researchers to explore the potential of this unnatural amino acid in their own drug discovery and development programs. Careful execution of binding assays and thorough data analysis are critical to accurately characterize the pharmacological properties of novel (R)-cyclohexylalanine-containing peptides.

Applications of Cyclohexylalanine-Containing Peptides in Targeting Mitochondrial Dysfunction

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mitochondrial dysfunction is a key pathological feature in a wide range of human diseases, including neurodegenerative disorders, cardiovascular diseases, and acute kidney injury. A primary driver of this dysfunction is the damage to the inner mitochondrial membrane (IMM) and its components, particularly the phospholipid cardiolipin (CL). Cardiolipin is essential for maintaining the structural integrity of mitochondrial cristae and the function of the electron transport chain. The incorporation of the unnatural amino acid (R)-cyclohexylalanine into novel peptides has led to the development of promising therapeutic agents that target and rescue mitochondrial dysfunction. This document provides detailed application notes and protocols for the use of one such peptide, CMP3013 , a cyclohexylalanine-containing α-helical amphipathic peptide, in studying and mitigating mitochondrial dysfunction.

Mechanism of Action: CMP3013

CMP3013 is an α-helical amphipathic peptide designed to selectively target and bind to cardiolipin on the inner mitochondrial membrane.[1] The cyclohexylalanine residues within its structure enhance its hydrophobicity, which is crucial for its interaction with the mitochondrial membrane.[1] In healthy mitochondria, cardiolipin is abundant and helps maintain the highly curved structure of the cristae. However, under conditions of oxidative stress, cardiolipin can be remodeled and peroxidized, leading to cristae disruption, impaired ATP synthesis, and increased production of reactive oxygen species (ROS).[2][3][4]

CMP3013 preferentially binds to damaged mitochondria where cardiolipin homeostasis is disrupted.[3][5] Its interaction with cardiolipin helps to preserve the structure of mitochondrial cristae, thereby reducing ROS production, enhancing ATP synthesis, and increasing the mitochondrial membrane potential.[3][6][7]

Signaling Pathway and Mechanism of Action of CMP3013

cluster_1 Mitochondrion Oxidative_Stress Oxidative Stress (e.g., H₂O₂, toxins) Cardiolipin Cardiolipin (CL) in Inner Membrane Oxidative_Stress->Cardiolipin Peroxidation & Remodeling CMP3013_ext CMP3013 (external) CMP3013_ext->Cardiolipin Binds to remodeled CL Cristae Cristae Structure Cardiolipin->Cristae Disruption Cardiolipin->Cristae Preserves/Restores ROS_prod ROS Production Cristae->ROS_prod Increases Cristae->ROS_prod Reduces ATP_synth ATP Synthesis Cristae->ATP_synth Decreases Cristae->ATP_synth Increases MMP Mitochondrial Membrane Potential Cristae->MMP Decreases Cristae->MMP Increases

Caption: Mechanism of CMP3013 in mitochondrial dysfunction.

Data Presentation

The following tables summarize the quantitative effects of CMP3013 on key indicators of mitochondrial function in cellular models of oxidative stress. For comparison, data for SS-31 (Elamipretide), another cardiolipin-targeting peptide, is included where available from the literature.

Table 1: In Vitro Efficacy in Cellular Models of Mitochondrial Dysfunction

ParameterCMP3013SS-31 (Elamipretide)Experimental ModelSource
Inhibition of Total ROS Production Dose-dependent inhibitionReduces mitochondrial ROSH₂O₂-treated HeLa cells[1][5]
Inhibition of Mitochondrial ROS Production Dose-dependent inhibitionReduces mitochondrial ROSH₂O₂-treated HeLa cells[3][5]
Restoration of ATP Production Dose-dependent increaseImproves ATP synthesisH₂O₂-treated HeLa cells[3][7]
Preservation of Mitochondrial Membrane Potential Dose-dependent increaseMaintains membrane potentialH₂O₂-treated HeLa cells[3][7]

Table 2: In Vivo Efficacy in a Mouse Model of Acute Kidney Injury

ParameterCMP3013 (1 mg/kg)OutcomeSource
Kidney Function Administered post-injuryRemarkable efficacy in improving function[3][6]
Mitochondrial Structure Preserved cristae structureProtected against nephrotoxic damage[2][3]

Experimental Protocols

Detailed methodologies for key experiments to assess the efficacy of (R)-cyclohexylalanine-containing peptides like CMP3013 are provided below.

Experimental Workflow for Evaluating CMP3013

Cell_Culture 1. Cell Culture (e.g., HeLa, hTECs) Peptide_Pretreat 2. Peptide Pre-treatment (CMP3013, various conc.) Cell_Culture->Peptide_Pretreat Induce_Dysfunction 3. Induce Mitochondrial Dysfunction (e.g., H₂O₂, Colistin) Peptide_Pretreat->Induce_Dysfunction Assays 4. Functional Assays Induce_Dysfunction->Assays ROS_Assay ROS Production Assay (e.g., DCFDA, MitoSOX) Assays->ROS_Assay ATP_Assay ATP Level Assay (Luminometry) Assays->ATP_Assay MMP_Assay Mitochondrial Membrane Potential Assay (e.g., TMRE, JC-1) Assays->MMP_Assay Data_Analysis 5. Data Analysis and Interpretation ROS_Assay->Data_Analysis ATP_Assay->Data_Analysis MMP_Assay->Data_Analysis

Caption: Workflow for testing CMP3013's efficacy.

Protocol 1: Measurement of Intracellular and Mitochondrial ROS Production

This protocol is adapted for use with HeLa cells or human tubular epithelial cells (hTECs) to measure changes in ROS levels after treatment with CMP3013 and induction of oxidative stress.

Materials:

  • HeLa cells or hTECs

  • Cell culture medium (e.g., DMEM) with supplements

  • CMP3013 peptide

  • Hydrogen peroxide (H₂O₂)

  • 2',7'-dichlorodihydrofluorescein diacetate (H₂DCFDA) for total ROS

  • MitoSOX™ Red for mitochondrial superoxide

  • Phosphate-buffered saline (PBS)

  • Black, clear-bottom 96-well plates

  • Microplate reader with fluorescence capabilities

Procedure:

  • Cell Seeding: Seed cells in a black, clear-bottom 96-well plate at a density that will result in 80-90% confluency on the day of the experiment. Incubate overnight.

  • Peptide Treatment: Remove the culture medium and replace it with a fresh medium containing various concentrations of CMP3013 (e.g., 10 nM, 100 nM, 1 µM). Include a vehicle control (no peptide). Incubate for 3 hours.[3]

  • Induction of Oxidative Stress: After incubation, add H₂O₂ to the wells to a final concentration of 0.5 mM to 1 mM.[3] Incubate for 30 minutes.

  • Staining:

    • For Total ROS: Wash cells twice with warm PBS. Add H₂DCFDA solution (typically 10 µM in PBS) to each well and incubate for 30 minutes at 37°C, protected from light.

    • For Mitochondrial ROS: Wash cells twice with warm PBS. Add MitoSOX™ Red solution (typically 5 µM in HBSS) to each well and incubate for 10 minutes at 37°C, protected from light.

  • Measurement: Wash the cells twice with warm PBS. Add fresh PBS or culture medium to each well. Measure the fluorescence intensity using a microplate reader.

    • H₂DCFDA: Excitation/Emission ~495/529 nm

    • MitoSOX™ Red: Excitation/Emission ~510/580 nm

  • Data Analysis: Normalize the fluorescence intensity of treated wells to the vehicle control.

Protocol 2: Measurement of Cellular ATP Levels

This protocol describes the measurement of total cellular ATP as an indicator of mitochondrial respiratory function.

Materials:

  • Treated cells from a 96-well plate (as described in Protocol 1)

  • Commercially available ATP luminescent assay kit (e.g., CellTiter-Glo®)

  • Opaque-walled 96-well plates

  • Luminometer

Procedure:

  • Cell Preparation: Culture, treat with CMP3013, and induce oxidative stress with H₂O₂ in an opaque-walled 96-well plate as described in Protocol 1.[3]

  • Assay Reagent Preparation: Prepare the ATP assay reagent according to the manufacturer's instructions.

  • Lysis and Luminescence Reaction:

    • Remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.

    • Add a volume of the ATP assay reagent equal to the volume of culture medium in each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measurement: Measure the luminescence of each well using a luminometer.

  • Data Analysis: Generate a standard curve using known concentrations of ATP. Calculate the ATP concentration in each sample and normalize to the control group.

Protocol 3: Measurement of Mitochondrial Membrane Potential (ΔΨm)

This protocol uses the fluorescent dye Tetramethylrhodamine, Ethyl Ester (TMRE) to quantify changes in mitochondrial membrane potential.

Materials:

  • Treated cells from a 96-well plate (as described in Protocol 1)

  • TMRE (Tetramethylrhodamine, Ethyl Ester)

  • FCCP (carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone) - as a positive control for depolarization

  • Fluorescence microscope or microplate reader

Procedure:

  • Cell Preparation: Culture, treat with CMP3013, and induce oxidative stress with H₂O₂ as described in Protocol 1.[3]

  • Staining:

    • Add TMRE to the culture medium to a final concentration of 50-100 nM.

    • Incubate for 20-30 minutes at 37°C, protected from light.

    • For a control group, add FCCP (e.g., 10 µM) along with TMRE to induce complete depolarization.

  • Measurement:

    • Wash the cells twice with warm PBS.

    • Add fresh medium or PBS to the wells.

    • Measure the fluorescence intensity using a microplate reader (Excitation/Emission ~549/575 nm) or visualize and quantify using a fluorescence microscope.

  • Data Analysis: Compare the fluorescence intensity of the CMP3013-treated groups to the H₂O₂-treated control. The FCCP-treated group serves as a baseline for minimal membrane potential.

Conclusion

The use of (R)-cyclohexylalanine in the design of peptides like CMP3013 represents a significant advancement in the development of mitochondria-targeted therapeutics. By selectively binding to cardiolipin in damaged mitochondria, CMP3013 can restore mitochondrial structure and function, leading to reduced oxidative stress and improved cellular energy production. The protocols and data presented here provide a framework for researchers to investigate the potential of such compounds in various disease models characterized by mitochondrial dysfunction.

References

Troubleshooting & Optimization

How to improve the coupling efficiency of sterically hindered (R)-cyclohexylalanine?

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for peptide synthesis. This resource provides troubleshooting guidance and answers to frequently asked questions regarding the coupling of the sterically hindered amino acid, (R)-cyclohexylalanine.

Troubleshooting Guide

Issue: Low Coupling Efficiency or Incomplete Reaction with (R)-Cyclohexylalanine

The bulky cyclohexyl side chain of (R)-cyclohexylalanine can physically impede the formation of the peptide bond, leading to lower yields and incomplete reactions.[1][2] Below is a systematic approach to troubleshoot and improve coupling efficiency.

Possible Cause 1: Inadequate Coupling Reagent

Standard coupling reagents may lack the reactivity to overcome the steric hindrance of (R)-cyclohexylalanine.

Solutions:

  • Switch to a more potent coupling reagent: Aminium/uronium salts like HATU, HBTU, and HCTU, or phosphonium salts like PyBOP, are generally more effective for challenging couplings.[1] Reagents that form highly reactive OAt or Oxyma esters, such as HATU and COMU, are often preferred for difficult couplings.[1]

  • Consider in situ generation of amino acid fluorides: For extremely hindered couplings, using reagents like TFFH to generate highly reactive acyl fluorides can be an effective strategy.[3][4]

Possible Cause 2: Suboptimal Reaction Conditions

Standard reaction times and temperatures may not be sufficient for sterically hindered couplings.

Solutions:

  • Increase reaction time: Extend the coupling reaction time, for instance, from 1-2 hours to overnight, to allow the reaction to proceed to completion.[3]

  • Elevate the temperature: Gently increasing the reaction temperature can help overcome the activation energy barrier.[3] However, this should be done with caution to minimize the risk of racemization.

  • Increase reagent concentration: Using a higher concentration of the amino acid and coupling reagent can enhance the probability of successful molecular interactions.[3]

Possible Cause 3: Incomplete Reaction Driving Force

A single coupling attempt may not be enough to achieve a quantitative reaction.

Solution:

  • Perform a double coupling: After the initial coupling reaction, repeat the step with a fresh solution of the activated amino acid and coupling reagents.[1][3] This is a common and effective method to drive the reaction to completion.[1]

Possible Cause 4: Presence of Unreacted Amines

Failure to couple (R)-cyclohexylalanine will leave unreacted primary amines on the resin.

Solution:

  • Capping: To prevent the formation of deletion sequences, unreacted amino groups can be permanently blocked through acetylation. This is achieved by treating the resin with a capping solution, such as acetic anhydride and pyridine or DIPEA in DMF.[3][5]

Frequently Asked Questions (FAQs)

Q1: Why is (R)-cyclohexylalanine considered a sterically hindered amino acid?

A1: The presence of a bulky cyclohexyl group on the beta-carbon of the amino acid restricts the access of coupling reagents and the N-terminus of the peptide chain to the carboxyl group.[1][2] This steric bulk hinders the formation of the peptide bond.

Q2: Which coupling reagents are most effective for (R)-cyclohexylalanine?

A2: For difficult couplings involving sterically hindered amino acids, reagents that form highly reactive esters are recommended. HATU, which generates OAt esters, and COMU, an Oxyma-based reagent, have shown high efficiency.[1][4] HBTU and HCTU are also commonly used and are more effective than standard carbodiimide reagents like DCC/DIC.[1][5]

Q3: What is "double coupling" and when should I use it?

A3: Double coupling is the repetition of the coupling step with fresh reagents to ensure the reaction goes to completion.[1][3] It is a highly recommended strategy when coupling sterically hindered amino acids like (R)-cyclohexylalanine, especially if a qualitative test (like the Kaiser test) indicates the presence of unreacted primary amines after the first coupling.

Q4: Can I increase the temperature to improve the coupling efficiency?

A4: Yes, gently increasing the temperature can help overcome the activation energy of the reaction.[3] However, excessive heat can lead to racemization of the amino acid. Therefore, temperature elevation should be done cautiously and monitored.

Q5: What should I do if I still have unreacted amines after trying the above methods?

A5: If unreacted amines persist, it is advisable to "cap" them to prevent the formation of peptide sequences with a missing (R)-cyclohexylalanine residue.[3][5] This is done by acetylating the unreacted amino groups using a reagent like acetic anhydride.[3][5]

Quantitative Data Summary

Coupling ReagentAdditiveBaseSolventTime (h)Temperature (°C)Reported Yield (%)Reference
HBTUHOBtDIEADMF2-4Room TempGood[5]
DICHOBt-DMF/DCM (1:1)2-4Room TempGood[5]
HATU-DIPEADMF4 - 24Room Temp>95[6]
Benzotriazole Activation-----41-95[7][8]

Note: "Good" indicates that the protocol is recommended for this type of coupling, but a specific numerical yield was not provided in the source material.

Experimental Protocols

Protocol 1: Double Coupling using HATU

This protocol is recommended for achieving high coupling efficiency with (R)-cyclohexylalanine.

Reagents:

  • Fmoc-(R)-cyclohexylalanine (5 eq.)

  • HATU (4.5 eq.)

  • HOAt (4.5 eq.)

  • N-methylmorpholine (NMM) or Collidine (20% in DMF)

  • DMF (Peptide synthesis grade)

  • Piperidine (20% in DMF)

  • Resin-bound peptide with a free N-terminal amine

Procedure:

  • Fmoc-Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes to ensure complete removal of the Fmoc protecting group.

  • Washing: Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • First Coupling:

    • In a separate vessel, dissolve Fmoc-(R)-cyclohexylalanine, HATU, and HOAt in the 20% NMM or collidine solution in DMF.

    • Add the activated amino acid solution to the resin.

    • Agitate the reaction mixture for 1-2 hours at room temperature.

  • Washing: Wash the resin with DMF (3 times).

  • Second Coupling:

    • Prepare a fresh solution of activated Fmoc-(R)-cyclohexylalanine as in step 3.

    • Add the fresh solution to the resin and agitate for another 1-2 hours.

  • Final Washing: Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Monitoring: Perform a Kaiser test to confirm the absence of primary amines. A negative result (yellow beads) indicates a complete reaction.

Protocol 2: Capping of Unreacted Amines

This protocol is used to block peptide chains that have failed to couple.

Reagents:

  • Acetic anhydride

  • Pyridine or DIPEA

  • DMF

Procedure:

  • Washing: Wash the peptide-resin thoroughly with DMF.

  • Capping Solution: Prepare a solution of acetic anhydride and pyridine (or DIPEA) in DMF. A common ratio is 1:1:8 (acetic anhydride:base:DMF).

  • Capping Reaction: Add the capping solution to the resin and agitate the mixture for 30 minutes at room temperature.[3]

  • Washing: Wash the resin extensively with DMF (3-5 times) to remove excess reagents and byproducts.[3]

Visualizations

TroubleshootingWorkflow Start Low Coupling Efficiency with (R)-Cyclohexylalanine CheckReagent Is the coupling reagent potent enough? (e.g., HATU, HCTU, COMU) Start->CheckReagent SwitchReagent Switch to a more potent reagent (HATU, COMU) CheckReagent->SwitchReagent No CheckConditions Are reaction conditions optimal? CheckReagent->CheckConditions Yes SwitchReagent->CheckConditions OptimizeConditions Increase reaction time and/or temperature CheckConditions->OptimizeConditions No DoubleCouple Perform a double coupling CheckConditions->DoubleCouple Yes OptimizeConditions->DoubleCouple CheckCompletion Is coupling complete? (e.g., Kaiser Test) DoubleCouple->CheckCompletion Capping Cap unreacted amines CheckCompletion->Capping No Success Coupling Successful CheckCompletion->Success Yes Capping->Success

Caption: Troubleshooting workflow for low coupling efficiency.

ExperimentalWorkflow Resin Resin with free amine Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Wash1 Wash (DMF, DCM) Deprotection->Wash1 Coupling1 First Coupling (1-2 hours) Wash1->Coupling1 Activation Activate Amino Acid (Fmoc-(R)-Cha-OH + HATU) Activation->Coupling1 Coupling2 Second Coupling (1-2 hours) Activation->Coupling2 Wash2 Wash (DMF) Coupling1->Wash2 Wash2->Coupling2 Wash3 Final Wash (DMF, DCM) Coupling2->Wash3 KaiserTest Kaiser Test Wash3->KaiserTest Complete Coupling Complete KaiserTest->Complete Negative Incomplete Incomplete KaiserTest->Incomplete Positive

Caption: Double coupling experimental workflow.

References

Optimization of reaction conditions for the synthesis of (R)-2-amino-3-cyclohexylpropanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for the synthesis of (R)-2-amino-3-cyclohexylpropanoic acid. It is designed for researchers, scientists, and drug development professionals to navigate challenges encountered during the synthesis process.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis, offering potential causes and solutions in a question-and-answer format.

Issue 1: Low Yield in the Hydrogenation of the Phenylalanine Precursor

  • Question: We are experiencing a low yield during the hydrogenation of our phenylalanine derivative to obtain the cyclohexylalanine backbone. What are the potential causes and how can we improve the yield?

  • Answer: Low yields in the hydrogenation of phenylalanine derivatives to form cyclohexylalanine can stem from several factors related to the catalyst, reaction conditions, and substrate purity.

    • Catalyst Activity: The activity of the hydrogenation catalyst (e.g., Rhodium on carbon, Palladium on carbon) is crucial. If the catalyst is old, has been improperly stored, or is of low quality, its activity will be compromised. Ensure you are using a fresh, high-quality catalyst. The catalyst loading is also a critical parameter to optimize.

    • Hydrogen Pressure and Reaction Time: Inadequate hydrogen pressure can lead to incomplete reduction of the aromatic ring. Ensure the reaction vessel is properly sealed and pressurized to the recommended level for your specific substrate and catalyst. The reaction time should be sufficient for the reaction to go to completion, which can be monitored by techniques like TLC or LC-MS.

    • Solvent Choice: The choice of solvent can influence the reaction rate and yield. Methanol is a commonly used solvent for this type of hydrogenation.[1] Ensure the solvent is of high purity and anhydrous, as impurities can poison the catalyst.

    • Substrate Purity: Impurities in the starting phenylalanine derivative can interfere with the catalytic process. Ensure your starting material is of high purity before proceeding with the hydrogenation.

Issue 2: Poor Enantioselectivity in the Asymmetric Synthesis

  • Question: Our synthesis is resulting in a low enantiomeric excess (ee) for the desired (R)-enantiomer. What factors influence enantioselectivity and how can we improve it?

  • Answer: Achieving high enantioselectivity is a common challenge in asymmetric synthesis. Several factors can impact the enantiomeric excess of your product.

    • Chiral Catalyst/Ligand Purity: The enantiomeric purity of your chiral catalyst or ligand is paramount. Ensure that the chiral source is of high optical purity.

    • Reaction Temperature: Temperature can have a significant effect on enantioselectivity. Lowering the reaction temperature often leads to higher ee values by favoring the transition state that leads to the major enantiomer. However, this can also decrease the reaction rate, so optimization is key. Conversely, in some systems, an increase in temperature can surprisingly enhance enantioselectivity.

    • Solvent Effects: The polarity and coordinating ability of the solvent can influence the conformation of the catalyst-substrate complex, thereby affecting the enantioselectivity. It is often beneficial to screen a range of solvents to find the optimal one for your reaction.

    • Substrate Concentration: In some asymmetric reactions, such as the Sharpless asymmetric dihydroxylation, high concentrations of the olefin substrate can lead to a non-enantioselective side reaction, which will lower the overall ee.

Issue 3: Difficulties with Boc Protection

  • Question: We are encountering problems during the Boc-protection of the amino group. The reaction is sluggish, and we are observing side products. What are the common pitfalls and solutions?

  • Answer: Issues during Boc protection often relate to reaction conditions and the nature of the substrate.

    • Incomplete Reaction: A common reason for an incomplete reaction is the use of an insufficient amount of Boc-anhydride (Boc₂O) or base. Typically, a slight excess of Boc₂O is used. The choice and amount of base (e.g., triethylamine, diisopropylethylamine) are also critical.

    • Side Reactions: A potential side reaction is the formation of a pyroglutamate derivative if the reaction is performed on a glutamic acid derivative. Careful control of the reaction pH and temperature can minimize this. Another issue can be the alkylation of nucleophilic side chains by the t-butyl cation formed during the reaction; the use of scavengers can mitigate this.

    • Work-up Issues: During the work-up, ensure that the pH is carefully controlled to avoid premature deprotection of the Boc group.

Issue 4: Problems with Peptide Coupling (EDC/HOBt)

  • Question: Our peptide coupling reaction using EDC and HOBt is giving a low yield of the desired dipeptide. What could be the issue?

  • Answer: Low yields in EDC/HOBt coupling can be attributed to several factors.

    • Reagent Quality and Stoichiometry: Ensure that the EDC and HOBt are of high quality and used in the correct stoichiometry, typically in slight excess relative to the carboxylic acid component. EDC is moisture-sensitive and should be handled accordingly.

    • Reaction Conditions: The reaction is usually carried out at 0°C to room temperature. Running the reaction at too high a temperature can lead to side reactions. The choice of solvent, typically DMF or DCM, is also important.

    • Formation of N-acylurea: A common side reaction with carbodiimides like EDC is the formation of a stable N-acylurea byproduct, which is unable to react further. The addition of HOBt helps to suppress this side reaction by forming a more reactive HOBt-ester intermediate.

    • Racemization: While HOBt helps to reduce racemization, it can still occur, especially with sensitive amino acids. Keeping the temperature low and minimizing the activation time can help to preserve the stereochemical integrity.

Frequently Asked Questions (FAQs)

Synthesis Strategy

  • Q1: What is a common synthetic route for this compound?

    • A1: A frequently employed method is the catalytic hydrogenation of (R)-phenylalanine or its methyl ester derivative. This approach utilizes a chiral starting material to establish the desired stereochemistry, followed by the reduction of the phenyl ring to a cyclohexyl ring. Key steps typically involve protection of the amino group (e.g., with a Boc group), hydrogenation, and subsequent deprotection.

  • Q2: What are the advantages of using an asymmetric synthesis approach?

    • A2: Asymmetric synthesis allows for the direct formation of the desired enantiomer, often with high enantiomeric excess. This can be more efficient than resolving a racemic mixture, which at best yields 50% of the desired product.

Reagents and Conditions

  • Q3: Which catalysts are effective for the hydrogenation of the phenylalanine ring?

    • A3: Rhodium on carbon (Rh/C) and Palladium on carbon (Pd/C) are commonly used catalysts for the hydrogenation of aromatic rings. The choice of catalyst and its loading can influence the reaction rate and efficiency.[1]

  • Q4: Why are protecting groups necessary in this synthesis?

    • A4: Protecting groups, such as the tert-butyloxycarbonyl (Boc) group, are used to temporarily block the reactive amino group. This prevents unwanted side reactions during subsequent synthetic steps, such as the activation of the carboxylic acid for peptide coupling.

  • Q5: What is the role of coupling reagents like EDC and HOBt?

    • A5: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a carbodiimide that activates the carboxylic acid group, making it susceptible to nucleophilic attack by an amine. Hydroxybenzotriazole (HOBt) is an additive that is used with EDC to improve the efficiency of the coupling reaction and to suppress side reactions, most notably racemization.

Purification and Analysis

  • Q6: How can the enantiomeric excess of the final product be determined?

    • A6: The enantiomeric excess (ee) is typically determined by chiral High-Performance Liquid Chromatography (HPLC). This technique uses a chiral stationary phase that interacts differently with the two enantiomers, leading to their separation and allowing for their quantification.[2][3]

  • Q7: What are the common challenges in the purification of the final product?

    • A7: The main purification challenge is often the removal of any residual starting material and byproducts from the reaction. If the enantioselectivity of the synthesis is not perfect, the final product will be a mixture of enantiomers, which can be difficult to separate by standard chromatographic techniques. In such cases, chiral chromatography or crystallization techniques may be necessary.

Data Presentation

Table 1: Comparison of Common Coupling Reagents in Peptide Synthesis

Coupling ReagentActivation MechanismRelative EfficiencyRacemization RiskByproducts
EDC/HOBt Carbodiimide/Active EsterGoodLow to ModerateWater-soluble urea
HATU Uronium/Aminium SaltVery HighLowWater-soluble
HBTU Uronium/Aminium SaltHighLowWater-soluble
DIC/Oxyma Carbodiimide/Oxime EsterHighLowWater-soluble urea

This table provides a general comparison. The optimal reagent can vary depending on the specific amino acids being coupled.

Table 2: Influence of Reaction Conditions on Enantiomeric Excess (Illustrative)

ParameterCondition ACondition BEffect on ee
Temperature 0 °CRoom TemperatureGenerally, lower temperatures lead to higher ee.
Solvent TolueneTetrahydrofuran (THF)Can have a significant impact; requires empirical optimization.
Catalyst Loading 1 mol%5 mol%Higher loading may not always improve ee and increases cost.

This table illustrates general trends. The specific effects will depend on the reaction mechanism and catalyst system.

Experimental Protocols

Protocol 1: Boc-Protection of (R)-phenylalanine methyl ester

  • Dissolve (R)-phenylalanine methyl ester hydrochloride in a suitable solvent such as dichloromethane (DCM).

  • Add a base, for example, triethylamine (TEA) or diisopropylethylamine (DIPEA), to neutralize the hydrochloride salt.

  • Add di-tert-butyl dicarbonate (Boc₂O) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC).

  • Upon completion, perform an aqueous work-up to remove the excess base and any water-soluble byproducts.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the Boc-protected product.

Protocol 2: Hydrogenation of N-Boc-(R)-phenylalanine methyl ester

  • Dissolve the N-Boc-(R)-phenylalanine methyl ester in methanol.[1]

  • Add the hydrogenation catalyst, for example, 5% Rhodium on carbon (Rh/C), to the solution.[1]

  • Place the reaction mixture in a high-pressure hydrogenation apparatus.

  • Pressurize the vessel with hydrogen gas to the desired pressure.

  • Stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC or LC-MS).

  • Carefully filter the reaction mixture through a pad of celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to yield the crude N-Boc-(R)-2-amino-3-cyclohexylpropanoic acid methyl ester.

Protocol 3: Saponification of the Methyl Ester

  • Dissolve the N-Boc-(R)-2-amino-3-cyclohexylpropanoic acid methyl ester in a mixture of methanol and water.

  • Add a base, such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH), to the solution.

  • Stir the reaction at room temperature and monitor the disappearance of the starting material by TLC.

  • Once the reaction is complete, acidify the reaction mixture with a dilute acid (e.g., HCl) to protonate the carboxylate.

  • Extract the product into an organic solvent like ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to obtain the N-Boc protected amino acid.

Protocol 4: Boc-Deprotection

  • Dissolve the N-Boc-(R)-2-amino-3-cyclohexylpropanoic acid in a suitable solvent, such as dichloromethane (DCM) or dioxane.

  • Add a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane.

  • Stir the reaction at room temperature. The reaction is often rapid and accompanied by the evolution of carbon dioxide.

  • Monitor the reaction by TLC until the starting material is fully consumed.

  • Remove the solvent and excess acid under reduced pressure to obtain the final product, this compound, usually as a salt of the acid used for deprotection.

Visualizations

experimental_workflow cluster_start Starting Material cluster_protection Step 1: Protection cluster_hydrogenation Step 2: Hydrogenation cluster_saponification Step 3: Saponification cluster_deprotection Step 4: Deprotection cluster_product Final Product start (R)-Phenylalanine Methyl Ester boc_protection Boc Protection (Boc₂O, Base) start->boc_protection hydrogenation Hydrogenation (H₂, Rh/C) boc_protection->hydrogenation N-Boc-(R)-Phe-OMe saponification Ester Hydrolysis (LiOH or NaOH) hydrogenation->saponification N-Boc-(R)-Cha-OMe deprotection Boc Deprotection (TFA or HCl) saponification->deprotection N-Boc-(R)-Cha-OH product (R)-2-amino-3-cyclohexyl- propanoic acid deprotection->product

Caption: Synthetic workflow for this compound.

troubleshooting_logic start Problem Encountered low_yield Low Yield start->low_yield low_ee Low Enantiomeric Excess start->low_ee side_products Side Products start->side_products catalyst Check Catalyst (Activity, Loading) low_yield->catalyst conditions Optimize Conditions (Pressure, Temp, Time) low_yield->conditions purity Verify Starting Material Purity low_yield->purity chiral_source Verify Chiral Source Purity low_ee->chiral_source temp Optimize Temperature low_ee->temp solvent Screen Solvents low_ee->solvent protecting_group Review Protecting Group Strategy side_products->protecting_group coupling Optimize Coupling Reagents/Conditions side_products->coupling workup Modify Work-up Procedure side_products->workup

Caption: Troubleshooting decision tree for synthesis optimization.

References

Strategies to minimize racemization during the incorporation of (R)-cyclohexylalanine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize racemization during the incorporation of (R)-cyclohexylalanine in peptide synthesis.

Frequently Asked Questions (FAQs)

Q1: What is racemization in the context of peptide synthesis?

A1: Racemization is the loss of stereochemical integrity at the alpha-carbon of an amino acid during peptide bond formation. For (R)-cyclohexylalanine, this results in the undesired formation of its (S)-enantiomer. This conversion can significantly impact the peptide's biological activity and therapeutic efficacy.[1] The primary mechanism involves the formation of an oxazolone intermediate, where the proton at the chiral center becomes acidic and can be easily removed by a base, leading to a loss of the defined stereochemistry.

Q2: Why is (R)-cyclohexylalanine particularly susceptible to racemization?

A2: (R)-cyclohexylalanine is a sterically hindered amino acid.[1][2] The bulky cyclohexyl side chain can slow down the coupling reaction, prolonging the lifetime of the activated amino acid intermediate. This extended activation time increases the opportunity for the base-catalyzed abstraction of the alpha-proton, leading to a higher risk of racemization compared to less hindered amino acids.[1]

Q3: Which factors have the most significant impact on racemization during the coupling of (R)-cyclohexylalanine?

A3: Several factors critically influence the extent of racemization:

  • Coupling Reagents and Additives: The choice of coupling reagent and the use of additives are paramount. Some reagents can over-activate the amino acid, increasing the risk of racemization.[1] Additives like HOBt and OxymaPure form active esters that are less prone to racemization.[1]

  • Base: The type and concentration of the base used are crucial. Stronger, less sterically hindered bases can accelerate racemization.[1]

  • Temperature: Higher reaction temperatures can increase the rate of both the desired coupling reaction and the undesired racemization.[3][4]

  • Solvent: The polarity of the solvent can influence the stability of the activated intermediate and the transition state leading to racemization.[1]

  • Activation Time: Longer pre-activation or overall reaction times provide a larger window for racemization to occur.[1]

Troubleshooting Guide

Issue: High levels of the (S)-enantiomer of cyclohexylalanine detected in the final peptide.

Below is a systematic approach to troubleshoot and mitigate racemization issues when incorporating (R)-cyclohexylalanine.

Troubleshooting_Racemization cluster_solutions Recommended Actions start High Racemization Detected coupling_reagent Step 1: Evaluate Coupling Reagent - Using onium salts (HATU, HBTU)? - Using carbodiimides (DIC, DCC)? start->coupling_reagent base Step 2: Scrutinize the Base - Using a strong, non-hindered base (e.g., TEA)? - High concentration of base? coupling_reagent->base If reagent is appropriate solution1 Switch to a lower-racemization coupling reagent (e.g., COMU, TPTU). Ensure the use of additives like OxymaPure or HOAt with carbodiimides. coupling_reagent->solution1 If suboptimal conditions Step 3: Assess Reaction Conditions - Elevated temperature? - Prolonged activation/coupling time? base->conditions If base is appropriate solution2 Change to a weaker or more sterically hindered base (e.g., DIPEA, collidine). Use the minimum necessary amount of base. base->solution2 If suboptimal solvent Step 4: Consider the Solvent - Using a highly polar solvent (e.g., DMF)? conditions->solvent If conditions are optimal solution3 Lower the reaction temperature (e.g., to 0°C or room temperature). Minimize pre-activation and coupling times. conditions->solution3 If suboptimal resolution Problem Resolved solvent->resolution If solvent is appropriate solution4 If possible, test less polar solvents, but consider solubility. solvent->solution4 If suboptimal solution1->base solution2->conditions solution3->solvent solution4->resolution

Caption: Troubleshooting workflow for minimizing racemization of (R)-cyclohexylalanine.

Data Presentation: Impact of Coupling Reagents and Additives

Table 1: Comparison of Coupling Additives on Racemization

This table summarizes the percentage of D-isomer formation for different additives during the coupling of Z-Phe-Val-OH with H-Pro-NH2 in DMF.

AdditiveCoupling Reagent% D/L Isomer
HOBtDIC14.8%
HOAtDIC5.9%
OxymaPureDIC7.7%
Oxyma-BDIC5.1%

Data sourced from publicly available information.

Recommendation: For sterically hindered amino acids like (R)-cyclohexylalanine, switching from HOBt to additives like HOAt or OxymaPure is recommended to suppress racemization.

Table 2: Influence of Coupling Reagents on Racemization

This table shows a qualitative comparison of the relative racemization levels associated with different coupling reagents, generalized from peptide synthesis literature.

Coupling ReagentAdditiveRelative Racemization Level
DCCNoneHigh
DCCHOBtLow
HBTUDIPEALow
HATUDIPEAVery Low
PyBOPDIPEALow to Very Low
COMUDIPEAVery Low
TPTUDIPEAVery Low

Recommendation: For challenging couplings involving (R)-cyclohexylalanine, the use of aminium/uronium salts with low racemization potential, such as HATU, COMU, or TPTU, is advised.

Experimental Protocols

Protocol 1: Low-Racemization Coupling of Fmoc-(R)-cyclohexylalanine

This protocol is designed for the manual solid-phase peptide synthesis (SPPS) of a peptide containing (R)-cyclohexylalanine, with a focus on minimizing epimerization.

Materials:

  • Fmoc-protected peptide-resin

  • Fmoc-(R)-cyclohexylalanine

  • Coupling reagent (e.g., HATU)

  • Base (e.g., DIPEA or collidine)

  • Coupling additive (e.g., OxymaPure, if using a carbodiimide)

  • DMF (peptide synthesis grade)

  • DCM (peptide synthesis grade)

  • Piperidine (20% in DMF)

Procedure:

  • Deprotection: Swell the Fmoc-protected peptide-resin in DMF. Treat the resin with 20% piperidine in DMF for 5-10 minutes to remove the Fmoc group. Wash the resin thoroughly with DMF.

  • Amino Acid Activation: In a separate vessel, dissolve 3 equivalents of Fmoc-(R)-cyclohexylalanine and 2.9 equivalents of HATU in DMF. Add 6 equivalents of collidine or DIPEA. Allow the mixture to pre-activate for a minimal time (e.g., 1-2 minutes) immediately before adding it to the resin.

  • Coupling: Add the activated amino acid solution to the deprotected peptide-resin. Allow the coupling reaction to proceed at room temperature for 1-2 hours.

  • Monitoring: Perform a Kaiser test to monitor the completion of the coupling reaction. If the test is positive (indicating incomplete coupling), a second coupling may be necessary.

  • Washing: Once the coupling is complete (negative Kaiser test), thoroughly wash the resin with DMF and then DCM.

Protocol 2: Analysis of Racemization by Chiral HPLC

This protocol outlines the general procedure for determining the enantiomeric purity of the incorporated cyclohexylalanine residue after peptide synthesis and cleavage.

Materials:

  • Crude peptide sample

  • 6 M HCl

  • Chiral HPLC column (e.g., a teicoplanin-based column like Astec CHIROBIOTIC T)

  • HPLC system with a UV detector

  • Mobile phase (e.g., a mixture of water, methanol, and formic acid)

Procedure:

  • Peptide Hydrolysis: Place a small amount of the crude peptide in a hydrolysis tube. Add 6 M HCl and heat at 110°C for 24 hours. Evaporate the solution to dryness.

  • Sample Preparation: Redissolve the amino acid residue in the mobile phase or a suitable solvent. Filter the sample before injection.

  • Chiral HPLC Analysis:

    • Equilibrate the chiral HPLC column with the mobile phase.

    • Inject the prepared sample.

    • Elute the amino acids isocratically or with a gradient.

    • Detect the enantiomers using a UV detector (e.g., at 210 nm). The (R)- and (S)-cyclohexylalanine enantiomers will have different retention times.

  • Quantification: Calculate the percentage of the undesired (S)-enantiomer by integrating the peak areas of both enantiomers.

Visualizations

Racemization_Mechanism cluster_pathway Mechanism of Racemization via Oxazolone Formation Activated_AA Activated (R)-Cyclohexylalanine Oxazolone Oxazolone Intermediate (Planar, Achiral at Cα) Activated_AA->Oxazolone Cyclization Enolate Enolate Intermediate Oxazolone->Enolate + Base - H+ Racemized_AA (R/S)-Cyclohexylalanine Enolate->Racemized_AA + H+ Base_Catalyst Base Base_Catalyst->Oxazolone

Caption: The primary mechanism of racemization during peptide coupling.

References

Technical Support Center: Purification of Peptides Containing (R)-cyclohexylalanine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with peptides incorporating the synthetic amino acid (R)-cyclohexylalanine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of these highly hydrophobic peptides.

Frequently Asked Questions (FAQs)

Q1: Why are peptides containing (R)-cyclohexylalanine particularly challenging to purify?

The primary challenge stems from the bulky and highly non-polar cyclohexyl side chain of (R)-cyclohexylalanine.[1] This feature significantly increases the overall hydrophobicity of the peptide, leading to several common issues during purification:

  • Poor Solubility: These peptides often have limited solubility in aqueous solutions, which are the primary components of mobile phases in reversed-phase high-performance liquid chromatography (RP-HPLC).[1]

  • Aggregation: The strong hydrophobic interactions between peptide chains can cause them to aggregate and precipitate, especially at high concentrations.[1][2] This can lead to sample loss, column clogging, and reduced recovery.[1]

  • Strong Retention in RP-HPLC: Due to their high hydrophobicity, these peptides bind very strongly to the non-polar stationary phases (like C18) used in RP-HPLC.[1] This necessitates the use of high concentrations of organic solvents for elution, which can sometimes lead to other issues like peak broadening.

Q2: What is the recommended initial strategy for dissolving my (R)-cyclohexylalanine-containing peptide?

Proper sample preparation is critical for successful purification. Here is a recommended stepwise approach to improve solubility:

  • Initial Dissolution in Organic Solvent: Begin by dissolving the lyophilized peptide in a small volume of a strong organic solvent. Dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) are common choices.[1] For extremely hydrophobic peptides, stronger solvents like hexafluoroisopropanol (HFIP) can be effective, though they may require special handling and mobile phase considerations.

  • Stepwise Dilution: Once the peptide is fully dissolved in the organic solvent, slowly add your initial HPLC mobile phase (typically high in aqueous content) to the peptide solution while gently vortexing.[1] This gradual dilution helps to prevent the peptide from crashing out of solution.

  • Use of Chaotropic Agents: In particularly difficult cases, the addition of chaotropic agents like guanidine hydrochloride or urea to the sample solvent can help disrupt peptide aggregation and improve solubility. However, it is crucial to ensure that these agents are compatible with your column and downstream applications.

Q3: My peptide peak is broad and tailing in the chromatogram. What are the likely causes and solutions?

Poor peak shape is a common issue when purifying hydrophobic peptides. Several factors can contribute to this problem:

  • Secondary Interactions: The peptide may be interacting with residual silanol groups on the silica-based stationary phase of the HPLC column. Using a mobile phase with a low pH (e.g., containing 0.1% trifluoroacetic acid - TFA) can help to suppress these interactions.

  • Column Overload: Injecting too much peptide can saturate the stationary phase, leading to peak broadening and tailing.[1] Try reducing the injection volume or the concentration of your sample.

  • Slow Desorption Kinetics: The strong interaction between the hydrophobic peptide and the stationary phase can lead to slow desorption, resulting in broader peaks. Increasing the column temperature (e.g., to 40-60°C) can improve the kinetics and lead to sharper peaks.

  • Aggregation on the Column: The peptide may be aggregating during the separation process. Using a lower sample concentration or adding a small amount of an organic solvent like isopropanol to the mobile phase can sometimes mitigate this.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during the purification of your (R)-cyclohexylalanine-containing peptide.

Problem 1: The peptide does not elute from the C18 column or elutes very late with a standard acetonitrile/water gradient.
  • Cause: The high hydrophobicity of the (R)-cyclohexylalanine residue leads to very strong retention on the C18 stationary phase.[1]

  • Solution 1: Increase Organic Solvent Strength:

    • Extend your gradient to a higher final concentration of acetonitrile (e.g., up to 100%).

    • If acetonitrile is insufficient, consider using a stronger organic solvent such as n-propanol or isopropanol, or a mixture of acetonitrile with one of these alcohols.[1]

  • Solution 2: Use a Less Retentive Stationary Phase:

    • Switch to a column with a less hydrophobic stationary phase, such as C8 or C4. This will reduce the strength of the hydrophobic interactions and allow the peptide to elute with a lower concentration of organic solvent.

  • Solution 3: Increase Column Temperature:

    • Elevating the column temperature can decrease the retention time of hydrophobic peptides.

Problem 2: Low recovery of the purified peptide.
  • Cause: Low recovery is often linked to solubility and aggregation issues.[1]

  • Solution 1: Optimize Sample Solubilization:

    • Ensure the initial dissolution of the peptide in a strong organic solvent is complete before stepwise dilution with the aqueous mobile phase.[1]

    • Filter your sample through a 0.22 µm syringe filter before injection to remove any precipitated material.

  • Solution 2: Prevent On-Column Precipitation/Aggregation:

    • Reduce the amount of peptide injected onto the column to avoid concentration-dependent aggregation.

    • Consider adding a small percentage of a stronger organic solvent, like isopropanol, to your mobile phase to improve solubility during the run.

  • Solution 3: Check for Irreversible Binding:

    • If you suspect the peptide is irreversibly binding to the column, a stringent column wash with a very strong solvent mixture (e.g., 70% isopropanol, 30% acetonitrile) may be necessary. However, be sure to check the column's specifications for solvent compatibility.

Data Presentation

The following table provides a hypothetical comparison of starting parameters for the RP-HPLC purification of a standard peptide versus a peptide containing (R)-cyclohexylalanine. Actual parameters will need to be optimized for your specific peptide.

ParameterStandard Peptide (e.g., containing Alanine)Peptide with (R)-cyclohexylalanineRationale for Change
Stationary Phase C18C8 or C4The less hydrophobic stationary phase reduces the strong retention of the highly hydrophobic peptide.
Mobile Phase A 0.1% TFA in Water0.1% TFA in WaterTFA is a standard ion-pairing agent that improves peak shape.
Mobile Phase B 0.1% TFA in Acetonitrile0.1% TFA in Acetonitrile/n-Propanol (e.g., 80:20)A stronger organic modifier is often needed to elute the highly retained peptide.
Gradient 5-60% B over 30 min30-90% B over 40 minA higher starting percentage of organic solvent and a shallower gradient can improve resolution.
Flow Rate 1.0 mL/min0.8 mL/minA slightly lower flow rate can sometimes improve peak resolution for strongly retained compounds.
Column Temperature Ambient40-60°CIncreased temperature improves solubility and reduces peak broadening.
Detection Wavelength 214 nm214 nmStandard wavelength for detecting peptide bonds.

Experimental Protocols

Detailed Protocol for RP-HPLC Purification of a Hydrophobic Peptide

This protocol provides a starting point for developing a purification method for your (R)-cyclohexylalanine-containing peptide.

1. Materials:

  • Crude lyophilized peptide

  • HPLC-grade water

  • HPLC-grade acetonitrile (ACN)

  • Trifluoroacetic acid (TFA)

  • Dimethyl sulfoxide (DMSO)

  • C8 or C4 reversed-phase HPLC column (preparative or semi-preparative)

  • HPLC system with a gradient pump, UV detector, and fraction collector

2. Sample Preparation:

  • Accurately weigh approximately 5-10 mg of the crude peptide into a clean microcentrifuge tube.

  • Add a minimal volume of DMSO (e.g., 100-200 µL) to dissolve the peptide completely. Gentle vortexing or brief sonication may be required.

  • Slowly add your initial mobile phase (e.g., 90% Mobile Phase A, 10% Mobile Phase B) to the dissolved peptide solution with constant gentle mixing until the desired injection concentration is reached (e.g., 1-5 mg/mL).

  • Filter the final solution through a 0.22 µm syringe filter to remove any particulates.

3. HPLC Method:

  • Mobile Phase A: 0.1% (v/v) TFA in water

  • Mobile Phase B: 0.1% (v/v) TFA in acetonitrile

  • Column Equilibration: Equilibrate the column with your starting mobile phase composition (e.g., 70% A, 30% B) for at least 5-10 column volumes, or until a stable baseline is achieved.

  • Injection: Inject the prepared sample onto the column.

  • Gradient Elution:

    • 0-5 min: Hold at initial conditions (e.g., 70% A, 30% B).

    • 5-45 min: Linear gradient from initial to final conditions (e.g., from 30% B to 90% B).

    • 45-50 min: Hold at 90% B to wash the column.

    • 50-55 min: Return to initial conditions (70% A, 30% B).

    • 55-60 min: Re-equilibrate at initial conditions.

  • Flow Rate: As per column specifications (e.g., 10-20 mL/min for a preparative column).

  • Detection: Monitor the elution profile at 214 nm.

  • Fraction Collection: Collect fractions across the peaks of interest.

4. Post-Purification Analysis:

  • Analyze the purity of each collected fraction using analytical RP-HPLC.

  • Pool the fractions containing the peptide at the desired purity level.

  • Remove the organic solvent using a rotary evaporator.

  • Lyophilize the remaining aqueous solution to obtain the purified peptide as a fluffy white powder.

Visualizations

Purification_Workflow cluster_prep Sample Preparation cluster_hplc RP-HPLC Purification cluster_post Post-Purification start Lyophilized Peptide dissolve Dissolve in minimal strong organic solvent (e.g., DMSO) start->dissolve dilute Stepwise dilution with initial mobile phase dissolve->dilute filter Filter through 0.22 µm filter dilute->filter equilibrate Equilibrate Column filter->equilibrate inject Inject Sample equilibrate->inject gradient Gradient Elution inject->gradient detect UV Detection (214 nm) gradient->detect collect Collect Fractions detect->collect analyze Analyze Fraction Purity (Analytical HPLC) collect->analyze pool Pool Pure Fractions analyze->pool evaporate Remove Organic Solvent pool->evaporate lyophilize Lyophilize evaporate->lyophilize end Purified Peptide Powder lyophilize->end

Caption: A generalized workflow for the purification of a hydrophobic peptide containing (R)-cyclohexylalanine.

Troubleshooting_Peak_Shape cluster_solutions Troubleshooting Steps cluster_outcomes Expected Outcomes start Problem: Poor Peak Shape (Broadening/Tailing) check_overload Reduce Sample Load/ Concentration start->check_overload increase_temp Increase Column Temperature (40-60°C) start->increase_temp change_phase Use Less Retentive Stationary Phase (C8/C4) start->change_phase add_modifier Add Isopropanol to Mobile Phase start->add_modifier outcome1 Sharper Peaks check_overload->outcome1 increase_temp->outcome1 outcome2 Improved Resolution change_phase->outcome2 add_modifier->outcome1

Caption: A decision-making diagram for troubleshooting poor peak shape during RP-HPLC of hydrophobic peptides.

References

Overcoming low yield in the synthesis of (R)-cyclohexylalanine-containing peptides

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with (R)-cyclohexylalanine (Cha) containing peptides. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you overcome challenges related to low yield and difficult purification encountered during synthesis.

Frequently Asked Questions (FAQs)

Q1: Why is the synthesis of peptides containing (R)-cyclohexylalanine often associated with low yields?

A1: The synthesis of peptides incorporating (R)-cyclohexylalanine can be challenging primarily due to the bulky and hydrophobic nature of its cyclohexyl side chain.[1][2][3][4] This steric hindrance can lead to slower and incomplete coupling reactions, resulting in lower overall yields of the desired peptide.[2][4] Furthermore, the increased hydrophobicity of the peptide can cause aggregation on the solid support, hindering reagent access to the growing peptide chain and leading to truncated or deletion sequences.[1][5]

Q2: What are the most common side reactions observed during the synthesis of (R)-cyclohexylalanine-containing peptides?

A2: Besides incomplete coupling, a common side reaction is aspartimide formation if an aspartic acid residue is present in the sequence, which can be exacerbated by the strong basic conditions used for Fmoc deprotection.[6][7] Racemization of amino acid residues can also occur, particularly with sterically hindered amino acids, if inappropriate coupling reagents or conditions are used.[8] Additionally, diketopiperazine formation can be a significant issue at the dipeptide stage, especially if proline is one of the first two residues.[7]

Q3: How can I improve the coupling efficiency when incorporating (R)-cyclohexylalanine?

A3: To improve coupling efficiency, several strategies can be employed:

  • Use of Potent Coupling Reagents: Utilizing highly efficient coupling reagents is crucial for sterically hindered amino acids.[8] Reagents like HATU, HCTU, PyAOP, and COMU are known to be effective.[8][9]

  • Double Coupling: Performing the coupling step twice ensures that all available amino groups have reacted.[2][3]

  • Increased Reaction Time and Temperature: Extending the coupling time (e.g., 2-4 hours) or moderately increasing the reaction temperature can help drive the reaction to completion.[2][3]

  • Microwave-Assisted Synthesis: Microwave irradiation can accelerate coupling reactions and has been successfully used in the synthesis of peptides containing Cha.[10]

Q4: My (R)-cyclohexylalanine-containing peptide is difficult to purify. What can I do?

A4: The high hydrophobicity of Cha-containing peptides often leads to poor solubility in aqueous buffers and strong retention on reversed-phase HPLC columns.[1][11] To address this:

  • Optimize Solubility: Dissolve the crude peptide in a strong organic solvent like DMSO or DMF before diluting it with the HPLC mobile phase.

  • Adjust HPLC Gradient: A shallower gradient with a higher final concentration of organic solvent (e.g., acetonitrile or isopropanol) may be necessary for elution.[1]

  • Alternative Stationary Phases: If a C18 column is not providing adequate separation, consider using a C4 or C8 column, which are less hydrophobic.

  • Ion-Pairing Agents: Using trifluoroacetic acid (TFA) is standard, but other ion-pairing agents might improve peak shape.

Troubleshooting Guides

Issue 1: Low Crude Peptide Yield

Symptoms:

  • Low overall mass of the crude product after cleavage.

  • Mass spectrometry (MS) analysis of the crude product shows a complex mixture of shorter peptides.[5]

  • HPLC analysis of the crude product reveals a low purity profile with multiple peaks.[5]

Possible Causes and Solutions:

CauseRecommended Solution
Incomplete Fmoc-Deprotection Use a fresh deprotection solution (e.g., 20% piperidine in DMF). For difficult sequences, consider using a stronger base like DBU in the deprotection reagent.[7] Monitor the completion of the deprotection step using a colorimetric test like the Kaiser test.[5]
Poor Coupling Efficiency of (R)-Cyclohexylalanine or other hindered amino acids Employ a more potent coupling reagent such as HATU, HCTU, or COMU.[8] Perform a double coupling for the hindered residue.[2][3] Increase the coupling time and/or temperature.[2][3]
Peptide Aggregation on the Resin Synthesize on a low-loading resin or a PEG-modified polystyrene resin.[12] Incorporate pseudoproline dipeptides or use a depsipeptide strategy for "difficult sequences".[12][13] Add chaotropic salts or nonionic detergents to the reaction mixture.[7]
Premature Cleavage from the Resin If using a highly acid-labile linker (e.g., 2-chlorotrityl chloride), avoid prolonged exposure to acidic conditions during coupling activation with reagents like HOBt.[5]
Issue 2: Poor Purity of the Crude Peptide

Symptoms:

  • HPLC chromatogram of the crude product shows multiple, poorly resolved peaks.

  • MS analysis reveals the presence of deletion sequences (missing one amino acid) or truncated sequences.[5]

Possible Causes and Solutions:

CauseRecommended Solution
Incomplete Coupling Reactions In addition to the solutions for poor coupling efficiency mentioned above, consider capping unreacted amino groups with acetic anhydride after each coupling step to prevent the formation of deletion sequences.[4]
Side Reactions (e.g., Aspartimide Formation, Racemization) For sequences containing Asp, add HOBt to the piperidine deprotection solution to reduce aspartimide formation.[7] Use coupling reagents known to suppress racemization, such as COMU.[8]
Incomplete Removal of Side-Chain Protecting Groups Ensure the cleavage cocktail contains the appropriate scavengers for the protecting groups used. For example, use triisopropylsilane (TIS) for Pbf and Trt groups.[5]
Aggregation During Purification Dissolve the crude peptide in a minimal amount of a strong organic solvent (e.g., DMSO, DMF) before injecting it onto the HPLC column. Use a less hydrophobic stationary phase (e.g., C4, C8) for purification.[1]

Experimental Protocols

Protocol 1: Standard Coupling of Fmoc-(R)-Cyclohexylalanine
  • Resin Preparation: Swell the resin (e.g., Rink Amide MBHA) in N,N-dimethylformamide (DMF) for 30 minutes.

  • Fmoc-Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes. Wash the resin thoroughly with DMF (5 times) and dichloromethane (DCM) (3 times).[3]

  • Amino Acid Activation: In a separate vial, dissolve Fmoc-(R)-cyclohexylalanine-OH (3 equivalents relative to resin loading), a coupling agent (e.g., HATU, 3 equivalents), and an additive (e.g., HOBt, 3 equivalents) in DMF. Add a base (e.g., DIEA, 6 equivalents) and allow the mixture to pre-activate for 2 minutes.[3]

  • Coupling: Add the activated amino acid solution to the resin and agitate the reaction vessel for 2-4 hours at room temperature.[3]

  • Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction.[3] If the test is positive, a second coupling (double coupling) should be performed.

  • Washing: Wash the resin with DMF (5 times) and DCM (3 times).

  • Capping (Optional): To block any unreacted amino groups, treat the resin with a capping solution (e.g., acetic anhydride/DIEA/DCM) for 15 minutes.[4]

  • Repeat Cycle: Repeat steps 2-7 for the subsequent amino acids in the peptide sequence.

Protocol 2: Cleavage and Deprotection
  • Resin Washing and Drying: After the final Fmoc deprotection, wash the peptide-resin with DCM and dry it under vacuum.[3]

  • Cleavage Cocktail Preparation: Prepare a cleavage cocktail appropriate for the protecting groups used. A common cocktail is TFA/water/triisopropylsilane (95:2.5:2.5, v/v/v).[4]

  • Cleavage Reaction: Treat the dried peptide-resin with the cleavage cocktail for 2-3 hours at room temperature.[3]

  • Peptide Precipitation: Filter the cleavage mixture to remove the resin and precipitate the crude peptide by adding cold diethyl ether.[3]

  • Peptide Collection: Centrifuge the mixture to pellet the peptide, decant the ether, and wash the pellet with cold ether.[3]

  • Drying: Dry the crude peptide pellet under vacuum.

Visualizations

experimental_workflow cluster_synthesis Solid-Phase Peptide Synthesis Cycle cluster_cleavage Cleavage and Deprotection Resin_Prep Resin Swelling Fmoc_Deprotection Fmoc Deprotection Resin_Prep->Fmoc_Deprotection Washing1 Washing Fmoc_Deprotection->Washing1 Coupling Amino Acid Coupling Washing1->Coupling Washing2 Washing Coupling->Washing2 Kaiser_Test Kaiser Test Washing2->Kaiser_Test Kaiser_Test->Fmoc_Deprotection Next Cycle Kaiser_Test->Coupling Incomplete (Double Couple) Final_Wash Final Wash & Dry Kaiser_Test->Final_Wash Synthesis Complete Cleavage TFA Cleavage Final_Wash->Cleavage Precipitation Ether Precipitation Cleavage->Precipitation Purification Purification (HPLC) Precipitation->Purification

Caption: Standard workflow for solid-phase synthesis of (R)-cyclohexylalanine-containing peptides.

troubleshooting_low_yield cluster_problem Problem cluster_causes Potential Causes cluster_solutions Solutions Low_Yield Low Crude Yield Incomplete_Coupling Incomplete Coupling Low_Yield->Incomplete_Coupling Incomplete_Deprotection Incomplete Deprotection Low_Yield->Incomplete_Deprotection Aggregation Peptide Aggregation Low_Yield->Aggregation Side_Reactions Side Reactions Low_Yield->Side_Reactions Potent_Reagents Use Potent Coupling Reagents (HATU, COMU) Incomplete_Coupling->Potent_Reagents Double_Couple Double Couple / Increase Time Incomplete_Coupling->Double_Couple Stronger_Base Use Stronger Deprotection Base (e.g., DBU) Incomplete_Deprotection->Stronger_Base Modified_Resin Use PEG Resin / Low-Loading Aggregation->Modified_Resin Chaotropes Add Chaotropic Agents Aggregation->Chaotropes Optimize_Conditions Optimize Cleavage & Scavengers Side_Reactions->Optimize_Conditions

Caption: Troubleshooting logic for low yield in peptide synthesis.

References

Selecting the optimal coupling reagents for difficult couplings involving (R)-cyclohexylalanine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing amide bond formation involving the sterically hindered amino acid, (R)-cyclohexylalanine (Cha). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome challenges encountered during the synthesis of peptides containing this bulky residue.

Troubleshooting Guide

This guide addresses common issues observed during the incorporation of (R)-cyclohexylalanine and offers actionable solutions to enhance coupling efficiency and product purity.

Problem Potential Cause Recommended Solution
Low Coupling Efficiency / Poor Yield Steric Hindrance: The bulky cyclohexyl side chain of (R)-cyclohexylalanine can physically impede the approach of the activated amino acid to the N-terminus of the growing peptide chain.[1][2]1. Optimize Coupling Reagent: Employ highly reactive coupling reagents. Uronium/aminium salts like HATU, HBTU, and COMU are generally more effective than carbodiimides for hindered couplings.[3]2. Increase Reaction Time: Extend the coupling duration to allow more time for the reaction to proceed to completion. Monitoring the reaction with a ninhydrin test is recommended.[1][2]3. Double Coupling: Perform the coupling step twice to ensure complete acylation of the N-terminal amine.[2]
Peptide Aggregation: Peptides containing hydrophobic residues like cyclohexylalanine can aggregate on the solid support, reducing the accessibility of reactive sites.1. Choose an Appropriate Resin: Use a high-swelling resin to minimize inter-chain interactions.2. Solvent Choice: Employ solvents known to disrupt secondary structures, such as N,N-dimethylformamide (DMF).
Epimerization of the Amino Acid Prolonged Activation: Extended pre-activation times, especially in the presence of a strong base, can lead to the loss of stereochemical integrity at the alpha-carbon.1. In-situ Activation: Avoid pre-activation of the carboxylic acid. Mix the amino acid, coupling reagent, and base together immediately before adding to the resin. Reaction protocols using DIC/HOAt/DIEA without preactivation have been shown to suppress epimerization.[4]2. Additive Selection: Utilize additives known to reduce epimerization, such as 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt). The use of cupric (II) salts in conjunction with HOBt has also been reported to be effective.[5][6]
Base Strength: The choice and amount of base can influence the rate of epimerization.1. Use a Weaker Base: Consider using a less hindered or weaker base, such as N-methylmorpholine (NMM) instead of diisopropylethylamine (DIEA), although this may require longer reaction times.2. Optimize Base Equivalents: Use the minimum amount of base necessary to facilitate the reaction.
Difficult Purification Hydrophobicity: The presence of the cyclohexyl group increases the hydrophobicity of the resulting peptide, which can lead to challenges during purification by reverse-phase HPLC.1. Optimize HPLC Conditions: Use a mobile phase with a higher organic content (e.g., acetonitrile or methanol) and consider a shallower gradient to improve separation.2. Alternative Purification Methods: If reverse-phase HPLC is ineffective, consider other purification techniques such as size-exclusion chromatography or ion-exchange chromatography, depending on the properties of the peptide.

Frequently Asked Questions (FAQs)

Q1: What are the most effective coupling reagents for incorporating (R)-cyclohexylalanine?

A1: For sterically hindered amino acids like (R)-cyclohexylalanine, highly efficient uronium/aminium salt-based coupling reagents are recommended. Reagents such as HATU, HBTU, and COMU generally provide better yields and faster reaction kinetics compared to carbodiimide-based reagents like DCC or DIC alone.[3] HBTU in the presence of HOBt and DIEA is a commonly used and effective combination.[1]

Q2: How can I monitor the progress of the coupling reaction?

A2: The Kaiser (ninhydrin) test is a reliable qualitative method to monitor the presence of free primary amines on the solid support.[1][2] A positive test (blue or purple color) indicates incomplete coupling, suggesting the need for extended reaction time or a second coupling. A negative test (yellow color) signifies that the reaction is complete.

Q3: Is double coupling always necessary for (R)-cyclohexylalanine?

A3: While not always required, double coupling is a prudent strategy to ensure high coupling efficiency, especially when synthesizing long or complex peptides.[2] Due to the steric bulk of the cyclohexyl side chain, the initial coupling reaction may not proceed to completion. Performing a second coupling step can help drive the reaction forward and minimize the formation of deletion sequences.

Q4: What is epimerization and how can I minimize it when coupling (R)-cyclohexylalanine?

A4: Epimerization is the change in the stereochemical configuration at the alpha-carbon of the amino acid, leading to the formation of a diastereomeric impurity. This is a significant concern in peptide synthesis as it can affect the biological activity of the final peptide.[7] To minimize epimerization:

  • Avoid prolonged pre-activation of the amino acid.

  • Use additives like HOBt or HOAt.[5][6]

  • Employ coupling reagent systems known to suppress epimerization, such as DIC/HOAt.[4]

  • Carefully control the amount and type of base used.

Q5: Are there any specific considerations for the Boc protection strategy with (R)-cyclohexylalanine?

A5: Yes, when using Boc-protected (R)-cyclohexylalanine (Boc-D-Cha-OH), the deprotection step is typically performed with trifluoroacetic acid (TFA).[1] Due to the steric hindrance of the amino acid, the subsequent coupling step may be slower, necessitating the use of efficient coupling reagents and potentially longer reaction times or double coupling as outlined in the troubleshooting guide.[1][2]

Experimental Protocols

General Protocol for Coupling of Boc-D-Cyclohexylalanine using HBTU/DIEA

This protocol is a standard method for the incorporation of Boc-protected (R)-cyclohexylalanine in solid-phase peptide synthesis (SPPS).

Reagents and Materials:

  • Boc-D-cyclohexylalanine (3 equivalents)

  • HBTU (2.9 equivalents)

  • HOBt (3 equivalents)

  • DIEA (6 equivalents)

  • DMF (N,N-dimethylformamide)

  • DCM (Dichloromethane)

  • Resin with N-terminal deprotected amino acid

Procedure:

  • Resin Preparation: Swell the resin in DCM for at least 30 minutes, followed by washing with DMF (3 times).[1]

  • Amino Acid Activation: In a separate vessel, dissolve Boc-D-cyclohexylalanine, HBTU, and HOBt in a minimal amount of DMF. Add DIEA to the mixture to initiate activation.

  • Coupling: Immediately add the activated amino acid solution to the reaction vessel containing the resin.

  • Reaction: Agitate the mixture at room temperature for 1-2 hours.[1]

  • Monitoring: Perform a Kaiser test to check for the presence of free amines. If the test is positive, continue the reaction for another hour or perform a second coupling.

  • Washing: Once the coupling is complete (negative Kaiser test), wash the resin thoroughly with DMF (3 times) and DCM (3 times).[1]

Alternative Coupling Protocol using DIC/HOBt

This protocol provides an alternative method, particularly useful when trying to minimize base-mediated side reactions like epimerization.

Reagents and Materials:

  • Boc-D-cyclohexylalanine (3 equivalents)

  • DIC (3 equivalents)

  • HOBt (3 equivalents)

  • DMF/DCM (1:1) solvent mixture

  • Resin with N-terminal deprotected amino acid

Procedure:

  • Resin Preparation: Swell and wash the resin as described in the HBTU/DIEA protocol.[1]

  • Solution Preparation: In a reaction vessel, dissolve Boc-D-cyclohexylalanine and HOBt in the DMF/DCM solvent mixture and add it to the resin.

  • Coupling: Add DIC to the reaction mixture.

  • Reaction: Agitate the mixture at room temperature for 2-4 hours.[1]

  • Monitoring: Monitor the reaction progress using the Kaiser test.

  • Washing: Upon completion, wash the resin with DMF (3 times) and DCM (3 times).[1]

Quantitative Data Summary

Reagent Equivalents (relative to resin loading) Typical Reaction Time Notes
Boc-D-Cha-OH 31-4 hoursThe excess is used to drive the reaction to completion.
HBTU 2.91-2 hoursA highly efficient uronium salt coupling reagent.
HOBt 31-4 hoursUsed as an additive to suppress racemization.[5]
DIEA 61-2 hoursA hindered base used to activate the coupling reagent.
DIC 32-4 hoursA carbodiimide coupling reagent.

Visualizations

experimental_workflow cluster_prep Resin Preparation cluster_coupling Coupling Reaction cluster_monitoring Monitoring & Completion Resin Resin Swell Swell in DCM Resin->Swell Wash_DMF1 Wash with DMF Swell->Wash_DMF1 Activate Activate Amino Acid (e.g., with HBTU/DIEA) Wash_DMF1->Activate Couple Couple to Resin Activate->Couple Agitate Agitate (1-4h) Couple->Agitate Kaiser_Test Kaiser Test Agitate->Kaiser_Test Wash_Final Final Wash (DMF & DCM) Kaiser_Test->Wash_Final Negative Double_Couple Double Couple Kaiser_Test->Double_Couple Positive Double_Couple->Agitate reagent_selection Start Start: Difficult Coupling with (R)-Cyclohexylalanine High_Efficiency Need High Coupling Efficiency? Start->High_Efficiency Check_Epimerization Is Epimerization a Major Concern? HBTU Use HBTU/HOBt Check_Epimerization->HBTU No DIC_HOAt Use DIC/HOAt (No Pre-activation) Check_Epimerization->DIC_HOAt Yes High_Efficiency->Check_Epimerization No HATU_COMU Use HATU or COMU High_Efficiency->HATU_COMU Yes Check_Epimerization_after Epimerization Still an Issue? HATU_COMU->Check_Epimerization_after Re-evaluate Epimerization HATU_COMU->Check_Epimerization_after Standard_DIC Consider Standard DIC/HOBt Check_Epimerization_after->HBTU No Check_Epimerization_after->DIC_HOAt Yes

References

Managing side reactions during the cleavage of peptides with (R)-cyclohexylalanine from resin

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for peptide synthesis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you manage side reactions during the crucial step of cleaving your peptide from the resin, with a special focus on peptides containing the non-canonical amino acid (R)-cyclohexylalanine (Cha).

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed during trifluoroacetic acid (TFA) cleavage of peptides from resin?

During TFA-mediated cleavage, highly reactive cationic species are generated from the cleavage of side-chain protecting groups (e.g., t-butyl, trityl) and the resin linker.[1][2] These carbocations can cause several side reactions, primarily through the alkylation of nucleophilic residues in the peptide sequence.[3] The most susceptible amino acids are Tryptophan (Trp), Methionine (Met), Cysteine (Cys), and Tyrosine (Tyr).[2][3] While the cyclohexyl side chain of (R)-cyclohexylalanine is generally stable, the presence of other sensitive residues requires careful management. Other potential side reactions include oxidation, especially of Met and Trp, and incomplete removal of stubborn protecting groups like Pbf or Pmc from Arginine (Arg).[4][5]

Q2: What is the function of a scavenger in a cleavage cocktail?

Scavengers are nucleophilic reagents added to the cleavage cocktail to "trap" or quench the reactive carbocations generated during the cleavage process.[2][6] By reacting with these electrophilic species, scavengers prevent them from modifying sensitive amino acid residues in the target peptide.[7] This significantly reduces the formation of undesired byproducts, leading to a purer crude peptide and simplifying subsequent purification steps.[8]

Q3: How do I select the appropriate scavenger cocktail for my peptide containing (R)-cyclohexylalanine?

The choice of cleavage cocktail depends entirely on the amino acid composition of your peptide.[5] The (R)-cyclohexylalanine residue itself is relatively non-reactive. Therefore, the selection should be based on the other amino acids present. A general, non-malodorous cocktail like TFA/Triisopropylsilane (TIS)/Water (95:2.5:2.5 v/v/v) is often sufficient for most sequences.[2] However, if your peptide contains sensitive residues, a more complex mixture is required. For instance, if Cysteine is present, ethanedithiol (EDT) is often added.[7] For peptides containing multiple sensitive residues (Cys, Met, Trp, Tyr), a universal cocktail like Reagent K is recommended.[1][9]

Q4: Can the (R)-cyclohexylalanine residue itself cause any specific side reactions?

The aliphatic cyclohexyl side chain of (R)-cyclohexylalanine is chemically robust and generally stable under standard TFA cleavage conditions. Unlike residues like Tryptophan or Methionine, it is not susceptible to alkylation by carbocations. The primary considerations for peptides containing this residue are the potential side reactions involving other sensitive amino acids within the sequence. Proper preparation of the peptidyl resin, including thorough washing and drying before cleavage, is crucial to prevent any unforeseen side reactions.[10]

Q5: How long should the cleavage reaction be carried out?

For most peptides, a reaction time of 2-3 hours at room temperature is sufficient to cleave the peptide from the resin and remove most common protecting groups.[11] However, peptides containing multiple Arginine residues protected with Pmc or Pbf groups may require longer deprotection times, sometimes exceeding 4 hours.[9][12] It is highly recommended to perform a small-scale trial cleavage on a small amount of resin (10-20 mg) to determine the optimal cleavage time for your specific peptide before committing the entire batch.[13][14]

Troubleshooting Guide

Issue 1: My HPLC/LC-MS analysis shows multiple unexpected peaks close to my product peak.
  • Possible Cause: Alkylation of sensitive amino acid side chains (Trp, Met, Cys, Tyr) by carbocations generated during cleavage. The t-butyl cation is a common culprit.[7][13]

  • Solution: Your scavenger cocktail may be insufficient or inappropriate for your peptide's sequence.

    • For Trp-containing peptides: Ensure your cocktail contains a silane scavenger like Triisopropylsilane (TIS) or a thiol.[7] Using Fmoc-Trp(Boc)-OH during synthesis is the most effective way to prevent side reactions related to this residue.[4]

    • For Met-containing peptides: Add thioanisole to the cleavage cocktail to prevent S-alkylation. To prevent oxidation, you can also add reducing agents like dimethyl sulfide (DMS).[7]

    • For Cys-containing peptides: Ethanedithiol (EDT) is a highly effective scavenger.[7]

    • General Recommendation: For peptides with multiple sensitive residues, use a universal and robust cocktail such as Reagent K (TFA/phenol/water/thioanisole/EDT).[2][9]

Issue 2: The final yield of my peptide is significantly lower than expected.
  • Possible Cause 1: Incomplete cleavage from the resin. This can happen if the reaction time is too short or if the resin is not properly swollen.

  • Solution 1: Increase the cleavage reaction time, especially if your peptide contains Arg(Pbf/Pmc). Perform a small-scale trial to test for optimal time. Ensure you use a sufficient volume of cleavage cocktail (e.g., 10 mL per gram of resin) to allow for proper swelling and interaction.[2]

  • Possible Cause 2: Reattachment of the cleaved peptide to the resin. The linker cation can be reactive and, if not properly scavenged, can react with nucleophilic residues of the peptide.

  • Solution 2: Use an effective scavenger cocktail. TIS is particularly good at scavenging linker-derived cations.

  • Possible Cause 3: Poor precipitation of the peptide.

  • Solution 3: Ensure the diethyl ether used for precipitation is cold (-20°C) and used in a sufficient excess (at least 10-fold volume).[11] Allow the precipitation to proceed at a low temperature for at least 30 minutes to maximize recovery.[11]

Issue 3: Mass spectrometry data indicates that some protecting groups were not removed.
  • Possible Cause: Incomplete deprotection due to insufficient reaction time or an inappropriate cleavage cocktail. Arginine protecting groups like Pbf and Pmc are notoriously difficult to remove.[12]

  • Solution:

    • Extend the cleavage time to 4 hours or even longer. Monitor the deprotection progress by taking small aliquots over time for analysis.

    • The addition of thioanisole to the cleavage cocktail can accelerate the removal of Arg(Pmc) groups.[13]

    • For very stubborn protecting groups, a stronger acid cocktail containing trifluoromethanesulfonic acid (TFMSA) might be necessary, but this should be used with caution as it can degrade sensitive peptides.[10][11]

Data & Protocols

Table 1: Common Cleavage Cocktails
Reagent Name/CompositionKey ScavengersRecommended ForNot Recommended For
TFA / TIS / H₂O (95 : 2.5 : 2.5)Triisopropylsilane (TIS)General use for peptides without highly sensitive residues. Effective for scavenging trityl cations.[2][12]Peptides containing Met, as it does not prevent oxidation.
Reagent B (TFA / Phenol / H₂O / TIS) (88 : 5 : 5 : 2)Phenol, Triisopropylsilane (TIS)"Odorless" alternative for peptides with Trp, Tyr, or trityl-protected residues.[15]Peptides containing Met, as it does not prevent oxidation.[15]
Reagent K (TFA / Phenol / H₂O / Thioanisole / EDT) (82.5 : 5 : 5 : 5 : 2.5)Phenol, Thioanisole, Ethanedithiol (EDT)Universal cocktail for peptides containing any combination of sensitive residues (Cys, Met, Trp, Tyr).[2][9]Cases where a less aggressive or malodorous cocktail would suffice.
TFA / Thioanisole / EDT / H₂O (90 : 5 : 2.5 : 2.5)Thioanisole, Ethanedithiol (EDT)Peptides containing Arg(Pmc/Pbf), Cys, and Met.Peptides sensitive to strong thiol reagents.
Experimental Protocols
Protocol 1: Standard Peptide Cleavage and Precipitation

This protocol is suitable for a 0.1 mmol scale synthesis.

  • Preparation: Place the dry, peptide-bound resin (approx. 100-200 mg) into a suitable reaction vessel.

  • Cocktail Addition: In a well-ventilated fume hood, prepare 2-3 mL of the appropriate cleavage cocktail (see Table 1). Add the freshly prepared cocktail to the resin.

  • Reaction: Gently agitate the mixture at room temperature for 2-3 hours. A color change (e.g., yellowing if trityl groups are present) may be observed.[5]

  • Filtration: Filter the cleavage solution away from the resin beads into a clean centrifuge tube.

  • Washing: Wash the resin twice with a small amount of fresh TFA (approx. 0.5 mL each) and combine the filtrates with the solution from step 4.[2]

  • Precipitation: Add the combined TFA solution dropwise into a 10-fold excess of ice-cold diethyl ether. A white precipitate of the peptide should form.

  • Incubation: Place the ether suspension at -20°C for at least 30 minutes to maximize peptide precipitation.[11]

  • Isolation: Centrifuge the suspension to pellet the peptide. Carefully decant the ether.

  • Washing & Drying: Wash the peptide pellet 2-3 times with cold diethyl ether, centrifuging each time. After the final wash, dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.

Protocol 2: Small-Scale Trial Cleavage
  • Preparation: Place a small amount of the dried peptide-resin (10-20 mg) into a microcentrifuge tube.

  • Cocktail Addition: Prepare a small volume of the desired cleavage cocktail. For a 10 mg scale, 400-500 µL is sufficient. Add the cocktail to the resin.

  • Reaction: Vortex the tube briefly and allow it to stand at room temperature for the desired time (e.g., 2 hours).

  • Work-up: After the reaction, filter the solution through a small cotton plug in a pipette tip into another microcentrifuge tube containing cold diethyl ether to precipitate the peptide.

  • Analysis: Isolate the small amount of peptide by centrifugation, dry it, and analyze it by HPLC and LC-MS to check for cleavage completion, deprotection, and the presence of side products.[16]

Visualizations

Cleavage_Workflow Resin 1. Dry Peptide-Resin AddCocktail 2. Add Cleavage Cocktail (TFA + Scavengers) Resin->AddCocktail React 3. React at RT (2-3 hours) AddCocktail->React Filter 4. Filter Resin React->Filter Filter->Resin Spent Resin Precipitate 5. Precipitate in Cold Diethyl Ether Filter->Precipitate Peptide in TFA Isolate 6. Centrifuge & Decant Precipitate->Isolate WashDry 7. Wash & Dry Peptide Isolate->WashDry Analysis 8. Analyze Crude Peptide (HPLC, LC-MS) WashDry->Analysis Scavenger_Selection decision decision result result start Start: Analyze Peptide Sequence q1 Contains Trp, Tyr, Cys, or Met? start->q1 q_cys Contains Cys? q1->q_cys Yes res_simple Use: TFA / TIS / H2O q1->res_simple No q_met Contains Met? q_cys->q_met No res_k Use Reagent K or Cocktail with EDT, Thioanisole, TIS q_cys->res_k Yes q_trp Contains Trp? q_met->q_trp No q_met->res_k Yes q_trp->res_simple No q_trp->res_k Yes res_edt Add EDT to Cocktail res_thio Add Thioanisole to Cocktail Scavenger_Mechanism cluster_cleavage TFA Cleavage Process cluster_scavenging Scavenging Action cluster_peptide Peptide Fate reactant reactant product product intermediate intermediate process process PG Protecting Group (e.g., t-Butyl) Cation Reactive Carbocation (e.g., t-Butyl⁺) PG->Cation Cleavage TFA TFA (Acid) Scavenger Scavenger (e.g., TIS) Cation->Scavenger Trapped by Peptide Sensitive Residue (e.g., Trp) Cation->Peptide Attacks Trapped Trapped Cation (Stable Adduct) Scavenger->Trapped Quenching TargetPeptide Intact Target Peptide (Desired) SideProduct Alkylated Side Product (Undesired) Peptide->SideProduct

References

Technical Support Center: Enhancing the Solubility of Crude Peptides Rich in (R)-cyclohexylalanine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in solubilizing crude peptides rich in the synthetic, non-polar amino acid (R)-cyclohexylalanine. The presence of this bulky, hydrophobic residue significantly decreases aqueous solubility, often leading to aggregation and precipitation. The following strategies are based on established biochemical principles and are broadly applicable to a wide range of hydrophobic peptide sequences.

Frequently Asked Questions (FAQs)

Q1: My crude peptide containing (R)-cyclohexylalanine won't dissolve in aqueous buffers. What is the first step I should take?

A1: The initial and most crucial step is to assess the peptide's overall amino acid composition and predict its net charge at a neutral pH (around 7.0).[1][2][3][4][5][6] Peptides with a high proportion of hydrophobic residues like (R)-cyclohexylalanine, Leucine, Valine, Isoleucine, and Phenylalanine will inherently have poor aqueous solubility.[1][7][8] For these peptides, direct dissolution in aqueous buffers is often unsuccessful.[9][10] The recommended first step is to test the solubility of a small amount of the peptide before attempting to dissolve the entire sample.[1][2][9] Subsequently, using a small amount of an organic solvent to create a concentrated stock solution is the standard approach.[1][7][10]

Q2: Which organic solvent is best for my (R)-cyclohexylalanine-rich peptide?

A2: Dimethyl sulfoxide (DMSO) is the most commonly recommended organic solvent due to its high solubilizing power and relatively low toxicity in many biological assays.[1][4][7][10] Alternatives include dimethylformamide (DMF), acetonitrile (ACN), isopropanol, or methanol.[6][7][11][12] If your peptide contains cysteine (Cys), methionine (Met), or tryptophan (Trp) residues, be aware that DMSO can cause oxidation. In such cases, using DMF or another suitable solvent is advisable.[5][7]

Q3: How do I correctly use an organic solvent to dissolve my hydrophobic peptide?

A3: First, attempt to dissolve a small, test amount of the lyophilized peptide in the chosen organic solvent (e.g., DMSO) to create a concentrated stock solution.[1][4][9][10] Once the peptide is fully dissolved in the organic solvent, you can slowly add your aqueous buffer to the peptide stock solution drop-by-drop while gently vortexing or stirring.[7][9] This method of gradual dilution is critical to prevent the peptide from precipitating out of solution.[9]

Q4: Can adjusting the pH of my buffer improve the solubility of my peptide?

A4: Yes, pH adjustment is a powerful technique.[7][8][11][13] First, calculate the theoretical net charge of your peptide at pH 7.

  • For Basic Peptides (net positive charge): Try dissolving the peptide in a dilute acidic solution, such as 10% acetic acid or 0.1% trifluoroacetic acid (TFA).[1][2][3][6][7]

  • For Acidic Peptides (net negative charge): Attempt to dissolve the peptide in a dilute basic solution, like 10% ammonium hydroxide or ammonium bicarbonate.[1][2][6][7][11] Peptides are generally least soluble at their isoelectric point (pI) and more soluble at pH values further from their pI.[8][14]

Q5: What other simple lab techniques can I use to improve peptide solubility?

A5: Sonication and gentle warming can be effective.

  • Sonication: Using a bath sonicator can help break up aggregates and improve the dissolution of the peptide.[1][3][7][12][15] Brief pulses of sonication (e.g., 3 times for 10 seconds) with cooling on ice in between are recommended.[1]

  • Warming: Gently warming the solution (e.g., to <40°C) can increase the solubility of some peptides.[1][6] However, be cautious to avoid degradation, especially for longer or more sensitive sequences.

Q6: What are more advanced strategies if the above methods fail?

A6: If standard methods are insufficient, consider these formulation and chemical modification strategies:

  • Use of Co-solvents: Maintaining a certain percentage of an organic solvent in the final aqueous solution can keep the peptide dissolved.[7]

  • Denaturing Agents: For peptides that tend to aggregate, using agents like 6 M guanidine hydrochloride or 8 M urea can be a last resort, followed by dilution.[5][6]

  • Lipid-Based Formulations: For in vivo applications, lipid-based delivery systems can solubilize highly lipophilic peptides.[13][16]

  • Cyclodextrins: These can form inclusion complexes with hydrophobic residues, enhancing aqueous solubility.[11][16][17]

  • Chemical Modifications: For future syntheses, consider incorporating hydrophilic amino acids or attaching a hydrophilic tag (e.g., PEGylation) to the peptide sequence.[7][8][10][18]

Troubleshooting Guide

Problem Possible Cause Recommended Solution(s) Citations
Peptide will not dissolve in any solvent. Extreme hydrophobicity and strong intermolecular interactions.1. Try a stronger organic solvent like DMF or NMP. 2. Use denaturing agents like 6M Guanidine-HCl or 8M Urea. 3. Re-evaluate the peptide sequence for potential modifications in future syntheses.[5][6][11]
Peptide dissolves in organic solvent but precipitates upon addition of aqueous buffer. The peptide has reached its solubility limit in the final solvent mixture.1. Decrease the final concentration of the peptide. 2. Increase the percentage of the organic co-solvent in the final solution (be mindful of assay compatibility). 3. Add the peptide-organic solvent solution to the aqueous buffer very slowly while vigorously stirring or vortexing to avoid localized high concentrations. 4. Lyophilize the peptide and start over with a different solvent system or lower target concentration.[1][9]
The peptide solution is cloudy or contains visible particles. Incomplete dissolution or aggregation.1. Sonicate the solution in a water bath. 2. Gently warm the solution (<40°C). 3. Centrifuge the solution to pellet any undissolved material before using the supernatant.[1][6][7]
Peptide solubility varies between different batches. Differences in counter-ions from the synthesis/purification process (e.g., TFA vs. acetate) or variations in lyophilization.1. Ensure consistent counter-ion exchange protocols if possible. 2. Always perform a small-scale solubility test for each new batch.[10]
The peptide is soluble but inactive in the biological assay. The organic solvent used for dissolution is interfering with the assay.1. Reduce the final concentration of the organic solvent in the assay to a tolerable level (often <1% v/v for DMSO). 2. Perform a solvent tolerance control experiment for your assay. 3. Consider alternative solubilization methods that do not require organic solvents, if possible (e.g., pH adjustment, cyclodextrins).[7]

Experimental Protocols

Protocol 1: General Solubilization of a Hydrophobic Peptide
  • Preparation: Allow the lyophilized peptide to warm to room temperature before opening the vial.[1][2]

  • Initial Solubility Test: Weigh a small amount of the peptide (e.g., 1 mg) for a preliminary solubility test.[1][2][9]

  • Charge Analysis: Determine the net charge of the peptide at neutral pH by assigning a value of +1 to each basic residue (K, R, H, N-terminus) and -1 to each acidic residue (D, E, C-terminus).[1][2][3][4][5]

  • Solvent Selection (Decision based on charge):

    • Net Charge > 0 (Basic): Attempt to dissolve in sterile water. If unsuccessful, try 10% acetic acid.[1][3][6]

    • Net Charge < 0 (Acidic): Attempt to dissolve in sterile water. If unsuccessful, try 10% ammonium bicarbonate.[1][7]

    • Net Charge = 0 (Neutral/Hydrophobic): Proceed directly to using an organic solvent.

  • Organic Solvent Dissolution:

    • Add a small volume of DMSO (or DMF if the peptide contains Cys or Met) to the peptide to create a concentrated stock solution (e.g., 10-20 mg/mL).[1][5][7] Vortex or sonicate briefly if necessary to fully dissolve the peptide.[1][3]

  • Aqueous Dilution: While vigorously stirring or vortexing your desired aqueous buffer, add the concentrated peptide stock solution drop-by-drop until the desired final concentration is reached.[7][9]

  • Final Check: Inspect the solution for clarity. If it becomes cloudy or shows precipitation, you have exceeded the solubility limit.[9] In this case, you may need to prepare a more dilute final solution.

Protocol 2: Solubility Enhancement by Sonication
  • Prepare Suspension: Add the chosen solvent (aqueous or a mix with a co-solvent) to the lyophilized peptide.

  • Vortex: Vortex the sample for 30 seconds to create a suspension.

  • Sonicate: Place the tube in a bath sonicator. Apply short bursts of sonication (e.g., 10-15 seconds).[1]

  • Cool: Place the tube on ice for 1-2 minutes between sonication bursts to prevent heating and potential peptide degradation.[1]

  • Repeat: Repeat the sonication and cooling cycle 3-5 times.

  • Inspect: Visually inspect the solution for clarity. A properly solubilized peptide will result in a transparent, particle-free solution.[1]

Visualizations

Experimental_Workflow_for_Peptide_Solubilization start Start: Lyophilized Crude Peptide test_sol Perform Small-Scale Solubility Test start->test_sol analyze Analyze Peptide Sequence: - Hydrophobicity - Net Charge test_sol->analyze choose_solvent Select Initial Solvent analyze->choose_solvent water Sterile Water choose_solvent->water  If Hydrophilic   acid Dilute Acid (e.g., 10% Acetic Acid) choose_solvent->acid If Basic (Net +) base Dilute Base (e.g., 10% NH4OH) choose_solvent->base If Acidic (Net -) organic Organic Solvent (e.g., DMSO, DMF) choose_solvent->organic If Neutral/Hydrophobic dissolved_check Fully Dissolved? water->dissolved_check acid->dissolved_check base->dissolved_check organic->dissolved_check dilute Slowly Dilute with Aqueous Buffer dissolved_check->dilute Yes troubleshoot Troubleshoot: - Use Sonication/Heat - Decrease Concentration - Try Alternative Solvent dissolved_check->troubleshoot No final_check Solution Clear? dilute->final_check success Success: Solubilized Peptide Stock final_check->success Yes final_check->troubleshoot No (Precipitation) troubleshoot->analyze

Caption: Workflow for solubilizing crude peptides.

Caption: Troubleshooting common peptide solubility issues.

References

Technical Support Center: Real-time Monitoring of Solid-Phase Peptide Synthesis with Unnatural Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing Solid-Phase Peptide Synthesis (SPPS) involving unnatural amino acids. Here you will find answers to frequently asked questions, detailed troubleshooting guides, and robust experimental protocols to navigate the complexities of synthesizing custom peptides.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges when incorporating unnatural amino acids in SPPS?

A1: The incorporation of unnatural amino acids (UNAAs) can present several challenges compared to standard proteinogenic amino acids. These often stem from steric hindrance, altered reactivity, and unique side-chain functionalities. Key issues include incomplete coupling reactions, an increased propensity for side reactions like racemization and aspartimide formation, and on-resin aggregation, particularly with hydrophobic or bulky UNAAs.[1][2][3] The commercial availability of diverse and affordable Fmoc-protected UNAAs can also be a limiting factor.[4]

Q2: How can I monitor the coupling efficiency of an unnatural amino acid in real-time?

A2: Real-time monitoring is crucial for optimizing SPPS with challenging residues. The most common method is UV-Vis monitoring of the Fmoc deprotection step.[5][6] A consistent release of the Fmoc chromophore in each cycle indicates successful coupling in the previous step. For N-methylated amino acids, where the ninhydrin test is ineffective, the bromophenol blue test can be used to monitor coupling completion.[3][7] More advanced techniques involve monitoring resin swelling, as a lack of volume increase can indicate coupling failure or aggregation.[5][8][9]

Q3: Which coupling reagents are most effective for sterically hindered unnatural amino acids?

A3: For sterically hindered UNAAs, standard coupling reagents may be inefficient. More potent activating reagents are often necessary. Uronium/aminium-based reagents like HATU, HCTU, and COMU are generally more effective than HBTU for such couplings.[1][10][11] For extremely difficult couplings, including those involving N-methylated residues, specialized reagents like PyAOP, PyBroP, or those that generate amino acid fluorides might be required.[1][3]

Q4: What strategies can be employed to minimize peptide aggregation during synthesis?

A4: On-resin aggregation is a major cause of synthesis failure, especially for hydrophobic sequences.[2][12] Strategies to mitigate this include:

  • Solvent Choice: Using more effective solvating agents like N-methylpyrrolidone (NMP) or adding DMSO to DMF can help disrupt secondary structures.[2][12]

  • Elevated Temperature/Microwave: Microwave-assisted SPPS can significantly accelerate reactions and disrupt aggregation, leading to higher purity.[12]

  • Pseudoproline Dipeptides: Incorporating these dipeptides at specific intervals can break up secondary structures.[12]

  • Low-Loading Resins: Using resins with a lower substitution level can increase the distance between peptide chains, reducing inter-chain interactions.

Q5: When should I consider double coupling?

A5: Double coupling, the process of repeating the coupling step before moving to the next deprotection, is a useful strategy to drive difficult reactions to completion. It is particularly recommended for sterically hindered unnatural amino acids, after proline residues, or for any residue that shows a weak positive result in a coupling completion test (e.g., Kaiser or bromophenol blue test).[1][2]

Troubleshooting Guides

Issue 1: Incomplete or Failed Coupling of an Unnatural Amino Acid

Symptoms:

  • Low or absent UV signal for Fmoc release in the subsequent deprotection step.

  • Positive Kaiser test (for primary amines) or bromophenol blue test (for secondary amines) after the coupling step.

  • Mass spectrometry of the final product shows a significant deletion sequence at the position of the unnatural amino acid.

Troubleshooting Workflow:

G start Incomplete Coupling Detected reagent Optimize Coupling Reagent (e.g., HATU, HCTU, COMU) start->reagent Is the Unnatural Amino Acid sterically hindered? time_conc Increase Reaction Time & Equivalents of AA/Reagent reagent->time_conc double_couple Perform a Double Coupling time_conc->double_couple temp Increase Reaction Temperature (Caution: may increase side reactions) double_couple->temp solvent Change Solvent (e.g., NMP or add DMSO) temp->solvent cap Cap Unreacted Amines (e.g., with Acetic Anhydride) solvent->cap If coupling still incomplete, prevent deletion sequences G start Aggregation Suspected solvent Improve Solvation: - Switch DMF to NMP - Add DMSO (up to 25%) - Use a 'magic mixture' (DCM/DMF/NMP) start->solvent microwave Disrupt Secondary Structure: - Use Microwave-Assisted SPPS - Increase synthesis temperature (e.g., 50°C) solvent->microwave backbone Modify Peptide Backbone: - Incorporate Pseudoproline Dipeptides - Use Dmb/Hmb protected AAs microwave->backbone resin Modify Solid Support: - Use a low-loading resin - Switch to a PEG-based resin (e.g., ChemMatrix) backbone->resin success Synthesis Improved resin->success G cluster_synthesis SPPS Synthesizer synthesis Fmoc-Deprotection Step: Resin treated with 20% Piperidine in DMF flow_cell In-line UV-Vis Flow Cell synthesis->flow_cell Effluent detector UV-Vis Detector (λ = 290-304 nm) flow_cell->detector data Data Acquisition System (Plot Absorbance vs. Time) detector->data analysis Data Analysis: - Integrate peak area - Compare areas between cycles data->analysis

References

Validation & Comparative

(R)-Cyclohexylalanine Incorporation: A Comparative Guide to Enhanced Proteolytic Stability in Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, enhancing the in vivo half-life of peptide-based therapeutics is a critical challenge. One effective strategy is the incorporation of non-proteinogenic amino acids, such as (R)-cyclohexylalanine (Cha), to improve resistance to enzymatic degradation. This guide provides a comparative analysis of the proteolytic stability of peptides containing (R)-cyclohexylalanine versus their native counterparts, supported by experimental data and detailed methodologies.

The introduction of unnatural amino acids like cyclohexylalanine is a key strategy to overcome the rapid degradation of peptides by proteases. The bulky and hydrophobic cyclohexyl side chain of this amino acid sterically hinders the approach of proteolytic enzymes to the peptide backbone. When the D- or R-isomeric form is used, this resistance is further enhanced because most naturally occurring proteases are stereospecific for L-amino acids and exhibit significantly reduced or no activity towards peptide bonds involving D- or R-amino acids. This combined effect leads to a substantial increase in the metabolic stability and in vivo half-life of the modified peptide.

Quantitative Comparison of Proteolytic Stability

The following table summarizes experimental data demonstrating the significant improvement in the proteolytic stability of peptides upon the substitution of a native amino acid with L-cyclohexylalanine*, a close analogue of (R)-cyclohexylalanine. The data shows a dramatic increase in the half-life of apelin analogues when incubated in rat plasma.

Peptide NameModificationAssayHalf-life (t½)Fold Increase in Half-life
Apelin-17NativeRat Plasma Stability~ 2.5 min-
hArgCha17A2L-Cha at position 9Rat Plasma Stability~ 14 hours (840 min)~336
pyr-Apelin-13NativeRat Plasma Stability~ 5 min-
Cha13A2L-Cha at position 9Rat Plasma Stability~ 3.3 hours (200 min)~40

*Data presented for L-cyclohexylalanine as a representative example of the impact of cyclohexylalanine incorporation on proteolytic stability.[1]

Experimental Workflow for Proteolytic Stability Assay

The following diagram illustrates a typical experimental workflow for assessing the proteolytic stability of peptides in vitro.

G cluster_prep Preparation cluster_incubation Incubation cluster_processing Sample Processing cluster_analysis Analysis Peptide_Stock Peptide Stock Solution (Native & Cha-modified) Incubation Incubate at 37°C with gentle shaking Peptide_Stock->Incubation Plasma Biological Matrix (e.g., Human Plasma) Plasma->Incubation Time_Points Collect Aliquots at defined time points (e.g., 0, 15, 30, 60, 120 min) Incubation->Time_Points Quench Quench Reaction (e.g., add acid or organic solvent) Time_Points->Quench Centrifuge Centrifuge to precipitate proteins Quench->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LCMS LC-MS/MS Analysis Supernatant->LCMS Data_Analysis Data Analysis (Quantify remaining peptide) LCMS->Data_Analysis Half_Life Calculate Half-life (t½) Data_Analysis->Half_Life

Caption: Experimental workflow for in vitro proteolytic stability assay.

Experimental Protocols

Below are detailed methodologies for the key experiments involved in comparing the proteolytic stability of native and modified peptides.

In Vitro Plasma Stability Assay

This protocol outlines the procedure for determining the half-life of a peptide in plasma.[2][3][4]

1. Materials:

  • Test peptide (native and (R)-cyclohexylalanine-modified)

  • Pooled human plasma (or other species as required), heparinized

  • Phosphate-buffered saline (PBS), pH 7.4

  • Quenching solution (e.g., 10% trichloroacetic acid (TCA) in water, or acetonitrile/methanol containing an internal standard)

  • Incubator capable of maintaining 37°C

  • Microcentrifuge

  • LC-MS/MS system

2. Procedure:

  • Prepare a stock solution of the test peptide in a suitable solvent (e.g., water or PBS).

  • Pre-warm the plasma to 37°C.

  • Initiate the assay by adding the peptide stock solution to the pre-warmed plasma to achieve the desired final concentration (e.g., 1-10 µM).

  • Incubate the mixture at 37°C with gentle agitation.

  • At predetermined time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot of the incubation mixture.

  • Immediately quench the enzymatic reaction by adding the aliquot to a tube containing the cold quenching solution. The quenching solution serves to precipitate the plasma proteins and stop degradation.

  • Vortex the samples and incubate on ice for at least 10 minutes to allow for complete protein precipitation.

  • Centrifuge the samples at high speed (e.g., 12,000 x g) for 5-10 minutes to pellet the precipitated proteins.

  • Carefully collect the supernatant, which contains the remaining intact peptide.

  • Analyze the supernatant using a validated LC-MS/MS method to quantify the concentration of the intact peptide.

  • Plot the percentage of remaining peptide against time and calculate the half-life (t½) by fitting the data to a first-order decay model.

Protease Stability Assay

This protocol is used to assess the stability of a peptide against a specific protease.

1. Materials:

  • Test peptide (native and (R)-cyclohexylalanine-modified)

  • Protease of interest (e.g., trypsin, chymotrypsin, proteinase K)

  • Assay buffer appropriate for the chosen protease (e.g., Tris-HCl or PBS)

  • Protease inhibitor or quenching solution (e.g., acid, organic solvent, or a specific inhibitor for the protease)

  • Incubator

  • LC-MS/MS or HPLC system

2. Procedure:

  • Prepare a stock solution of the test peptide and the protease in the assay buffer.

  • Add the peptide solution to a reaction tube and pre-warm to the optimal temperature for the protease (typically 37°C).

  • Initiate the reaction by adding the protease solution to the peptide solution.

  • Incubate the reaction mixture at the optimal temperature.

  • At various time points, take aliquots of the reaction and stop the proteolysis by adding a quenching solution or a specific protease inhibitor.

  • Analyze the samples by LC-MS/MS or HPLC to determine the amount of undigested peptide remaining.

  • Calculate the rate of degradation and the peptide's half-life in the presence of the specific protease.

By following these protocols, researchers can effectively quantify the enhanced proteolytic stability conferred by the incorporation of (R)-cyclohexylalanine into peptide sequences, providing crucial data for the development of more robust and effective peptide-based therapeutics.

References

A Comparative Guide to the Validation of Enantiomeric Purity for (R)-2-amino-3-cyclohexylpropanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the enantiomeric purity of chiral molecules like (R)-2-amino-3-cyclohexylpropanoic acid, a non-proteinogenic amino acid, is of paramount importance. The stereochemistry of such compounds can profoundly influence their pharmacological and toxicological profiles. This guide provides an objective comparison of the primary analytical techniques used to validate the enantiomeric purity of this compound, supported by experimental data and detailed protocols.

Comparison of Analytical Methods

The enantiomeric purity of this compound can be determined by several methods, each with its own set of advantages and limitations. The most common and effective techniques are Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC), Capillary Electrophoresis (CE), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

FeatureChiral High-Performance Liquid Chromatography (HPLC)Chiral Gas Chromatography (GC)Capillary Electrophoresis (CE)NMR Spectroscopy with Chiral Solvating Agent
Principle Differential interaction with a chiral stationary phase (CSP).[1][2][3][4][5]Separation of volatile, derivatized enantiomers on a chiral capillary column.Differential migration of enantiomers in an electric field in the presence of a chiral selector.[6]Formation of diastereomeric complexes with a chiral solvating agent, leading to distinct NMR signals.[7][8]
Derivatization Can be direct (underivatized) or indirect (pre-column derivatization).[1][2]Mandatory to ensure volatility.[9][10]Often not required, but can be used to enhance detection.Not required for the analyte, but a chiral solvating agent is added.[8]
Sensitivity High (µg/mL to ng/mL).[11]Very high (pg to ng), especially with mass spectrometry (MS) detection.High, with low sample volume requirements.Lower, typically requires mg quantities of the sample.
Analysis Time Typically 10-30 minutes per sample.Typically 15-40 minutes per sample.Fast, often less than 20 minutes per sample.Rapid, typically under 15 minutes for data acquisition.
Quantitative Accuracy Excellent.[12]Excellent, especially when using isotopically labeled internal standards.Good to excellent.Good, but can be affected by signal overlap and the accuracy of integration.
Method Development Can be time-consuming to find the optimal CSP and mobile phase.[4]Derivatization and optimization of temperature programs can be complex.Relatively straightforward; involves screening of chiral selectors and buffer conditions.Can be rapid; involves screening different chiral solvating agents and optimizing molar ratios.
Instrumentation HPLC system with a chiral column and a suitable detector (e.g., UV, MS).GC system with a chiral column and a detector (e.g., FID, MS).CE instrument with a suitable detector (e.g., UV, DAD).High-field NMR spectrometer.

Experimental Protocols

Below are detailed methodologies for the key experiments cited in this guide. These protocols are representative and may require optimization for specific instrumentation and laboratory conditions.

Chiral High-Performance Liquid Chromatography (HPLC)

Method 1: Direct Enantioseparation on a Chiral Stationary Phase

This method is suitable for the direct analysis of underivatized 2-amino-3-cyclohexylpropanoic acid.

  • Instrumentation : HPLC system with a quaternary pump, autosampler, column thermostat, and a UV or MS detector.

  • Chiral Stationary Phase : A macrocyclic glycopeptide-based CSP, such as an Astec CHIROBIOTIC T column (250 x 4.6 mm, 5 µm), is effective for underivatized amino acids.[2]

  • Mobile Phase : A mixture of methanol, water, and a small amount of an acid (e.g., formic acid) or base to optimize ionization and interaction with the CSP. A typical starting point could be 80:20 (v/v) methanol/water with 0.1% formic acid.

  • Flow Rate : 1.0 mL/min.

  • Column Temperature : 25°C.

  • Detection : UV at 210 nm or Mass Spectrometry (MS) for higher sensitivity and selectivity.

  • Injection Volume : 10 µL.

  • Sample Preparation : Dissolve the sample of this compound in the mobile phase to a concentration of approximately 1 mg/mL.

Method 2: Indirect Enantioseparation via Pre-column Derivatization

This method involves derivatizing the amino acid with a chiral or achiral fluorescent agent to enhance detection and/or create diastereomers.

  • Derivatization Reagent : 7-chloro-4-nitrobenzoxadiazole (NBD-Cl) can be used as a fluorescent labeling agent.[1][12]

  • Derivatization Protocol :

    • Dissolve the amino acid sample in a borate buffer (e.g., 0.1 M, pH 9.0).

    • Add a solution of NBD-Cl in a suitable organic solvent (e.g., acetonitrile).

    • Heat the mixture (e.g., at 60°C for 30 minutes) to complete the reaction.

    • Cool the reaction mixture and inject it into the HPLC system.

  • Instrumentation : As above, but with a fluorescence detector.

  • Chiral Stationary Phase : A Pirkle-type CSP, such as a Sumichiral OA-2500S column (250 x 4.6 mm, 5 µm), has been shown to be effective for NBD-derivatized amino acids.[1][12]

  • Mobile Phase : A mixture of acetonitrile and methanol (e.g., 50:50, v/v) containing a small amount of an acid like citric acid (e.g., 5 mM).[1][12]

  • Flow Rate : 0.5 mL/min.[1][12]

  • Detection : Fluorescence detector with excitation and emission wavelengths appropriate for the NBD label (e.g., 470 nm excitation, 530 nm emission).[13]

Chiral Gas Chromatography (GC)

This method requires derivatization to make the amino acid volatile.

  • Derivatization Reagents : A two-step derivatization is common: esterification of the carboxylic acid group followed by acylation of the amino group. For example, using isopropanol/HCl for esterification and pentafluoropropionyl anhydride (PFPA) for acylation.

  • Derivatization Protocol :

    • Dry the amino acid sample thoroughly.

    • Add acidified isopropanol and heat to form the isopropyl ester.

    • Evaporate the reagent and redissolve the residue in a suitable solvent.

    • Add PFPA and heat to form the N-PFP-isopropyl ester derivative.

    • Inject the derivatized sample into the GC.

  • Instrumentation : GC system with a split/splitless injector, a flame ionization detector (FID) or a mass spectrometer (MS), and a chiral capillary column.

  • Chiral Capillary Column : A Chirasil-Val column is a common choice for the separation of derivatized amino acid enantiomers.[9]

  • Carrier Gas : Helium at a constant flow rate.

  • Injector and Detector Temperatures : Typically 250°C.

  • Oven Temperature Program : A temperature gradient is usually employed, for example, starting at 80°C and ramping up to 200°C at a rate of 5°C/min.

  • Injection : 1 µL with a suitable split ratio (e.g., 50:1).

Capillary Electrophoresis (CE)
  • Instrumentation : A capillary electrophoresis system equipped with a UV or diode-array detector (DAD).

  • Capillary : Fused-silica capillary (e.g., 50 µm i.d., 50 cm total length).

  • Chiral Selector : A chiral selector is added to the background electrolyte (BGE). Common choices for amino acids include cyclodextrins (e.g., β-cyclodextrin or its derivatives) or chiral crown ethers.[6]

  • Background Electrolyte (BGE) : A buffer solution, such as a phosphate or borate buffer, at a specific pH. The concentration of the chiral selector in the BGE is optimized for the best separation.

  • Voltage : A high voltage (e.g., 20-30 kV) is applied across the capillary.

  • Temperature : The capillary temperature is controlled, typically at 25°C.

  • Injection : Hydrodynamic or electrokinetic injection of the sample.

  • Detection : On-capillary UV detection at a low wavelength (e.g., 200 nm).

NMR Spectroscopy
  • Instrumentation : A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Chiral Solvating Agent (CSA) : A chiral molecule that will form diastereomeric complexes with the enantiomers of the analyte. For amino acids, chiral crown ethers or derivatives of binaphthol can be effective.[7]

  • Sample Preparation :

    • Dissolve a known amount of the this compound sample in a suitable deuterated solvent (e.g., CDCl₃ or D₂O with appropriate pH adjustment).

    • Acquire a standard ¹H NMR spectrum.

    • Add a molar equivalent of the chiral solvating agent to the NMR tube.

    • Gently mix and acquire another ¹H NMR spectrum.

  • Data Analysis : The chemical shifts of protons near the chiral center of the amino acid are monitored. In the presence of the CSA, the signals for the (R) and (S) enantiomers should be resolved into two distinct peaks or sets of peaks. The enantiomeric excess is determined by integrating the corresponding signals.

Visualizations

experimental_workflow cluster_sample Sample Preparation cluster_hplc Chiral HPLC cluster_gc Chiral GC cluster_ce Capillary Electrophoresis cluster_nmr NMR Spectroscopy Sample Sample HPLC_Deriv Derivatization (Optional) Sample->HPLC_Deriv Indirect HPLC_Analysis HPLC Separation Sample->HPLC_Analysis Direct GC_Deriv Derivatization (Mandatory) Sample->GC_Deriv CE_Mix Mix with Chiral Selector BGE Sample->CE_Mix NMR_Mix Add Chiral Solvating Agent Sample->NMR_Mix HPLC_Deriv->HPLC_Analysis GC_Analysis GC Separation GC_Deriv->GC_Analysis CE_Analysis CE Separation CE_Mix->CE_Analysis NMR_Analysis NMR Analysis NMR_Mix->NMR_Analysis

Caption: General experimental workflows for the four primary methods of enantiomeric purity validation.

signaling_pathway Analyte (R/S)-2-amino-3- cyclohexylpropanoic acid Complex Transient Diastereomeric Complexes Analyte->Complex Interaction ChiralSelector Chiral Selector (CSP, CSA, etc.) ChiralSelector->Complex Separation Differential Interaction/ Migration/Chemical Shift Complex->Separation Signal Resolved Signals (Peaks/Resonances) Separation->Signal Quantification Quantification of Enantiomeric Purity Signal->Quantification

Caption: The underlying principle of chiral recognition leading to the determination of enantiomeric purity.

References

Unlocking Enhanced Biological Efficacy: A Comparative Analysis of Peptides Incorporating (R)-Cyclohexylalanine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for more potent and stable peptide-based therapeutics is a continuous endeavor. The incorporation of non-natural amino acids is a key strategy in this pursuit, offering a powerful tool to modulate the pharmacological properties of peptides. This guide provides a detailed comparison of the biological efficacy of peptides containing the non-natural amino acid (R)-cyclohexylalanine against other synthetic amino acids, supported by experimental data and detailed methodologies.

The introduction of non-natural amino acids into peptide sequences can significantly enhance their resistance to enzymatic degradation, improve receptor binding affinity, and optimize pharmacokinetic profiles.[1][2] (R)-cyclohexylalanine (Cha), a bulky and hydrophobic amino acid, is particularly valuable for its ability to induce conformational constraints and occupy hydrophobic pockets in target receptors, often leading to increased potency and stability.[2][3]

This guide will delve into a comparative analysis, using data from studies on bradykinin B1 receptor antagonists, to illustrate the impact of incorporating (R)-cyclohexylalanine and other non-natural amino acids on biological activity.

Comparative Analysis of Biological Efficacy

The following table summarizes the in vitro and in vivo efficacy of a series of bradykinin B1 receptor antagonists, highlighting the contribution of different non-natural amino acids to their biological activity. The data is adapted from a study by Gobeil et al., which investigated the structure-activity relationships of these peptide analogs. While the study utilized L-Cyclohexylalanine, the data serves as a valuable indicator of the potential effects of the cyclohexyl moiety.

Peptide AnalogSequenceIn Vitro Antagonism (Rabbit Aorta, pA2)Receptor Binding Affinity (Human B1 Receptor, IC50, nM)Receptor Binding Affinity (Rabbit B1 Receptor, IC50, nM)In Vivo Antagonism (Rabbit Blood Pressure, ID50, nmol/kg)
B-9870 AcLys-[D-βNal⁷,Ile⁸]desArg⁹-BK8.81.10.82.8
B-9972 AcLys-[D-Tic⁷,L-Cha ⁸]desArg⁹-BK9.20.40.31.5
B-10119 AcLys-[D-Tic⁷,Oic⁸]desArg⁹-BK9.50.20.20.8
B-10120 AcLys-[D-Tic⁷,Igl⁸]desArg⁹-BK9.30.30.31.2

Abbreviations: AcLys (N-acetyl-lysine), D-βNal (D-2-naphthylalanine), Ile (Isoleucine), desArg⁹-BK (des-Arginine⁹-Bradykinin), D-Tic (D-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid), L-Cha (L-cyclohexylalanine) , Oic (octahydroindole-2-carboxylic acid), Igl (α-(2-indanyl)glycine).

Experimental Protocols

Detailed methodologies are essential for the accurate assessment and comparison of peptides incorporating non-natural amino acids. Below are the protocols for the key experiments cited in the comparative data.

Solid-Phase Peptide Synthesis (SPPS)

Peptides were synthesized using the Fmoc (9-fluorenylmethoxycarbonyl) solid-phase methodology on a Rink Amide MBHA resin.

  • Resin Swelling: The resin is swelled in dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection: The Fmoc protecting group is removed by treating the resin with 20% piperidine in DMF for 20 minutes.

  • Amino Acid Coupling: The Fmoc-protected amino acid (3 equivalents) is activated with HBTU (2.9 equivalents) and HOBt (3 equivalents) in the presence of diisopropylethylamine (DIPEA) (6 equivalents) in DMF. The activated amino acid solution is then added to the resin and allowed to react for 2 hours. Coupling completion is monitored by the Kaiser test.

  • Washing: The resin is washed sequentially with DMF, dichloromethane (DCM), and methanol.

  • Repeat Cycles: The deprotection and coupling steps are repeated for each amino acid in the sequence.

  • Cleavage and Deprotection: The final peptide is cleaved from the resin and the side-chain protecting groups are removed by treatment with a cleavage cocktail of trifluoroacetic acid (TFA), water, and triisopropylsilane (TIS) (95:2.5:2.5) for 2 hours.

  • Purification: The crude peptide is precipitated with cold diethyl ether, dissolved in water, and purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: The purified peptide is characterized by mass spectrometry to confirm its identity.

In Vitro Bradykinin B1 Receptor Antagonism Assay (Rabbit Aorta)

This assay measures the ability of the peptide analogs to inhibit the contractile response of rabbit aorta to a B1 receptor agonist.

  • Tissue Preparation: Rabbit thoracic aortas are isolated and cut into rings. The endothelium is removed by gentle rubbing.

  • Mounting: The aortic rings are mounted in organ baths containing Krebs solution, maintained at 37°C, and gassed with 95% O₂ and 5% CO₂.

  • Equilibration: The tissues are allowed to equilibrate for 60 minutes under a resting tension of 2g.

  • Agonist Stimulation: A cumulative concentration-response curve to the B1 receptor agonist, des-Arg⁹-bradykinin, is generated.

  • Antagonist Incubation: The tissues are washed and then incubated with the antagonist (peptide analog) for 30 minutes.

  • Second Agonist Stimulation: A second cumulative concentration-response curve to des-Arg⁹-bradykinin is generated in the presence of the antagonist.

  • Data Analysis: The pA₂ value, which represents the negative logarithm of the molar concentration of the antagonist that produces a two-fold shift to the right in the agonist's concentration-response curve, is calculated.

Radioligand Binding Assay (Human and Rabbit B1 Receptors)

This assay determines the binding affinity of the peptide analogs to the bradykinin B1 receptor.

  • Membrane Preparation: Membranes from cells expressing either the human or rabbit bradykinin B1 receptor are prepared.

  • Incubation: A constant concentration of a radiolabeled B1 receptor antagonist (e.g., ³H-des-Arg¹⁰-kallidin) is incubated with the receptor membranes in the presence of increasing concentrations of the unlabeled competitor peptide (the analog being tested).

  • Equilibrium: The mixture is incubated to allow the binding to reach equilibrium.

  • Separation: The receptor-bound radioligand is separated from the free radioligand by rapid filtration through glass fiber filters.

  • Washing: The filters are washed with ice-cold buffer to remove non-specifically bound radioligand.

  • Quantification: The amount of radioactivity trapped on the filters is quantified by liquid scintillation counting.

  • Data Analysis: The data is analyzed to determine the concentration of the competitor peptide that inhibits 50% of the specific binding of the radioligand (IC₅₀).

In Vivo Bradykinin B1 Receptor Antagonism Assay (Rabbit Blood Pressure)

This assay assesses the ability of the peptide analogs to block the hypotensive effect of a B1 receptor agonist in an animal model.

  • Animal Preparation: Rabbits are anesthetized, and a catheter is inserted into a carotid artery to monitor blood pressure.

  • Agonist Administration: The B1 receptor agonist, des-Arg⁹-bradykinin, is administered intravenously to induce a hypotensive response.

  • Antagonist Administration: The peptide analog is administered intravenously at various doses.

  • Second Agonist Challenge: The B1 receptor agonist is administered again after the antagonist.

  • Data Analysis: The dose of the antagonist that causes a 50% reduction in the hypotensive response to the agonist (ID₅₀) is determined.

Visualizing the Molecular Landscape

To better understand the context of this research, the following diagrams illustrate the relevant signaling pathway and a typical experimental workflow.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm B1R Bradykinin B1 Receptor (GPCR) Gq Gq protein B1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ release IP3->Ca PKC Protein Kinase C (PKC) DAG->PKC Activates Ca->PKC Activates CellularResponse Cellular Response (e.g., Inflammation, Pain) PKC->CellularResponse Leads to Bradykinin Bradykinin/des-Arg⁹-BK Bradykinin->B1R Binds

Caption: Bradykinin B1 Receptor Signaling Pathway.

G cluster_discovery Discovery & Design cluster_synthesis Synthesis & Purification cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Lead Lead Peptide Identification SAR Structure-Activity Relationship (SAR) Studies Lead->SAR Design Design of Analogs with Non-natural Amino Acids SAR->Design SPPS Solid-Phase Peptide Synthesis Design->SPPS Purification RP-HPLC Purification SPPS->Purification Characterization Mass Spectrometry Purification->Characterization Binding Receptor Binding Assays Characterization->Binding Functional Functional Assays (e.g., Aorta Contraction) Binding->Functional Stability Proteolytic Stability Assays Functional->Stability PK Pharmacokinetic Studies Stability->PK Efficacy Animal Models of Disease (e.g., Blood Pressure) PK->Efficacy

Caption: Experimental Workflow for Peptide Drug Development.

References

Comparative Guide: The Influence of the (R)-Cyclohexylalanine Side Chain on Peptide-Protein Interactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the rational design of peptides with enhanced therapeutic properties is a paramount objective. The incorporation of non-canonical amino acids is a powerful strategy to modulate a peptide's stability, conformation, and binding affinity. This guide provides a comprehensive comparison of how the cyclohexyl side chain of (R)-cyclohexylalanine (Cha), versus the phenyl side chain of Phenylalanine (Phe), influences peptide-protein interactions, supported by experimental data and detailed methodologies.

Physicochemical Properties: Cyclohexylalanine vs. Phenylalanine

The primary difference between Cyclohexylalanine and Phenylalanine lies in the nature of their side chains. Phenylalanine possesses an aromatic phenyl ring, while Cyclohexylalanine features a saturated, aliphatic cyclohexyl ring. This distinction imparts several key physicochemical differences that fundamentally alter peptide behavior.

  • Hydrophobicity: Both side chains are hydrophobic, a critical driving force for protein folding and binding.[1][2] The cyclohexyl group of Cha is highly non-polar and contributes significantly to the overall hydrophobicity of a peptide, often more so than the phenyl group of Phe. This enhanced hydrophobicity can strengthen interactions with non-polar pockets on a target protein's surface.[3][4]

  • Steric Bulk and Shape: The cyclohexyl ring is bulkier and has a distinct three-dimensional shape compared to the planar phenyl ring. This steric hindrance can enforce specific backbone conformations and improve shape complementarity with a binding pocket.[5][6]

  • Flexibility: The cyclohexyl ring is conformationally more flexible than the rigid phenyl ring. However, its bulkiness restricts the rotational freedom (chi angles) of the side chain and can constrain the peptide backbone, leading to a more pre-organized and rigid conformation.[5]

  • Electronic Properties: Phenylalanine's aromatic ring can participate in π-π stacking and cation-π interactions, which are absent in the aliphatic cyclohexylalanine.[3]

The logical relationship between these properties and their effect on peptide-protein interactions is outlined below.

cluster_0 Side Chain Properties cluster_1 Impact on Peptide cluster_2 Effect on Peptide-Protein Interaction Prop1 Increased Hydrophobicity Impact1 Enhanced Hydrophobic Interactions Prop1->Impact1 Prop2 Steric Bulk & Shape Impact2 Improved Shape Complementarity Prop2->Impact2 Impact3 Induction of Turns (e.g., β-turns) Prop2->Impact3 Prop3 Aromaticity (Phe) vs. Aliphatic (Cha) Impact5 Altered Stacking Interactions Prop3->Impact5 Prop4 Backbone Constraint Impact4 Reduced Conformational Entropy Prop4->Impact4 Effect1 Increased Binding Affinity (Kd, Ki) Impact1->Effect1 Effect2 Enhanced Stability (Tm) Impact1->Effect2 Effect4 Increased Proteolytic Resistance Impact1->Effect4 Impact2->Effect1 Effect3 Improved Specificity Impact2->Effect3 Impact3->Effect1 Impact4->Effect1 Impact5->Effect1

Fig. 1: Influence of Cha side chain properties on interactions.

Quantitative Comparison of Performance

The substitution of Phenylalanine with Cyclohexylalanine can lead to significant, measurable improvements in peptide stability and binding. The following tables summarize experimental data from comparative studies.

Table 1: Thermal Stability of p53 Tetramerization Domain Peptides

This study investigated the role of three Phenylalanine residues (Phe328, Phe338, Phe341) at the protein-protein interface of the p53 tetramer. Substitution with Cha at position 341, which is buried in a hydrophobic core, dramatically increased thermal stability.

Peptide VariantAmino Acid at Position 341Melting Temperature (Tm)Key FindingSource
Wild-Type p53Phenylalanine (Phe)Not reported (baseline)Interacts with alkyl side chains.[3]
p53-F341ChaCyclohexylalanine (Cha)100 °CCha enhances stability by better filling the hydrophobic cavity.[3]

Table 2: DNA Binding Affinity of Amphiphilic Hepta-Peptides

This research compared peptides with different sequences of polar (Guanidiniocarbonylpyrrole-Lysine) and non-polar (Cyclohexylalanine) residues. The binding affinity to DNA was influenced by the secondary structure adopted by the peptides, which is dictated by the residue sequence.

PeptideSequence PeriodicitySecondary StructureDNA Binding Affinity (Ka)Source
Peptide 1(polar-nonpolar)nβ-sheetK1=1.1x105 M-1, K2=1.1x108 M-1[7]
Peptide 2(polar-nonpolar-nonpolar)nα-helixK1=1.5x105 M-1, K2=2.1x108 M-1[7]
Peptide 3RandomRandom coilK1=2.3x105 M-1, K2=1.7x108 M-1[7]

Case Studies

Case Study 1: Stabilization of Aβ-derived β-Hairpins

In research related to Alzheimer's disease, oligomers of the β-amyloid (Aβ) peptide are considered key neurotoxic species.[8][9] Studies on macrocyclic peptides derived from Aβ found that mutating Phenylalanine at position 20 to Cyclohexylalanine (F20Cha) promoted the crystallization of the peptide.[10] This substitution facilitated the structural elucidation by X-ray crystallography, revealing that the Cha-containing peptide assembled into higher-order oligomers.[8][10] This highlights Cha's role in stabilizing specific oligomeric interfaces, which is crucial for structural biology and inhibitor design.

Case Study 2: Mitochondrial Targeting Peptides

A library of α-helical amphipathic peptides was screened to identify agents that could protect against mitochondrial dysfunction.[11] The inclusion of highly hydrophobic residues like Cyclohexylalanine was found to enhance selective recognition and strong interaction with cardiolipin, a key lipid in the inner mitochondrial membrane.[4] The lead peptide, CMP3013, which contains Cha, was shown to protect mitochondrial structure, reduce reactive oxygen species (ROS) production, and enhance ATP generation, demonstrating the therapeutic potential of Cha-containing peptides in treating mitochondrial diseases.[11]

Experimental Protocols

A. Solid-Phase Peptide Synthesis (SPPS)

Peptides containing (R)-cyclohexylalanine are typically synthesized using a standard Fmoc-based solid-phase methodology.[4]

start Start: Rink Amide Resin deprotection1 1. Fmoc Deprotection (20% Piperidine in DMF) start->deprotection1 wash1 Wash (DMF, DCM) deprotection1->wash1 coupling 2. Amino Acid Coupling (Fmoc-Cha-OH, PyBOP, DIPEA in DMF) wash1->coupling wash2 Wash (DMF, DCM) coupling->wash2 repeat Repeat Steps 1-2 for each amino acid wash2->repeat cleavage 3. Cleavage from Resin (TFA cocktail) repeat->cleavage purification 4. Purification (Reverse-Phase HPLC) cleavage->purification analysis 5. Characterization (MALDI-TOF MS) purification->analysis end End: Purified Peptide analysis->end

Fig. 2: Workflow for Fmoc-based Solid-Phase Peptide Synthesis.

Protocol Steps:

  • Resin Preparation: The synthesis is initiated on a solid support, such as a Rink amide resin. The terminal Fmoc protecting group is removed with a solution of 20% piperidine in N,N-dimethylformamide (DMF).[4]

  • Amino Acid Coupling: The desired Fmoc-protected amino acid (e.g., Fmoc-(R)-Cha-OH) is activated with a coupling reagent like (benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP) in the presence of a base such as N,N-diisopropylethylamine (DIPEA) and added to the resin.[4][12]

  • Iteration: The deprotection and coupling steps are repeated for each amino acid in the peptide sequence.[13]

  • Cleavage and Purification: Once the sequence is complete, the peptide is cleaved from the resin using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).[4] The crude peptide is then purified using reverse-phase high-performance liquid chromatography (RP-HPLC).[12]

  • Characterization: The mass and purity of the final peptide are confirmed using techniques like MALDI-TOF mass spectrometry and analytical HPLC.[4]

B. Biophysical Characterization Assays

To compare the effects of Cha vs. Phe, several biophysical techniques are employed to analyze the peptide's structure and its interaction with target proteins.

  • Circular Dichroism (CD) Spectroscopy: Used to determine the secondary structure (α-helix, β-sheet, random coil) of the peptide in solution. Comparing the CD spectra of a Phe-containing peptide and its Cha-substituted analog reveals conformational changes induced by the substitution.[7]

  • Isothermal Titration Calorimetry (ITC): This technique directly measures the heat released or absorbed during a binding event. It provides a complete thermodynamic profile of the interaction, including the binding affinity (Kd), enthalpy (ΔH), and entropy (ΔS). This allows for a detailed comparison of the thermodynamic driving forces for Phe vs. Cha analogs.

  • Surface Plasmon Resonance (SPR): SPR measures the binding kinetics (association rate, kon; dissociation rate, koff) and affinity (Kd) of a peptide to a protein immobilized on a sensor chip. It is highly sensitive and can detect subtle differences in binding behavior.

  • X-ray Crystallography and NMR Spectroscopy: These techniques provide high-resolution, three-dimensional structural information. As seen in the Aβ peptide studies, incorporating Cha can facilitate crystallization, allowing for detailed analysis of the peptide-protein interface at an atomic level.[10][14]

Conclusion

The incorporation of (R)-cyclohexylalanine into peptides is a potent strategy for modulating peptide-protein interactions. The bulky, hydrophobic, and aliphatic nature of its cyclohexyl side chain offers distinct advantages over the aromatic phenyl side chain of Phenylalanine.

Key advantages include:

  • Enhanced Stability: By improving the packing within hydrophobic cores, Cha can significantly increase the thermal and proteolytic stability of peptides and protein complexes.[3][5]

  • Increased Binding Affinity: The enhanced hydrophobicity and potential for improved shape complementarity often lead to tighter binding with target proteins.[15]

  • Conformational Rigidity: Cha can pre-organize the peptide backbone into a bioactive conformation, reducing the entropic penalty of binding and potentially increasing specificity.[5]

Researchers and drug developers should consider substituting Phenylalanine with Cyclohexylalanine, particularly when targeting deep hydrophobic pockets or when seeking to stabilize a specific peptide conformation. However, the steric bulk of the cyclohexyl group may also be detrimental if the binding pocket is sterically constrained. Therefore, the decision to incorporate Cha should be guided by structural information of the target and empirical testing through the synthesis and evaluation of peptide analogs.

References

A Comparative Guide to Boc vs. Fmoc Chemistry for the Synthesis of (R)-cyclohexylalanine Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the choice between tert-butyloxycarbonyl (Boc) and 9-fluorenylmethoxycarbonyl (Fmoc) solid-phase peptide synthesis (SPPS) is a critical decision that can significantly impact the yield, purity, and overall success of synthesizing peptides containing non-proteinogenic amino acids like (R)-cyclohexylalanine. This bulky and hydrophobic residue presents unique challenges, making the selection of the appropriate chemical strategy paramount. This guide provides an objective comparison of Boc and Fmoc chemistries for this specific application, supported by representative experimental data and detailed protocols.

Executive Summary

Both Boc and Fmoc chemistries are robust methods for peptide synthesis. However, for peptides incorporating the sterically hindered and hydrophobic (R)-cyclohexylalanine, Boc chemistry often demonstrates advantages in terms of crude purity and yield . This is primarily attributed to the acidic deprotection step in Boc chemistry, which protonates the N-terminus of the peptide chain, reducing aggregation and improving solvation of the growing peptide.[1] In contrast, the basic conditions used for Fmoc deprotection can sometimes lead to aggregation issues with hydrophobic sequences.[1]

Comparative Data Analysis

The following table summarizes representative data from the synthesis of a model pentapeptide containing (R)-cyclohexylalanine (Ac-Tyr-(R)Cha-Gly-Phe-Leu-NH2) using both Boc and Fmoc strategies.

ParameterBoc ChemistryFmoc Chemistry
Crude Peptide Yield 75%60%
Crude Peptide Purity (HPLC) 65%50%
Major Side Products Alkylated Tryptophan (if present), Met-sulfoxide (if present)Aspartimide formation (if Asp present), Diketopiperazine formation
Coupling Efficiency for (R)-Cha High (with extended coupling times or double coupling)Moderate to High (may require stronger coupling agents)
Final Purity (after HPLC) >98%>98%

Note: This data is illustrative and based on typical outcomes for hydrophobic peptides. Actual results may vary depending on the specific sequence and synthesis conditions.

Experimental Protocols

Detailed methodologies for the synthesis of the model peptide (Ac-Tyr-(R)Cha-Gly-Phe-Leu-NH2) are provided below.

Boc Solid-Phase Peptide Synthesis Protocol

1. Resin Preparation and First Amino Acid Coupling:

  • Resin: MBHA resin (0.5 mmol/g substitution).

  • Swell the resin in dichloromethane (DCM) for 30 minutes.

  • Neutralize the resin with 10% diisopropylethylamine (DIEA) in DCM.

  • Couple Boc-Leu-OH using a standard coupling protocol (e.g., DCC/HOBt).

2. Chain Elongation (per cycle):

  • Deprotection: Treat the resin with 50% trifluoroacetic acid (TFA) in DCM for 2 minutes, followed by a 20-minute treatment with 50% TFA/DCM.[2] Wash with DCM and isopropanol.

  • Neutralization: Neutralize with 10% DIEA in DCM. Wash with DCM.

  • Coupling:

    • For standard amino acids (Tyr, Gly, Phe): Dissolve Boc-amino acid (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in N,N-dimethylformamide (DMF). Add DIEA (6 eq.) and pre-activate for 5 minutes. Add to the resin and shake for 1-2 hours.

    • For (R)-cyclohexylalanine: Due to its steric bulk, use extended coupling times (4 hours) or a double coupling strategy.[3][4] Monitor completion with a ninhydrin test.

  • Capping (Optional): To block unreacted amino groups, treat with acetic anhydride and DIEA in DMF.

3. N-terminal Acetylation:

  • After the final deprotection, treat the resin with a solution of acetic anhydride and DIEA in DMF.

4. Cleavage and Deprotection:

  • Dry the peptide-resin under vacuum.

  • Treat with anhydrous hydrogen fluoride (HF) with anisole as a scavenger at 0°C for 1 hour.[3]

  • Evaporate the HF and precipitate the crude peptide in cold diethyl ether.

5. Purification:

  • Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) using a water/acetonitrile gradient containing 0.1% TFA.[4]

Fmoc Solid-Phase Peptide Synthesis Protocol

1. Resin Preparation and First Amino Acid Loading:

  • Resin: Rink Amide resin (0.5 mmol/g substitution).

  • Swell the resin in DMF for 30 minutes.

  • Remove the Fmoc group from the resin with 20% piperidine in DMF (2 x 10 minutes). Wash with DMF.

  • Couple Fmoc-Leu-OH using a standard coupling protocol.

2. Chain Elongation (per cycle):

  • Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 minutes). Wash with DMF.[5]

  • Coupling:

    • For standard amino acids (Tyr, Gly, Phe): Dissolve Fmoc-amino acid (3 eq.), HATU (2.9 eq.), and HOAt (3 eq.) in DMF. Add DIEA (6 eq.) and pre-activate for 1 minute. Add to the resin and shake for 1-2 hours.

    • For (R)-cyclohexylalanine: Use a more potent coupling reagent like HATU or HCTU and potentially extend the coupling time. Monitor completion with a Kaiser test.[5]

  • Capping (Optional): Treat with acetic anhydride and DIEA in DMF.

3. N-terminal Acetylation:

  • After the final deprotection, treat the resin with a solution of acetic anhydride and DIEA in DMF.

4. Cleavage and Deprotection:

  • Wash the peptide-resin with DCM and dry under vacuum.

  • Treat with a cleavage cocktail of TFA/triisopropylsilane (TIS)/water (95:2.5:2.5) for 2-3 hours.

  • Filter the resin and precipitate the crude peptide in cold diethyl ether.

5. Purification:

  • Purify the crude peptide by RP-HPLC using a water/acetonitrile gradient containing 0.1% TFA.

Visualizing the Synthesis Workflows

The following diagrams illustrate the cyclical nature of Boc and Fmoc SPPS.

Boc_SPPS_Workflow Resin Peptide-Resin Deprotection Boc Deprotection (50% TFA/DCM) Resin->Deprotection Wash Wash (DCM/IPA) Deprotection->Wash 1 Neutralization Neutralization (10% DIEA/DCM) Coupling Amino Acid Coupling (Boc-AA, HBTU/DIEA) Neutralization->Coupling 3 Coupling->Resin Repeat Cycle Wash->Neutralization 2

Caption: The cyclical workflow of Boc-based solid-phase peptide synthesis.

Fmoc_SPPS_Workflow Resin Peptide-Resin Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Wash Wash (DMF) Deprotection->Wash 1 Coupling Amino Acid Coupling (Fmoc-AA, HATU/DIEA) Coupling->Resin Repeat Cycle Wash->Coupling 2

Caption: The cyclical workflow of Fmoc-based solid-phase peptide synthesis.

Logical Comparison of Boc and Fmoc Chemistry for (R)-cyclohexylalanine Peptides

The choice between Boc and Fmoc chemistry involves a trade-off between several factors, as illustrated below.

Boc_vs_Fmoc_Comparison cluster_Boc Boc Chemistry cluster_Fmoc Fmoc Chemistry Boc_Advantages Advantages for (R)-Cha Peptides - Reduced aggregation - Higher crude purity/yield Fmoc_Disadvantages Disadvantages for (R)-Cha Peptides - Potential for aggregation - Lower crude purity/yield - Piperidine-induced side reactions Boc_Disadvantages Disadvantages - Harsh final cleavage (HF) - Requires specialized equipment - Repetitive strong acid deprotection Fmoc_Advantages General Advantages - Milder conditions - Orthogonal protection scheme - Easier automation

Caption: A logical comparison of Boc and Fmoc chemistries for synthesizing (R)-cyclohexylalanine peptides.

Discussion of Side Reactions

Boc Chemistry:

  • Acid-sensitive residues: The repetitive use of TFA for deprotection can lead to side reactions with sensitive amino acids like Tryptophan and Methionine.

  • HF Cleavage: The final cleavage step using the highly corrosive and hazardous hydrogen fluoride requires specialized equipment and careful handling.

Fmoc Chemistry:

  • Aggregation: The primary challenge with hydrophobic peptides like those containing (R)-cyclohexylalanine is aggregation, which can lead to incomplete coupling and deprotection, resulting in deletion sequences.[1]

  • Aspartimide Formation: Peptides containing Aspartic acid are prone to aspartimide formation under the basic conditions of Fmoc deprotection, which can lead to chain termination or the formation of side products.[6]

  • Diketopiperazine Formation: The dipeptide sequence at the N-terminus can cyclize to form a diketopiperazine, especially when Proline or Glycine are in the first two positions.

Conclusion

The synthesis of peptides containing the bulky and hydrophobic (R)-cyclohexylalanine residue requires careful consideration of the synthetic strategy. While Fmoc chemistry offers milder conditions and is more commonly used in modern peptide synthesis, the inherent challenges of peptide aggregation with such sequences often make Boc chemistry the more favorable approach, potentially yielding higher crude purity and overall yield . Researchers should weigh the advantages of reduced aggregation in Boc chemistry against the harsher cleavage conditions and the need for specialized equipment. For any novel or particularly challenging sequence, a small-scale pilot synthesis using both methods is recommended to determine the optimal strategy.

References

A Comparative Review of Synthetic Routes to Enantiopure (R)-2-Amino-3-cyclohexylpropanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Enantiomerically pure (R)-2-amino-3-cyclohexylpropanoic acid, also known as (R)-cyclohexylalanine, is a crucial chiral building block in the synthesis of various pharmaceuticals. Its incorporation into drug candidates can significantly enhance potency and selectivity. This guide provides a comparative overview of the primary synthetic strategies to obtain this valuable non-proteinogenic amino acid in its enantiopure (R)-form. The review details methodologies for key synthetic routes, including chiral pool synthesis, asymmetric synthesis using chiral auxiliaries, enzymatic kinetic resolution, and biocatalytic asymmetric amination. Quantitative data is summarized for easy comparison, and detailed experimental protocols for key reactions are provided.

Comparative Analysis of Synthetic Routes

The selection of a synthetic route to this compound depends on factors such as scalability, cost of starting materials and reagents, and the desired level of enantiopurity. The following table summarizes the key quantitative data for the discussed methods.

Synthetic RouteStarting MaterialKey Reagent/CatalystYield (%)Enantiomeric Excess (e.e., %)Key AdvantagesKey Disadvantages
Chiral Pool Synthesis D-PhenylalanineRh/C or PtO₂High (typically >90%)>99%Readily available starting material, high e.e.Relies on the availability of the correct enantiomer of the starting material.
Asymmetric Synthesis Glycine derivativeChiral Auxiliary (e.g., (S)-N-benzylproline)Moderate to GoodHigh (typically >95% d.e.)Predictable stereochemical outcome.Multi-step process, requires stoichiometric chiral auxiliary.
Enzymatic Kinetic Resolution Racemic N-acetyl-cyclohexylalanineLipase (e.g., from Candida rugosa)~50% (for the desired enantiomer)High (>95%)High enantioselectivity, mild reaction conditions.Maximum theoretical yield of 50%, requires separation of enantiomers.
Biocatalytic Asymmetric Amination 3-Cyclohexyl-2-oxopropanoic acidTransaminaseHigh>99%High enantioselectivity, environmentally benign.Requires specific enzyme and precursor keto acid.

Detailed Experimental Protocols

Chiral Pool Synthesis via Hydrogenation of D-Phenylalanine

This approach utilizes the readily available chiral amino acid D-phenylalanine as the starting material. The aromatic ring is reduced to a cyclohexane ring, preserving the stereochemistry at the α-carbon.

Experimental Protocol:

D-Phenylalanine (10.0 g, 60.5 mmol) is dissolved in a mixture of glacial acetic acid (100 mL) and water (10 mL). Platinum(IV) oxide (PtO₂, 1.0 g) is added to the solution. The mixture is then hydrogenated in a Parr apparatus under a hydrogen atmosphere (50 psi) at room temperature for 24 hours. After the reaction is complete, the catalyst is removed by filtration through a pad of Celite. The filtrate is concentrated under reduced pressure to yield a white solid. The crude product is recrystallized from a mixture of ethanol and water to afford enantiopure this compound.

Asymmetric Synthesis using a Chiral Auxiliary

This method involves the alkylation of a chiral glycine enolate equivalent. The chiral auxiliary directs the approach of the electrophile, leading to a diastereoselective product which can then be cleaved to yield the desired enantiopure amino acid. A notable example involves the use of a Ni(II) complex of a Schiff base derived from glycine and a chiral amine, such as (S)-N-(2-benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide.

Experimental Protocol:

Step 1: Formation of the Chiral Ni(II) Complex: The chiral Schiff base is prepared by reacting glycine with the chiral amine auxiliary. This is then complexed with nickel(II) nitrate in the presence of a base.

Step 2: Asymmetric Alkylation: To a solution of the chiral Ni(II) complex in a suitable solvent (e.g., DMF), is added a base (e.g., powdered KOH) at low temperature (-40 °C). Cyclohexylmethyl bromide is then added, and the reaction is stirred for several hours. The reaction is quenched, and the product is extracted. The diastereomeric ratio is determined by HPLC analysis.

Step 3: Hydrolysis and Removal of the Auxiliary: The alkylated complex is hydrolyzed under acidic conditions (e.g., 6N HCl) to release the this compound and the chiral auxiliary, which can be recovered.

Enzymatic Kinetic Resolution

This technique separates a racemic mixture of the amino acid derivative by the selective enzymatic hydrolysis of one enantiomer. For instance, a lipase can selectively hydrolyze the (S)-enantiomer of an N-acetylated racemic cyclohexylalanine, leaving the desired (R)-enantiomer unreacted.

Experimental Protocol:

Racemic N-acetyl-2-amino-3-cyclohexylpropanoic acid (10.0 g) is suspended in a phosphate buffer (pH 7.5). Lipase from Candida rugosa (1.0 g) is added, and the mixture is stirred at 37 °C. The progress of the reaction is monitored by measuring the amount of liberated (S)-2-amino-3-cyclohexylpropanoic acid. Once approximately 50% conversion is reached, the reaction is stopped by adjusting the pH. The unreacted (R)-N-acetyl-2-amino-3-cyclohexylpropanoic acid is extracted and then hydrolyzed under acidic conditions to yield this compound.

Biocatalytic Asymmetric Amination

This modern approach utilizes a transaminase enzyme to directly synthesize the chiral amine from a prochiral keto-acid precursor. This method is highly enantioselective and operates under mild, environmentally friendly conditions.

Experimental Protocol:

To a buffered solution (e.g., potassium phosphate buffer, pH 7.5) containing 3-cyclohexyl-2-oxopropanoic acid (5.0 g), pyridoxal 5'-phosphate (PLP, 0.1 mM), and an amino donor (e.g., isopropylamine, 1.5 equivalents), is added a suitable (R)-selective transaminase. The reaction mixture is incubated at a controlled temperature (e.g., 30 °C) with gentle agitation. The reaction progress is monitored by HPLC. Upon completion, the enzyme is removed, and the product, this compound, is isolated and purified.

Visualizing the Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the logical flow of each synthetic route.

Chiral_Pool_Synthesis D-Phenylalanine D-Phenylalanine Hydrogenation Hydrogenation D-Phenylalanine->Hydrogenation H₂, PtO₂/Rh-C This compound This compound Hydrogenation->this compound High Yield, >99% e.e.

Caption: Chiral Pool Synthesis Workflow.

Asymmetric_Synthesis Glycine Glycine Formation of Chiral Enolate Equivalent Formation of Chiral Enolate Equivalent Glycine->Formation of Chiral Enolate Equivalent Chiral Auxiliary Diastereoselective Alkylation Diastereoselective Alkylation Formation of Chiral Enolate Equivalent->Diastereoselective Alkylation Cyclohexylmethyl bromide Hydrolysis Hydrolysis Diastereoselective Alkylation->Hydrolysis Acidic workup This compound This compound Hydrolysis->this compound High d.e.

Caption: Asymmetric Synthesis Workflow.

Enzymatic_Resolution Racemic N-acetyl-cyclohexylalanine Racemic N-acetyl-cyclohexylalanine Enzymatic Hydrolysis Enzymatic Hydrolysis Racemic N-acetyl-cyclohexylalanine->Enzymatic Hydrolysis Lipase (S)-cyclohexylalanine (S)-cyclohexylalanine Enzymatic Hydrolysis->(S)-cyclohexylalanine Hydrolyzed (R)-N-acetyl-cyclohexylalanine (R)-N-acetyl-cyclohexylalanine Enzymatic Hydrolysis->(R)-N-acetyl-cyclohexylalanine Unreacted Acid Hydrolysis Acid Hydrolysis (R)-N-acetyl-cyclohexylalanine->Acid Hydrolysis H₃O⁺ This compound This compound Acid Hydrolysis->this compound High e.e.

Caption: Enzymatic Kinetic Resolution Workflow.

Biocatalytic_Amination 3-Cyclohexyl-2-oxopropanoic acid 3-Cyclohexyl-2-oxopropanoic acid Asymmetric Reductive Amination Asymmetric Reductive Amination 3-Cyclohexyl-2-oxopropanoic acid->Asymmetric Reductive Amination Transaminase, Amino Donor This compound This compound Asymmetric Reductive Amination->this compound >99% e.e.

Caption: Biocatalytic Asymmetric Amination Workflow.

Enhancing Peptide Therapeutics: A Comparative Analysis of (R)-Cyclohexylalanine Incorporation on Pharmacokinetic Profiles

Author: BenchChem Technical Support Team. Date: December 2025

The inherent instability and rapid in vivo clearance of peptide-based drugs present significant hurdles in their development. To address these challenges, various chemical modification strategies are employed to enhance their pharmacokinetic (PK) profiles. This guide provides a comparative analysis of peptides containing the unnatural amino acid (R)-cyclohexylalanine (Cha) against other common modification techniques, supported by experimental data and detailed methodologies.

The incorporation of unnatural amino acids is a key strategy to improve the metabolic stability of peptides.[1] (R)-cyclohexylalanine, a bulky, hydrophobic amino acid, has demonstrated remarkable efficacy in extending the plasma half-life of peptides, thereby enhancing their therapeutic potential. This guide will delve into the pharmacokinetic advantages conferred by (R)-cyclohexylalanine and compare them with other widely used methods such as PEGylation and peptide stapling.

Comparative Pharmacokinetic Data

The following table summarizes the pharmacokinetic parameters of native peptides versus their modified counterparts, illustrating the impact of different modification strategies on in vivo stability.

Peptide/AnalogModification StrategyNative Peptide Half-LifeModified Peptide Half-LifeFold Increase in Half-LifeReference
Apelin-17(R)-Cyclohexylalanine Incorporation4.6 minutes~26 hours (1564 minutes)~340-fold[2][3]
ExenatidePEGylation2.4 hours~55-57 hours~23-24-fold[4][5][6]
MDM2/MDMX InhibitorPeptide StaplingNot ReportedFavorable PK propertiesNot Quantified[7][8]

In-Depth Look at Modification Strategies

(R)-Cyclohexylalanine Incorporation: A Case Study with Apelin-17

Apelin peptides are endogenous ligands that play a crucial role in the cardiovascular system, but their therapeutic use is limited by rapid degradation in vivo.[2][9] Studies on apelin-17 analogues have shown that the substitution of specific amino acid residues with (R)-cyclohexylalanine results in a dramatic increase in plasma stability.[3] This is attributed to the steric hindrance provided by the bulky cyclohexyl group, which protects the peptide backbone from proteolytic cleavage. The 340-fold increase in the half-life of the apelin-17 analogue containing cyclohexylalanine highlights the significant potential of this modification for developing long-acting peptide therapeutics.[2]

PEGylation: An Established Method for Half-Life Extension

PEGylation, the covalent attachment of polyethylene glycol (PEG) chains to a peptide, is a well-established technique to improve pharmacokinetic properties.[10] PEGylation increases the hydrodynamic radius of the peptide, which reduces renal clearance and shields it from enzymatic degradation.[10] A notable example is PEGylated exenatide, a GLP-1 receptor agonist used in the treatment of type 2 diabetes.[4][5] While native exenatide has a half-life of 2.4 hours, the PEGylated version exhibits a significantly extended half-life of approximately 55-57 hours, allowing for less frequent administration.[4][5][6]

Stapled Peptides: Constraining for Stability

Peptide stapling involves synthetically cross-linking specific amino acid side chains to enforce a helical conformation.[7] This pre-organization of the peptide structure can lead to enhanced target affinity and significantly improved resistance to proteolysis, resulting in a longer in vivo half-life.[11] For instance, a stapled peptide dual inhibitor of MDM2 and MDMX, ATSP-7041, has been reported to possess favorable pharmacokinetic and tissue distribution properties, demonstrating its potential as a therapeutic agent.[7][8] Another study on a stapled peptide-based PROTAC showed a better pharmacokinetic profile compared to its linear equivalent.[11]

Experimental Protocols

In Vivo Pharmacokinetic Study in a Murine Model

A robust in vivo pharmacokinetic study is crucial for evaluating the stability and disposition of modified peptides. The following is a generalized protocol for a study in mice.

1. Animal Model:

  • Male or female BALB/c mice (6-8 weeks old).

  • Acclimatize animals for at least one week prior to the study.

2. Peptide Administration:

  • Formulate the peptide in a sterile, biocompatible vehicle (e.g., saline, PBS).

  • Administer the peptide via intravenous (IV) bolus injection through the tail vein at a predetermined dose.

3. Blood Sampling:

  • Collect blood samples (~50 µL) at various time points post-administration (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours).

  • Collect blood via retro-orbital bleeding or from a cannulated vessel into tubes containing an anticoagulant (e.g., EDTA).

4. Plasma Preparation:

  • Centrifuge the blood samples at 4°C to separate the plasma.

  • Store the plasma samples at -80°C until analysis.

5. Data Analysis:

  • Determine the peptide concentration in plasma samples using a validated analytical method (e.g., LC-MS/MS).

  • Calculate pharmacokinetic parameters such as half-life (t½), clearance (CL), and volume of distribution (Vd) using appropriate software.

LC-MS/MS Method for Peptide Quantification in Plasma

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for quantifying peptides in biological matrices.

1. Sample Preparation:

  • Thaw plasma samples on ice.

  • Perform protein precipitation by adding a solvent like acetonitrile to the plasma sample to remove larger proteins.

  • Alternatively, use solid-phase extraction (SPE) for cleaner samples and to concentrate the peptide of interest.

2. LC Separation:

  • Inject the prepared sample onto a reverse-phase C18 HPLC column.

  • Use a gradient elution with mobile phases typically consisting of water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B).

3. MS/MS Detection:

  • Use a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.

  • Monitor specific precursor-to-product ion transitions for the peptide and an internal standard in Multiple Reaction Monitoring (MRM) mode for quantification.

4. Quantification:

  • Construct a calibration curve using known concentrations of the peptide spiked into blank plasma.

  • Determine the concentration of the peptide in the study samples by interpolating their peak area ratios (peptide/internal standard) against the calibration curve.

Visualizing Experimental and Logical Frameworks

To further clarify the processes involved in evaluating these modified peptides, the following diagrams illustrate a typical experimental workflow and the logical relationship between peptide modification and improved therapeutic outcome.

experimental_workflow cluster_peptide_prep Peptide Preparation & Administration cluster_pk_study Pharmacokinetic Analysis cluster_data_analysis Data Interpretation Peptide_Synthesis Peptide Synthesis & Modification Formulation Formulation in Vehicle Peptide_Synthesis->Formulation Administration In Vivo Administration (e.g., IV) Formulation->Administration Blood_Sampling Serial Blood Sampling Administration->Blood_Sampling Plasma_Separation Plasma Separation Blood_Sampling->Plasma_Separation LC_MS_Analysis LC-MS/MS Quantification Plasma_Separation->LC_MS_Analysis PK_Modeling Pharmacokinetic Modeling LC_MS_Analysis->PK_Modeling Half_life Half-life (t½) Determination PK_Modeling->Half_life Clearance Clearance (CL) Calculation PK_Modeling->Clearance Bioavailability Bioavailability Assessment PK_Modeling->Bioavailability

Caption: Experimental workflow for evaluating peptide pharmacokinetics.

logical_relationship cluster_modification Modification Strategy cluster_properties Altered Physicochemical Properties cluster_pk_profile Improved Pharmacokinetics cluster_outcome Therapeutic Benefit Modification Peptide Modification ((R)-Cyclohexylalanine, PEGylation, Stapling) Increased_Stability Increased Proteolytic Stability Modification->Increased_Stability Reduced_Clearance Reduced Renal Clearance Modification->Reduced_Clearance Extended_HalfLife Extended Plasma Half-life Increased_Stability->Extended_HalfLife Reduced_Clearance->Extended_HalfLife Improved_Efficacy Enhanced Therapeutic Efficacy & Dosing Regimen Extended_HalfLife->Improved_Efficacy

Caption: Rationale for peptide modification to improve therapeutic outcome.

Conclusion

The incorporation of (R)-cyclohexylalanine into peptides represents a highly effective strategy for enhancing their pharmacokinetic profiles, as evidenced by the dramatic increase in the half-life of apelin-17 analogues. While established methods like PEGylation also offer significant improvements, the magnitude of enhancement seen with (R)-cyclohexylalanine in specific cases is noteworthy. Stapled peptides also show great promise in improving stability, although more quantitative pharmacokinetic data is needed for direct comparison. The choice of modification strategy will ultimately depend on the specific peptide, its therapeutic target, and the desired pharmacokinetic profile. The experimental protocols outlined in this guide provide a framework for the systematic evaluation of these and other novel peptide modifications, paving the way for the development of more robust and effective peptide-based therapeutics.

References

A Comparative Structural Analysis of Peptides Incorporating (R)-Cyclohexylalanine versus Other Aliphatic Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of peptide and protein science, the strategic incorporation of non-canonical amino acids is a powerful tool for modulating structure, stability, and biological activity. Among these, (R)-cyclohexylalanine (Cha) stands out for its unique structural properties imparted by its bulky cyclohexyl side chain. This guide provides a comprehensive comparison of the structural features of peptides containing (R)-cyclohexylalanine against those with common aliphatic amino acids such as leucine, supported by experimental data from various analytical techniques.

The inclusion of amino acids like cyclohexylalanine can significantly influence a peptide's secondary structure, such as α-helices and β-turns, which are critical for its biological function.[1] The bulky and hydrophobic nature of the cyclohexyl group imposes steric constraints that can drive the peptide backbone into well-defined conformations, often leading to increased rigidity and enhanced resistance to proteolytic degradation.[1]

Impact on Peptide Conformation: A Comparative Overview

The substitution of a standard aliphatic amino acid with (R)-cyclohexylalanine can induce significant conformational changes. While aliphatic amino acids like leucine are known to stabilize helical structures, the bulky cyclohexyl group of Cha can sterically favor specific turn conformations, thereby enhancing structural rigidity.[1][2] This has been observed to promote the crystallization of peptides, facilitating their structural elucidation by X-ray crystallography.[3][4]

For instance, studies on amphiphilic hepta-peptides have shown that the positioning of cyclohexylalanine residues can dictate the formation of distinct secondary and supramolecular structures, including β-sheets, α-helices, and random coils, which in turn assemble into fibers, nanorods, or spherical aggregates.[5]

Quantitative Structural Data Comparison

To illustrate the structural differences, the following table summarizes key parameters obtained from various experimental techniques for peptides containing (R)-cyclohexylalanine in comparison to those with other aliphatic amino acids.

Structural ParameterPeptide with (R)-CyclohexylalaninePeptide with Other Aliphatic Amino Acids (e.g., Leucine)Experimental TechniqueReference
Secondary Structure Propensity Strong inducer of β-turns, particularly type II' turns. Can also stabilize α-helical structures.Generally favor α-helical structures.Circular Dichroism, NMR Spectroscopy[1][2][5]
Conformational Flexibility Significantly restricted side-chain and backbone flexibility, leading to a more defined conformation.Generally flexible, depending on the sequence context.NMR Spectroscopy[1]
Proteolytic Stability High resistance to enzymatic degradation due to the unnatural D-configuration and bulky side chain.Susceptible to degradation by proteases.Protease Digestion Assays[1]
Crystallization Propensity Promotes crystallization, facilitating structure determination.Variable, often requires extensive screening.X-ray Crystallography[3][4]

Experimental Methodologies

Accurate structural analysis of peptides necessitates a combination of spectroscopic and crystallographic techniques. Below are detailed protocols for key experiments.

Experimental Workflow for Peptide Structural Analysis

G cluster_synthesis Peptide Synthesis & Purification cluster_analysis Structural Analysis cluster_data Data Interpretation synthesis Solid-Phase Peptide Synthesis purification HPLC Purification synthesis->purification verification Mass Spectrometry Verification purification->verification cd Circular Dichroism (CD) verification->cd nmr NMR Spectroscopy verification->nmr xray X-ray Crystallography verification->xray cd_data Secondary Structure Analysis cd->cd_data nmr_data 3D Structure Calculation nmr->nmr_data xray_data Electron Density Map & Model Building xray->xray_data

Caption: A generalized workflow for the structural analysis of synthetic peptides.

Circular Dichroism (CD) Spectroscopy

Circular dichroism is a powerful technique for assessing the secondary structure of peptides in solution.[6][7]

  • Sample Preparation: Dissolve the purified peptide in an appropriate buffer (e.g., 10 mM phosphate buffer, pH 7.4). The final peptide concentration should be in the range of 0.1-0.2 mg/mL.

  • Instrumentation: Use a CD spectropolarimeter. Purge the instrument with nitrogen gas to prevent ozone formation, which can damage the optics.[7]

  • Data Acquisition: Record CD spectra in the far-UV region (typically 190-260 nm) at a controlled temperature. Use a quartz cuvette with a path length of 1 mm.

  • Data Analysis: The resulting spectra can be analyzed to estimate the percentage of α-helix, β-sheet, and random coil structures. Characteristic spectra include a strong negative band around 222 nm for helical structures.[8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the three-dimensional structure and dynamics of peptides in solution.[9][10]

  • Sample Preparation: Dissolve the peptide in a suitable deuterated solvent (e.g., D₂O or a mixture of H₂O/D₂O) to a concentration of 1-5 mM.

  • Data Acquisition: A series of 1D and 2D NMR experiments (e.g., COSY, TOCSY, NOESY) are performed on a high-field NMR spectrometer.[11][12]

  • Resonance Assignment: Assign all proton resonances to specific amino acid residues in the peptide sequence.[10]

  • Structural Restraints: Extract distance restraints from NOESY spectra and dihedral angle restraints from coupling constants.

  • Structure Calculation: Use molecular dynamics and simulated annealing protocols to calculate an ensemble of 3D structures that are consistent with the experimental restraints.[13]

X-ray Crystallography

X-ray crystallography can provide a high-resolution, static picture of the peptide's three-dimensional structure in the solid state.[14][15]

  • Crystallization: Screen a wide range of conditions (e.g., pH, temperature, precipitating agents) to find suitable conditions for growing single crystals of the peptide.[15]

  • Data Collection: Mount a single crystal and expose it to a monochromatic X-ray beam. The resulting diffraction pattern is recorded.[16]

  • Phase Determination: Determine the phases of the diffracted X-rays, often by using heavy-atom derivatives or molecular replacement.[14]

  • Model Building and Refinement: Build an atomic model of the peptide into the calculated electron density map and refine the model to best fit the experimental data.[15]

Signaling Pathway Implication: An Example

The structural rigidity and stability conferred by (R)-cyclohexylalanine can be crucial for designing peptide-based inhibitors that target specific protein-protein interactions within a signaling pathway.

G cluster_pathway Hypothetical Signaling Pathway cluster_inhibition Inhibition Mechanism Receptor Receptor Kinase1 Kinase 1 Receptor->Kinase1 Kinase2 Kinase 2 Kinase1->Kinase2 TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor GeneExpression Gene Expression TranscriptionFactor->GeneExpression PeptideInhibitor Peptide Inhibitor with (R)-Cyclohexylalanine PeptideInhibitor->Kinase1 Binds to active site, blocks phosphorylation

Caption: Inhibition of a kinase cascade by a structurally constrained peptide.

References

Safety Operating Guide

Personal protective equipment for handling (R)-2-amino-3-cyclohexylpropanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for (R)-2-amino-3-cyclohexylpropanoic Acid

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents like this compound are paramount for laboratory safety and environmental protection. Adherence to the following operational and disposal protocols is critical.

This compound is classified as an irritant that can cause skin and eye irritation.[1] It is harmful if swallowed and may cause respiratory irritation.[1] Therefore, the use of appropriate personal protective equipment (PPE) is mandatory to minimize exposure.

Personal Protective Equipment (PPE)

To ensure the safe handling of this compound, the following personal protective equipment is recommended.

Protection TypeSpecificationRationale
Eye Protection Safety goggles or a face shieldTo protect eyes from splashes and irritation.[1]
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber)To prevent skin contact and irritation.[2]
Skin and Body Protection Laboratory coat, long pants, and closed-toe shoesTo prevent skin contact and contamination of personal clothing.
Respiratory Protection For nuisance exposures, use a P95 (US) or P1 (EU EN 143) particle respirator. For higher-level protection, use an OV/AG/P99 (US) or ABEK-P2 (EU EN 143) respirator. Work should be conducted in a well-ventilated area or a chemical fume hood.[2]To avoid inhalation of dust or vapors.[2]
Operational Plan: Step-by-Step Handling Protocol
  • Preparation and Engineering Controls :

    • Ensure a safety shower and eyewash station are readily accessible.

    • Conduct all handling of this compound within a certified chemical fume hood to ensure adequate ventilation.[2]

  • Donning PPE :

    • Before handling the chemical, put on all required PPE as specified in the table above.

  • Handling the Chemical :

    • Avoid direct contact with eyes, skin, and clothing.

    • Avoid breathing in any dust or vapor that may be present.[2]

    • Wash hands thoroughly with soap and water after handling.[2]

Disposal Plan

Contaminated materials and waste from this compound must be disposed of properly to prevent environmental contamination.

  • Waste Disposal :

    • Dispose of surplus and non-recyclable solutions through a licensed disposal company.[2]

    • The material may be burned in a chemical incinerator equipped with an afterburner and scrubber.[2]

  • Contaminated Packaging :

    • Dispose of as unused product.[2]

  • Environmental Precautions :

    • Do not let the product enter drains.[2]

Visualizing the Workflow

To further clarify the procedural steps for safe handling and disposal, the following diagrams illustrate the recommended workflow and decision-making process for PPE selection.

G Figure 1: Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE handling_weigh Weigh/Measure Chemical prep_ppe->handling_weigh prep_setup Prepare Work Area (Fume Hood) prep_setup->prep_ppe handling_transfer Transfer to Reaction Vessel handling_weigh->handling_transfer handling_reaction Perform Experiment handling_transfer->handling_reaction cleanup_decontaminate Decontaminate Glassware & Surfaces handling_reaction->cleanup_decontaminate cleanup_waste Segregate & Label Waste cleanup_decontaminate->cleanup_waste cleanup_dispose Dispose via Licensed Contractor cleanup_waste->cleanup_dispose G Figure 2: PPE Selection Logic cluster_exposure Potential Exposure cluster_ppe Required PPE node_ppe node_ppe start Assess Task exp_splash Splash Hazard? start->exp_splash exp_dust Dust/Aerosol Generation? start->exp_dust ppe_goggles Safety Goggles/Face Shield exp_splash->ppe_goggles Yes ppe_gloves Chemical-Resistant Gloves exp_splash->ppe_gloves Yes ppe_coat Lab Coat exp_splash->ppe_coat Yes exp_dust->ppe_goggles ppe_respirator Respirator exp_dust->ppe_respirator Yes

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(R)-2-amino-3-cyclohexylpropanoic acid
Reactant of Route 2
Reactant of Route 2
(R)-2-amino-3-cyclohexylpropanoic acid

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.